2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20;/h1-4,8-11,15,20H,5-7,12-14,22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRWVOTKXNJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373393 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-55-7 | |
| Record name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a valuable bifunctional building block, particularly in the fields of medicinal chemistry and peptide science. Its constrained piperidine scaffold, coupled with a primary amine handle and an orthogonal Fmoc-protected secondary amine, allows for the strategic introduction of conformational rigidity and diverse functionalities into target molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The synthesis is presented as a three-step sequence starting from the commercially available precursor, 2-(aminomethyl)piperidine: (1) selective Fmoc protection of the endocyclic secondary amine, (2) purification, and (3) conversion to the hydrochloride salt for improved stability and handling.
Introduction and Strategic Overview
The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Introducing a chiral center, such as at the 2-position, provides a vector for creating stereochemically defined molecules with optimized efficacy and reduced off-target effects. The title compound, this compound, serves as a versatile synthetic intermediate. The primary aminomethyl group can be used for amide bond formation or other nucleophilic additions, while the fluorenylmethyloxycarbonyl (Fmoc) group offers a stable, yet readily cleavable, protecting group for the piperidine nitrogen.[2][3] The hydrochloride salt form enhances the compound's crystallinity, stability, and solubility in certain solvents, making it ideal for storage and subsequent reactions.[4][5]
The synthesis detailed herein follows a logical and efficient pathway designed for high yield and purity. The core challenge lies in the selective protection of the secondary ring amine in the presence of the primary exocyclic amine. This is achieved by leveraging the principles of Schotten-Baumann conditions.
Overall Synthetic Workflow
The synthesis proceeds in three distinct stages: Fmoc protection, purification, and salt formation.
Caption: Overall workflow for the synthesis of the target compound.
Scientific Rationale and Causality
Step 1: Selective Fmoc Protection
The key to this synthesis is the selective protection of the piperidine's secondary amine over the primary aminomethyl group. While primary amines are generally more nucleophilic than secondary amines, the reaction conditions can be tuned to favor the desired outcome. The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions (a two-phase system or a solution with a mild base) is a standard method for installing the Fmoc group.[2][3]
The reaction is typically performed in a solvent like dichloromethane (DCM) or a biphasic system with a mild inorganic base such as sodium bicarbonate. The base plays a crucial role: it neutralizes the hydrochloric acid generated as a byproduct of the reaction, preventing the protonation of the starting diamine which would render it unreactive.[3] Careful control of stoichiometry (using slightly less than one equivalent of Fmoc-Cl) can help minimize the formation of the di-protected byproduct.[2]
Step 3: Hydrochloride Salt Formation
Converting the purified free-base amine to its hydrochloride salt is a common strategy to improve handling and shelf-life.[5] Amines in their free-base form can be oily, hygroscopic, and susceptible to atmospheric carbon dioxide. The corresponding hydrochloride salts are typically crystalline, stable solids that are easier to weigh and store.[4][5] The formation is an acid-base reaction where the lone pair of the primary amine is protonated by hydrochloric acid.[6] This is typically achieved by dissolving the free base in a dry, non-polar solvent (like diethyl ether or ethyl acetate) and adding a solution of anhydrous HCl.[4] The resulting ionic salt is insoluble in the non-polar solvent and precipitates out, allowing for easy isolation by filtration.[4]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Aminomethyl-1-N-fmoc-piperidine (Free Base)
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of starting material).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq, saturated) to the flask and stir vigorously to create a biphasic mixture.
-
Fmoc-Cl Addition: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl, 0.95 eq) in a minimal amount of DCM. Add this solution dropwise to the stirring biphasic mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.
-
Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane, potentially with a small amount of triethylamine to prevent streaking). Combine the fractions containing the desired product and evaporate the solvent to yield the purified free base.
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the purified 2-Aminomethyl-1-N-fmoc-piperidine free base in a minimal amount of a suitable dry solvent, such as ethyl acetate or diethyl ether.
-
Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.1 eq). A white precipitate should form immediately.
-
Crystallization: Continue stirring the suspension at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any residual impurities.
-
Drying: Dry the solid product under vacuum to a constant weight.
Characterization and Data
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
| Property | Value |
| Chemical Name | This compound[7][8][9][10] |
| CAS Number | 669713-55-7[7][10] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂[8] |
| Molecular Weight | 372.89 g/mol [7] |
| Appearance | White to off-white solid |
| Purity (Typical) | >98% (by HPLC)[7] |
Note: Specific spectroscopic data (¹H NMR, ¹³C NMR) should be acquired on the synthesized material to confirm the structure.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can efficiently produce this versatile building block for applications in drug discovery, peptide synthesis, and materials science. The described procedures are scalable and utilize standard laboratory techniques and reagents, making this synthesis accessible to a broad range of chemical researchers.
References
-
An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2018). The Journal of Organic Chemistry, 83(15), 7783-7790. [Link]
-
A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. (2024). Green Chemistry, 26(1), 324-334. [Link]
-
2-Aminomethyl-1-Fmoc-piperidine hydrochloride. (n.d.). ChemBK. Retrieved January 20, 2026, from [Link]
-
This compound. (n.d.). SINFOO Chemical Solutions Co., Ltd. Retrieved January 20, 2026, from [Link]
-
Fmoc. (2017). Lokey Lab Protocols. Retrieved January 20, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]
-
Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]
-
Conversion of Amines to Amine Salts. (2020). YouTube. Retrieved January 20, 2026, from [Link]
-
Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 3. One moment, please... [total-synthesis.com]
- 4. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 669713-55-7 [chemicalbook.com]
- 10. sinfoochem.com [sinfoochem.com]
A Technical Guide to 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride: Properties and Applications in Synthetic Chemistry
Executive Summary: This document provides an in-depth technical overview of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride, a specialized bifunctional building block crucial for the fields of peptide synthesis and drug discovery. The guide details the compound's physicochemical properties, the strategic role of the Fmoc protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). By incorporating a rigid piperidine scaffold, this reagent enables researchers to introduce conformational constraints into peptide chains, a key strategy for enhancing metabolic stability, receptor affinity, and biological activity. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic tools to create novel peptidomimetics and therapeutic candidates.
Introduction: The Strategic Value of Piperidine Scaffolds
In the realm of medicinal chemistry, the piperidine ring is a "privileged scaffold," frequently appearing in the structures of numerous approved pharmaceutical agents.[1] Its incorporation into peptide backbones is a well-established strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. 2-(Aminomethyl)piperidine provides a unique structural motif that can induce specific, predictable secondary structures like β-turns, which are often essential for molecular recognition and biological function.[2]
The title compound, this compound, is expertly designed for this purpose. It features three key components:
-
A Piperidine Ring: This rigid structure restricts the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that can lead to higher affinity and selectivity for biological targets.[2]
-
A Primary Aminomethyl Group: This serves as the reactive handle for coupling to the growing peptide chain during synthesis.
-
An Fmoc-Protected Piperidine Nitrogen: The fluorenylmethyloxycarbonyl (Fmoc) group protects the secondary amine on the piperidine ring, preventing it from undergoing undesired reactions and allowing for selective amide bond formation via the primary amine. This protection is orthogonal to many acid-labile side-chain protecting groups, making it ideal for modern synthetic strategies.[3]
Physicochemical Properties
A precise understanding of the compound's properties is fundamental to its successful application. The hydrochloride salt form enhances stability and handling characteristics compared to the free base.
| Property | Value | Source(s) |
| Molecular Weight | 372.89 g/mol | [4] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [4][5] |
| CAS Number | 669713-55-7 | [5][6] |
| Appearance | White crystalline powder | [4] |
| Synonyms | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride; 1-Fmoc-2-aminomethylpiperidine hydrochloride | [5] |
| Storage Conditions | Store at 0-8 °C, dry, sealed place | [4][5] |
The Role and Mechanism of the Fmoc Protecting Group
The Fmoc group is the cornerstone of one of the most common strategies in solid-phase peptide synthesis.[3] Its utility stems from its unique cleavage condition: it is stable in acidic conditions but readily removed by a base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[3][7]
The cleavage occurs via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring system, initiating the elimination of dibenzofulvene and carbon dioxide, which liberates the free amine. This orthogonality is critical; it allows for the selective deprotection of the N-terminus of the growing peptide chain without disturbing acid-labile protecting groups (e.g., Boc, tBu) commonly used for amino acid side chains.[3]
Application in Solid-Phase Peptide Synthesis (SPPS)
Incorporating this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. The compound is treated as a non-standard amino acid derivative where the aminomethyl group's primary amine is coupled to the C-terminal carboxyl group of the growing peptide chain.
Experimental Protocol: Coupling to a Resin-Bound Peptide
This protocol outlines the manual coupling of this compound to a peptide-resin following the removal of the N-terminal Fmoc group.
Prerequisites:
-
Solid-phase synthesis vessel containing the peptide-resin with a free N-terminal amine.
-
Solvents and reagents: DMF (peptide synthesis grade), Piperidine, DIPEA (N,N-Diisopropylethylamine), and a coupling agent (e.g., HATU, HCTU).
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed using a standard protocol (e.g., two treatments with 20% piperidine in DMF for 3 and 15 minutes respectively).[2]
-
Wash the deprotected peptide-resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. The causality here is critical: residual piperidine will neutralize the activated carboxylic acid in the subsequent coupling step, severely reducing efficiency.
-
-
Activation of the Building Block:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add an equivalent amount of a coupling agent (e.g., HATU) and a base such as DIPEA (2 equivalents of the building block amount). The base is required to neutralize the hydrochloride salt and to facilitate the activation and coupling reaction.
-
Allow the activation mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the synthesis vessel containing the washed peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature. The extended reaction time compared to standard amino acids is prudent to ensure complete coupling of this sterically hindered building block.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.
-
If the test is positive (blue beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Conclusion
This compound is a high-value synthetic tool that empowers chemists and drug developers to rationally design and synthesize complex peptidomimetics. Its rigid scaffold introduces beneficial conformational constraints, while the orthogonal Fmoc protection scheme ensures its seamless integration into established SPPS workflows. By providing a reliable method for installing the 2-(aminomethyl)piperidine motif, this reagent serves as a critical component in the development of next-generation peptide-based therapeutics with enhanced pharmacological profiles.
References
-
ChemBK. 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. [Link]
-
Chem-Impex. 2-(Aminomethyl)piperidine. [Link]
-
Chem-Impex. (Fmoc-4-aminomethyl)piperidine hydrochloride. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Amerigo Scientific. 2-(Aminomethyl)piperidine (97%). [Link]
-
Jubilant Ingrevia. 2-(Aminomethyl)piperidine Safety Data Sheet. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
-
Fukuzaki, Y., et al. (2023). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. [Link]
-
ACS Publications. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]
-
Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
Sources
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride solubility data
An In-Depth Technical Guide to the Solubility of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound (Fmoc-Am-Pip-HCl). Recognizing the scarcity of publicly available quantitative solubility data for this specialized reagent, this document focuses on equipping researchers, chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate reliable solubility data in-house. The guide covers the physicochemical drivers of solubility for this molecule, presents a detailed protocol for thermodynamic solubility determination via the shake-flask method, and discusses the practical implications for stock solution preparation and experimental design in peptide synthesis and medicinal chemistry.
Introduction and Compound Profile
This compound is a bifunctional building block crucial in modern chemical synthesis. It is frequently employed as a linker or scaffold in peptide synthesis and drug discovery, where the fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group for the piperidine nitrogen, while the primary aminomethyl group serves as a key reactive handle.
Accurate solubility data is a critical, yet often overlooked, parameter that underpins the success of synthetic reactions and biological assays. Poor solubility can lead to inaccurate concentration measurements, failed reactions, and non-reproducible screening data.[1] This guide serves as a practical resource for characterizing this essential property.
Compound Specifications:
| Property | Value | Source(s) |
| Chemical Name | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [2] |
| CAS Number | 669713-55-7 | [2] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [2] |
| Molecular Weight | 372.89 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Storage | Store in a dry, sealed container, often at 0-8 °C | [2][3][4] |
Theoretical Considerations for Solubility
The solubility of Fmoc-Am-Pip-HCl is a product of its distinct structural motifs. Understanding these components allows for rational solvent selection.
-
The Fmoc Group: This large, aromatic, and nonpolar moiety dominates the molecule's character, rendering it sparingly soluble in aqueous solutions but highly soluble in many organic solvents.[5]
-
The Piperidine Ring: A saturated heterocycle, it contributes a moderate degree of polarity.
-
The Aminomethyl Group & Hydrochloride Salt: The primary amine is basic and, in this salt form, protonated (-CH₂NH₃⁺Cl⁻). This ionic character significantly enhances solubility in polar protic solvents, most notably water, compared to its free-base form. However, this effect often cannot fully counteract the hydrophobicity of the Fmoc group.
Logical Relationship of Molecular Structure to Solubility:
Caption: Shake-flask method workflow for solubility.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Fmoc-Am-Pip-HCl (solid powder).
-
Selected solvents (e.g., DMSO, Water, DMF) of high purity.
-
Calibrated analytical balance.
-
2.0 mL screw-cap vials or microcentrifuge tubes.
-
Thermostatically controlled shaker or rotator set to 25°C.
-
Centrifuge capable of handling vials.
-
Calibrated pipettes.
-
HPLC system with a UV detector (the Fmoc group has a strong chromophore ~265 nm).
-
-
Experimental Procedure:
-
Add Solid: Add an excess amount of solid Fmoc-Am-Pip-HCl to a pre-weighed vial. "Excess" is critical; a good starting point is ~5 mg. The goal is to have undissolved solid remaining at the end of the experiment. [6] 2. Add Solvent: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it on a shaker/rotator in a temperature-controlled environment (25°C). Allow the suspension to equilibrate for at least 24 hours. [7]This extended time is crucial to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF), ensuring the filter material is compatible with the solvent.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet.
-
Dilution: Perform a precise serial dilution of the supernatant into a suitable diluent (typically the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples by HPLC-UV. Determine the concentration of the compound by comparing the peak area to a pre-established calibration curve prepared from a known stock solution.
-
Calculation: Back-calculate the original concentration in the undiluted supernatant, accounting for all dilution factors. This value is the thermodynamic solubility.
-
-
Self-Validation and Controls:
-
Calibration Curve: A multi-point (5-7 points) calibration curve with an R² > 0.99 is required for accurate quantification.
-
Time to Equilibrium: To confirm equilibrium has been reached, you can measure solubility at multiple time points (e.g., 24h, 48h). The results should be consistent. [6] * pH Measurement: For aqueous and buffered solutions, measure the pH of the final suspension, as the dissolution of the compound can alter it. [6]
-
Practical Applications: Stock Solution Preparation
The primary use of solubility data is to guide the preparation of stock solutions for synthesis or biological screening. [8][9][10]
-
Primary Stock Solution: DMSO is a common solvent for preparing high-concentration stock solutions of nonpolar compounds due to its excellent solvating power. [11]For Fmoc-Am-Pip-HCl, a 10-100 mM stock in DMSO is a typical starting point.
-
Working Solutions:
-
For Organic Synthesis: If the reaction is performed in DMF, preparing the stock directly in DMF is ideal to avoid introducing a different solvent.
-
For Aqueous Assays: When diluting a DMSO stock into an aqueous buffer, it is critical to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. [12]Perform dilutions stepwise to prevent the compound from precipitating out of solution. [12] Protocol: Preparing a 10 mM Stock Solution in DMSO
-
-
Calculation:
-
Molecular Weight (MW) = 372.89 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass required = 0.010 mol/L * 0.001 L * 372.89 g/mol = 0.00373 g = 3.73 mg
-
-
Procedure:
-
Weigh out 3.73 mg of Fmoc-Am-Pip-HCl into a clean, dry vial. [8] 2. Add 1.0 mL of high-purity DMSO. [8] 3. Vortex the solution for 1-2 minutes until the solid is completely dissolved. [8]Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. [12]
-
Conclusion
While a definitive, universal solubility value for this compound remains uncatalogued, its molecular structure provides clear guidance for solvent selection. The large, nonpolar Fmoc group dictates a preference for polar aprotic organic solvents like DMF, NMP, and DMSO, while the hydrochloride salt offers a modest enhancement to aqueous solubility. For researchers requiring precise and reliable data, the thermodynamic shake-flask method detailed herein is the authoritative approach. By systematically applying this protocol, scientists can generate the high-quality solubility data needed to ensure the accuracy, reproducibility, and ultimate success of their research and development endeavors.
References
- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)piperidine Safety Data Sheet.
- Amerigo Scientific. (n.d.). 2-(Aminomethyl)piperidine (97%).
-
Kondo, A., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Retrieved from [Link]
- MedChemExpress (MCE). (n.d.). Compound Handling Instructions.
-
U.S. Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Preparation of a Stock Solution.
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Chem-Impex. (n.d.). (Fmoc-4-aminomethyl)piperidine hydrochloride. Retrieved from [Link]
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Islam, M. R., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Royal Society of Chemistry. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids.
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
- Domainex. (n.d.). Thermodynamic Solubility Assay.
-
ChemBK. (n.d.). Silver nitrate solution. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.
-
ResearchGate. (2020). How to prepare the stock solutions for Pharmaceuticals?. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.
-
National Institutes of Health (NIH). (n.d.). Silver Nitrate | AgNO3 | CID 24470 - PubChem. Retrieved from [Link]
- Ataman Kimya. (n.d.). PIPERIDINE.
-
Chem-Impex. (n.d.). (Fmoc-4-aminomethyl)piperidine hydrochloride. Retrieved from [Link]
Sources
- 1. evotec.com [evotec.com]
- 2. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phytotechlab.com [phytotechlab.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
The Strategic Discovery and Application of Fmoc-Protected Piperidine Derivatives: A Technical Guide for Researchers
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved therapeutics.[1] The strategic incorporation of this privileged heterocycle into novel drug candidates often necessitates precise control over its reactivity, a challenge elegantly addressed by N-protection with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This technical guide provides an in-depth exploration of the discovery and application of Fmoc-protected piperidine derivatives, offering a synthesis of field-proven insights and detailed experimental methodologies. We will delve into the rationale behind the selection of the Fmoc protecting group, provide step-by-step protocols for the synthesis and characterization of key building blocks, and present a comparative analysis of their application in contemporary drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile synthons to accelerate the design and synthesis of next-generation therapeutics.
The Rationale for Fmoc Protection of Piperidine Scaffolds
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent motif in a vast array of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive scaffold for modulating biological activity.[1] However, the nucleophilic nature of the secondary amine within the piperidine ring necessitates a robust protection strategy during multi-step syntheses to prevent unwanted side reactions.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as a superior choice for this purpose due to several key advantages:
-
Base-Labile Removal: The Fmoc group is readily cleaved under mild basic conditions, most commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[3] This orthogonality to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, is fundamental to modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[3]
-
Stability: The Fmoc group is stable to a wide range of reagents and reaction conditions commonly employed in organic synthesis, including acidic conditions and many catalytic reactions.
-
Monitoring of Deprotection: The cleavage of the Fmoc group liberates dibenzofulvene (DBF), which forms a stable adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm, allowing for real-time, quantitative monitoring of the deprotection reaction.[4]
This unique combination of properties makes Fmoc-protected piperidine derivatives highly valuable and versatile building blocks in the synthesis of complex molecules, including peptides, peptidomimetics, and small molecule drug candidates.
Synthesis of Key Fmoc-Protected Piperidine Building Blocks
The successful application of Fmoc-protected piperidine derivatives in drug discovery begins with their efficient and scalable synthesis. Below are detailed protocols for the preparation of two widely used building blocks.
Synthesis of Fmoc-Isonipecotic Acid
Fmoc-isonipecotic acid (Fmoc-piperidine-4-carboxylic acid) is a valuable building block for introducing a conformationally constrained scaffold into peptide sequences and small molecules.[2]
Experimental Protocol:
-
Dissolution: Dissolve isonipecotic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents).
-
Addition of Fmoc-OSu: To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.05 equivalents) in acetone.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain Fmoc-isonipecotic acid as a white solid.
Synthesis of 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid
This di-substituted piperidine derivative offers orthogonal protection, allowing for selective deprotection and further functionalization at either the piperidine nitrogen or the exocyclic amine.
Experimental Protocol:
-
Starting Material: Begin with 1-Boc-4-aminopiperidine-4-carboxylic acid.
-
Dissolution: Suspend the starting material (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Basification: Add sodium carbonate (2.5 equivalents) to the suspension and stir until the starting material dissolves.
-
Fmoc Protection: Add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 3-4 with citric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Purification: The crude product can be purified by crystallization or flash chromatography to yield the desired product.
Analytical Characterization: A Self-Validating System
Rigorous characterization of Fmoc-protected piperidine derivatives is essential to ensure their purity and structural integrity prior to their use in downstream applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for quality control.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of these derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (typically in the aromatic region, ~7.2-7.8 ppm), the piperidine ring protons (in the aliphatic region, ~1.5-3.5 ppm), and any other protecting groups (e.g., the t-butyl protons of a Boc group at ~1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Fmoc group (~156 ppm), the aromatic carbons of the fluorenyl moiety (~120-144 ppm), and the carbons of the piperidine ring.
Example ¹H NMR Data for Fmoc-Isonipecotic Acid (in CDCl₃):
-
δ 7.77 (d, 2H, Ar-H)
-
δ 7.59 (d, 2H, Ar-H)
-
δ 7.40 (t, 2H, Ar-H)
-
δ 7.31 (t, 2H, Ar-H)
-
δ 4.45 (d, 2H, CH₂-O)
-
δ 4.24 (t, 1H, CH-N)
-
δ 3.90 (m, 2H, piperidine-H)
-
δ 3.05 (m, 2H, piperidine-H)
-
δ 2.50 (m, 1H, piperidine-H)
-
δ 1.95 (m, 2H, piperidine-H)
-
δ 1.65 (m, 2H, piperidine-H)
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a commonly used technique for these types of molecules. The observed mass should correspond to the calculated molecular weight of the Fmoc-protected piperidine derivative.
Applications in Drug Discovery: Case Studies
The true value of Fmoc-protected piperidine derivatives lies in their application as key building blocks in the synthesis of novel therapeutic agents.
Piperidine Derivatives as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The piperidine scaffold has been successfully incorporated into numerous kinase inhibitors. The use of Fmoc-protected piperidine building blocks allows for the systematic exploration of the chemical space around this core, enabling the optimization of potency and selectivity.
Comparative Analysis of Preclinical Piperidine Kinase Inhibitors
| Compound Class | Target Kinase(s) | Key Structural Features | Preclinical Activity Highlights | Reference |
| Benzoxazole Derivatives | VEGFR-2, c-Met | Piperidinyl-based benzoxazole | Potent dual inhibition with IC₅₀ values in the low micromolar range. Compound 11b showed strong, selective cytotoxicity against breast cancer cells. | [5] |
| Aryl Formyl Piperidines | MAGL | Reversible inhibitor | Compound 36 exhibited potent MAGL inhibition (IC₅₀ = 15 nM) and demonstrated antidepressant-like effects in vivo. | [6] |
Fmoc-Piperidine Scaffolds in CNS Drug Discovery
The physicochemical properties of the piperidine ring make it well-suited for CNS drug discovery, where blood-brain barrier penetration is a critical factor.[2] Fmoc-protected chiral piperidine derivatives are particularly valuable for the synthesis of enantiomerically pure CNS drug candidates, which often exhibit improved efficacy and reduced side effects.
Workflow for the Incorporation of an Fmoc-Piperidine Derivative in SPPS for a CNS-Targeted Peptide
Caption: Solid-phase synthesis workflow for a CNS-targeted peptide.
Future Perspectives
The discovery and development of novel Fmoc-protected piperidine derivatives will continue to be a vibrant area of research. The emergence of new synthetic methodologies, such as those for the creation of spirocyclic piperidines, will further expand the accessible chemical space for drug discovery.[4] These conformationally constrained scaffolds offer the potential for enhanced potency and selectivity. As our understanding of complex biological targets grows, so too will the demand for innovative and versatile building blocks like Fmoc-protected piperidine derivatives to fuel the engine of drug discovery.
References
-
Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. Available from: [Link].
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. PubMed Central. Available from: [Link].
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. Available from: [Link].
-
Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid. LSU Scholarly Repository. Available from: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Available from: [Link].
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI. Available from: [Link].
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available from: [Link].
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. Available from: [Link].
-
Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. PubMed. Available from: [Link].
-
1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available from: [Link].
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link].
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. PubMed Central. Available from: [Link].
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link].
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. Available from: [Link].
-
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. Available from: [Link].
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Available from: [Link].
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available from: [Link].
Sources
- 1. redalyc.org [redalyc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-depth Technical Guide to the Strategic Use of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Advanced Peptide Synthesis
Abstract
The rational design of peptides with enhanced biological activity, metabolic stability, and receptor selectivity is a cornerstone of modern drug discovery. Achieving these properties often necessitates the introduction of conformational constraints into the peptide backbone to stabilize bioactive secondary structures, such as β-turns. The piperidine scaffold is a highly privileged structure in medicinal chemistry, known to impart rigidity and improve pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride, a specialized building block for incorporating a piperidinyl constraint via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the core principles of Fmoc-SPPS, elucidate the unique mechanistic considerations and strategic applications of this reagent, and provide detailed protocols for its successful implementation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex and potent peptidomimetics.
Foundational Principles: The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. B. Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps.[3] The Fmoc (9-fluorenylmethoxycarbonyl) strategy is the most prevalent method for SPPS today, prized for its mild reaction conditions compared to the harsher acid treatments required in Boc-based synthesis.[4][]
The Fmoc-SPPS process is cyclical and consists of two primary steps:
-
Nα-Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is a temporary protecting group.[6] It is selectively removed under basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] The mechanism proceeds via a β-elimination reaction, which is fast and efficient.[9]
-
Amino Acid Coupling: The newly liberated N-terminal amine is then coupled to the carboxyl group of the next incoming Fmoc-protected amino acid. This reaction does not proceed spontaneously; it requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating amide bond formation.[9] Common activators include carbodiimides (e.g., DIC) or, more frequently, uronium/aminium salts like HBTU, HATU, or HCTU, which minimize side reactions and ensure high coupling efficiency.[6][10]
This cycle is repeated for each amino acid in the sequence. Crucially, the side chains of reactive amino acids are protected with "permanent" protecting groups (e.g., tBu, Boc, Trt) that are stable to the basic conditions of Fmoc removal but are readily cleaved by acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage of the peptide from the resin.[11] This principle of orthogonality —the ability to remove one type of protecting group without affecting another—is fundamental to the success of the synthesis.[10]
Figure 1: The fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis.
The Role of this compound: Mechanistic Insights
This building block is designed to introduce a piperidine ring adjacent to the peptide backbone. Its structure consists of a primary amine (on the methyl group at position 2), which will form the new peptide bond, and a secondary amine (the piperidine nitrogen at position 1), which is protected by an Fmoc group.
The Core Mechanistic Consideration: A Deliberate Break in Orthogonality
A scientist's immediate observation should be that the protecting group on the piperidine nitrogen (Fmoc) is the same as the temporary Nα-protecting group used throughout the synthesis. This presents a critical departure from the standard principle of orthogonality.
When a peptide chain is elongated with this building block, the following occurs:
-
The primary aminomethyl group is coupled to the N-terminus of the growing peptide chain.
-
In the next cycle, when the Nα-Fmoc group of the newly added piperidine moiety is removed with piperidine/DMF to allow for the addition of the subsequent amino acid, the Fmoc group on the piperidine nitrogen will also be cleaved .
This simultaneous deprotection is not a flaw; it is a feature that enables advanced synthetic strategies beyond linear peptide assembly. It transforms the incorporated piperidine into a reactive branching point for on-resin modifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride as a building block
An In-depth Technical Guide to 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the use of non-canonical building blocks is paramount for developing novel therapeutics with enhanced potency, stability, and target specificity. This compound is a specialized chemical scaffold designed for just this purpose. It serves as a versatile building block for introducing a conformationally restricted piperidine moiety into peptides and other small molecules.
The strategic incorporation of this building block offers several distinct advantages. The rigid piperidine ring restricts the conformational freedom of a peptide backbone, which can pre-organize the molecule into a bioactive conformation, potentially leading to a significant increase in binding affinity and selectivity for its biological target.[1] Furthermore, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] This guide provides a comprehensive overview of the physicochemical properties of this compound, the core principles of its application in solid-phase synthesis, detailed experimental protocols for its use, and methods for its analytical characterization.
Physicochemical Properties
This compound is a bifunctional molecule. The piperidine ring nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a standard protecting group in peptide synthesis. The primary amine on the exocyclic methyl group is available for nucleophilic attack and is supplied as a hydrochloride salt to improve stability and handling.
| Property | Value | Source |
| CAS Number | 669713-55-7 | [3] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [3] |
| Molecular Weight | 372.89 g/mol | [3] |
| Synonyms | (9H-Fluoren-9-yl)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [3] |
| Storage | Store in a dry, sealed place | [3] |
Core Principles of Application in Solid-Phase Peptide Synthesis (SPPS)
This building block is primarily utilized within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While it is not a standard amino acid, it is typically used to modify the N-terminus of a peptide chain, capping it with the Fmoc-protected piperidine structure. This modification introduces a rigid, cyclic constraint at a critical position for molecular recognition.
The Fmoc Protecting Group: Mechanism of Deprotection
The Fmoc group is a base-labile protecting group. Its removal is a crucial step in SPPS, enabling the sequential addition of amino acids.[4] The process occurs via a two-step E1cB elimination mechanism when treated with a secondary amine base, most commonly piperidine.[4][5]
-
A base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring system.
-
This generates a carbanion intermediate, which is unstable and undergoes β-elimination.
-
The elimination releases the free amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate.
-
The secondary amine base efficiently traps the DBF to form a stable adduct, driving the reaction to completion.[4]
Caption: Mechanism of Fmoc group removal by piperidine.
Experimental Protocols: N-Terminal Incorporation into a Peptide Chain
The following protocols detail the manual solid-phase synthesis workflow for capping a resin-bound peptide with this compound. This procedure assumes the target peptide has already been assembled on a suitable resin (e.g., Rink Amide) and the final N-terminal amino acid has just been deprotected.
Caption: Workflow for N-terminal modification.
Protocol 1: Final Fmoc Deprotection of the Resin-Bound Peptide
This protocol exposes the N-terminal amine of the peptide chain, preparing it for the final coupling step.
-
Resin Swelling: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain: Drain the DMF from the vessel.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate gently for 3 minutes, then drain.[1]
-
Second Deprotection: Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all residual piperidine and the dibenzofulvene adduct.
-
Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.[1]
Protocol 2: Coupling of this compound
This is the core protocol for attaching the building block to the N-terminus of the peptide.
Materials:
-
Resin-bound peptide with a free N-terminus (from Protocol 1).
-
This compound.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous DMF.
Procedure:
-
Prepare Amine Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF. Add DIPEA (6 equivalents) to neutralize the hydrochloride salt and provide the basic conditions for coupling. Vortex briefly.
-
Prepare Activation Solution: In another vial, dissolve HATU (2.9 equivalents) in DMF.
-
Activation & Coupling: Add the HATU solution to the peptide-resin in the reaction vessel. Immediately add the prepared amine/DIPEA solution to the vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by performing a Kaiser test on a small sample of beads. The reaction is complete when the test is negative (colorless beads), indicating the full consumption of the peptide's free amine.
-
Final Wash: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (5 times). Dry the resin under a vacuum.
| Parameter | Recommended Value | Rationale |
| Building Block | 3.0 eq | Ensures the reaction is driven to completion. |
| Coupling Reagent (HATU) | 2.9 eq | High-efficiency coupling agent, minimizes racemization. |
| Base (DIPEA) | 6.0 eq | Neutralizes the HCl salt and facilitates the coupling reaction. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete coupling. |
| Solvent | Anhydrous DMF | Standard polar aprotic solvent for SPPS. |
Protocol 3: Cleavage from Resin and Purification
This final step liberates the modified peptide into solution.
-
Prepare Cleavage Cocktail: Prepare a standard cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5). Note: The specific cocktail may vary depending on the amino acids present in the peptide sequence.
-
Cleavage: Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet. Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
Confirmation of the successful incorporation of the piperidine building block is essential and is typically achieved through a combination of HPLC and mass spectrometry.
-
RP-HPLC: The modified peptide will have a significantly different retention time compared to the unmodified precursor peptide due to the addition of the large, hydrophobic Fmoc-piperidine group. A single, sharp peak in the chromatogram is indicative of high purity.
-
Mass Spectrometry (MS): This is the definitive analytical technique. The observed molecular weight of the purified product should match the calculated theoretical mass. The mass increase from the unmodified peptide corresponds to the addition of the C₂₁H₂₂N₂O₂ moiety (the free base form of the building block) minus the mass of one water molecule (H₂O) from the amide bond formation.
-
Expected Mass = [Mass of Unmodified Peptide] + 336.42 (Mass of C₂₁H₂₄N₂O₂) - 18.02 (Mass of H₂O)
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for the Fmoc-protected hydrochloride salt may not be readily available, precautions should be based on the parent compound, 2-(Aminomethyl)piperidine, and general laboratory safety standards.
-
Hazards: The unprotected parent compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[6]
-
Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[6]
Conclusion
This compound is a powerful and specialized building block for chemists and drug developers. Its ability to introduce a rigid, piperidine-based conformational constraint makes it an invaluable tool for designing novel peptidomimetics with improved pharmacological profiles. By following the robust protocols for N-terminal modification outlined in this guide, researchers can reliably incorporate this scaffold into their synthetic targets, paving the way for the discovery of next-generation therapeutics.
References
-
Bednarek, M. A., & Bodanszky, M. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(5), 4036-4054. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link] (Note: While the provided link is for a different paper, the content within the search result describes standard SPPS protocols similar to those found in lab manuals.)
-
Scialdone, M. A., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7191-7200. [Link]
-
Aimoto, S., et al. (2022). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 144(1), 325-335. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Spectroscopic data for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Foreword: From Structure to Spectrum
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how a molecule's true potential is unlocked not just by its synthesis, but by its rigorous characterization. A well-defined structure, confirmed by orthogonal analytical techniques, is the bedrock of reproducible science and successful drug discovery campaigns. This guide is dedicated to one such molecule: this compound (CAS 669713-55-7).[1][2][3]
This compound is a valuable building block, combining the conformational rigidity of a piperidine scaffold with a primary amine, temporarily masked as a hydrochloride salt, and a stable Fmoc-protected secondary amine within the ring.[4] Its utility in peptide synthesis and medicinal chemistry is significant, but its effective use is predicated on a clear understanding of its structural and spectroscopic properties.
This document is not a simple listing of data. Instead, it is a technical dissertation designed to provide you with the rationale behind the data. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features. The protocols described herein are designed as self-validating systems, ensuring that you can confidently reproduce and verify these analytical assessments in your own laboratories.
Let us begin our exploration of this molecule, moving from its chemical structure to the nuanced language of its spectra.
Molecular Identity and Physicochemical Properties
Before we immerse ourselves in the spectroscopic data, let's establish the fundamental properties of our subject molecule. A clear understanding of its structure is paramount to interpreting its spectral output.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 669713-55-7 | [1][2][3] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [1][5] |
| Molecular Weight | 372.89 g/mol | [1] |
| Synonyms | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [1] |
| 1-Fmoc-2-aminomethylpiperidine hydrochloride | [1] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule with multiple stereocenters and complex ring conformations like ours, both ¹H and ¹³C NMR provide critical connectivity and spatial information.
Expertise & Experience: Predicted ¹H and ¹³C NMR Spectral Features
The predicted NMR data is based on the analysis of structurally similar fragments and compounds, such as piperidine itself[6], and related Fmoc-protected structures. The hydrochloride form of the primary amine will significantly influence the chemical shifts of adjacent protons.
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
Fmoc Group Protons (Ar-H): Expect a series of multiplets between δ 7.30-7.90 ppm , integrating to 8H . The aromatic protons of the fluorenyl group will exhibit complex splitting patterns due to their distinct chemical environments.
-
Amine Protons (-NH₃⁺): A broad singlet is anticipated around δ 8.0-8.5 ppm , integrating to 3H . The breadth is due to quadrupolar broadening from the nitrogen atom and exchange with any residual water. Its downfield shift is characteristic of an ammonium salt.
-
Fmoc Methylene and Methine Protons (-O-CH₂-CH-): These will appear as a set of multiplets between δ 4.20-4.50 ppm , integrating to 3H . The complexity arises from the carbamate linkage and the chiral center at the fluorenyl C9 position.
-
Piperidine Ring Protons: This is the most complex region. The piperidine ring is not planar and will exist in a chair conformation. The protons are diastereotopic, leading to complex multiplets.
-
-N-CH- (C2-H): A multiplet around δ 4.0-4.2 ppm (1H) .
-
-CH₂-NH₃⁺ (C7-H): Multiplets expected around δ 2.9-3.2 ppm (2H) , shifted downfield due to the adjacent ammonium group.
-
Ring Methylene Protons (-CH₂-): A series of broad and overlapping multiplets between δ 1.20-1.90 ppm and δ 2.8-3.5 ppm , integrating to the remaining 8H of the piperidine ring.
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
Fmoc Carbamate Carbonyl (-O-C=O-N-): A singlet around δ 154-156 ppm .
-
Fmoc Aromatic Carbons: Multiple signals in the δ 120-145 ppm region. The quaternary carbons will be of lower intensity.
-
Fmoc Methylene Carbon (-O-CH₂-): A signal around δ 66-68 ppm .
-
Piperidine Ring Carbons: Signals will appear in the aliphatic region.
-
-N-CH- (C2): Around δ 50-55 ppm .
-
-CH₂-NH₃⁺ (C7): Around δ 40-45 ppm .
-
Other ring carbons: δ 20-40 ppm .
-
-
Fmoc Methine Carbon (-CH-): A signal around δ 47 ppm .
Table 2: Summary of Predicted NMR Data
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic | 7.30 - 7.90 (m, 8H) | 120 - 145 |
| Ammonium (-NH₃⁺) | 8.0 - 8.5 (br s, 3H) | - |
| Fmoc -O-CH₂-CH- | 4.20 - 4.50 (m, 3H) | ~47 (CH), ~67 (CH₂) |
| Piperidine C2-H | 4.0 - 4.2 (m, 1H) | 50 - 55 |
| Aminomethyl (-CH₂-NH₃⁺) | 2.9 - 3.2 (m, 2H) | 40 - 45 |
| Piperidine Ring CH₂ | 1.2-1.9 & 2.8-3.5 (m, 8H) | 20 - 40 |
| Carbamate C=O | - | 154 - 156 |
Trustworthiness: A Self-Validating NMR Protocol
To ensure data integrity, the following protocol includes steps for sample preparation and instrument setup that are standard in the field.[7]
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The vibrational frequencies of bonds act as fingerprints, confirming the presence of key structural motifs like carbonyls, amines, and aromatic rings.
Expertise & Experience: Predicted IR Spectral Features
The IR spectrum will be dominated by absorptions from the Fmoc group's carbamate and aromatic rings, as well as the vibrations of the ammonium and alkyl groups. The predictions are based on established correlation tables and data from similar structures.[8][9]
-
N-H Stretching (Ammonium): A very broad and strong band from 2800-3200 cm⁻¹ . This is characteristic of the N-H stretches in a primary ammonium salt (R-NH₃⁺).
-
C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ . Aliphatic C-H stretches from the piperidine and Fmoc methylene groups will be observed as strong absorptions in the 2850-2960 cm⁻¹ range.
-
C=O Stretching (Carbamate): A strong, sharp absorption band is expected between 1680-1700 cm⁻¹ . This is a key diagnostic peak for the Fmoc protecting group's carbonyl.
-
N-H Bending (Ammonium): A medium to strong absorption around 1500-1600 cm⁻¹ is characteristic of the scissoring vibration of the -NH₃⁺ group.
-
C=C Stretching (Aromatic): Several medium to weak bands will be present in the 1450-1600 cm⁻¹ region, corresponding to the fluorenyl ring.
-
C-O Stretching (Carbamate): A strong band in the 1200-1250 cm⁻¹ region is expected for the C-O bond of the carbamate.
Table 3: Summary of Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | > 3000 | Medium, Sharp |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong, Sharp |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Carbamate) | 1200 - 1250 | Strong |
Trustworthiness: A Self-Validating IR Protocol
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and reproducibility, requiring minimal sample preparation.
Caption: Predicted key fragmentation pathways in ESI-MS.
Table 4: Summary of Predicted Mass Spectrometry Data (ESI+)
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₂₁H₂₅N₂O₂]⁺ | ~337.19 | Protonated molecular ion (free base) |
| [M+H - C₁₃H₈]⁺ | [C₈H₁₃N₂O₂]⁺ | ~173.10 | Loss of dibenzofulvene |
| [M+H - CH₄N]⁺ | [C₂₀H₂₀NO₂]⁺ | ~306.15 | Loss of aminomethyl radical + H |
Trustworthiness: A Self-Validating MS Protocol
This protocol ensures accurate mass determination through the use of a high-resolution mass spectrometer and appropriate calibration.
Caption: Workflow for ESI-MS analysis.
Conclusion
The spectroscopic data presented in this guide, while predictive, is grounded in the fundamental principles of chemical analysis and supported by data from structurally related compounds. The combination of NMR, IR, and MS provides a comprehensive and orthogonal characterization of this compound. NMR elucidates the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides insight into the molecule's stability.
By following the detailed protocols and understanding the rationale behind the spectral features, you, the researcher, are empowered to confidently verify the identity and purity of this important chemical building block. This rigorous analytical approach is not merely a quality control step; it is an essential component of robust and reproducible scientific discovery.
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Available at: [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]
-
Gude, M., Ryf, J., & White, P. (2002). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Research, 60(5), 297-303. Available at: [Link]
-
ChemBK. (n.d.). 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. Retrieved January 21, 2026, from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
MDPI. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Available at: [Link]
-
ChemWhat. (n.d.). This compound CAS#: 669713-55-7. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available at: [Link]
-
NIST. (n.d.). Piperidine. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 9H-fluoren-9-ylmethyl Piperazine-1-carboxylate. Retrieved January 21, 2026, from [Link]
-
Aapptec. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Retrieved January 21, 2026, from [Link]
Sources
- 1. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 2. 669713-55-7 | this compound | Tetrahedron [thsci.com]
- 3. This compound | 669713-55-7 [chemicalbook.com]
- 4. (9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C21H25ClN2O2 | CID 2756494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine [webbook.nist.gov]
Methodological & Application
Application Note: Incorporation of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Solid-Phase Peptide Synthesis
Introduction: Rationale for Piperidine Scaffolds in Peptide Chemistry
The incorporation of non-canonical amino acids and structural motifs is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational rigidity. 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a bifunctional building block of significant interest in this field.[1] Its rigid piperidine scaffold, when integrated into a peptide backbone, introduces a significant conformational constraint.[1] This pre-organization can stabilize desired secondary structures, such as β-turns, which are often crucial for molecular recognition and potent biological activity.[1] The strategic use of this building block can lead to synthetic peptides with enhanced receptor affinity, greater selectivity, and improved resistance to enzymatic degradation, making it a valuable tool in drug discovery.[1][2]
This guide provides a comprehensive framework for the efficient and reliable incorporation of this compound into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Reagent Profile and Handling
Prior to use, it is critical to understand the properties and safety requirements of the reagent.
| Property | Value | Source |
| Chemical Name | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride | [3] |
| Synonyms | 1-Fmoc-2-aminomethylpiperidine hydrochloride | [3] |
| CAS Number | 669713-55-7 | [3] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [3] |
| Molecular Weight | 372.89 g/mol | [3][4] |
| Storage | Store in a dry, sealed container in a cool, well-ventilated place. | [3][5] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood.[6][7]
-
Contact Avoidance: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[6][8] In case of contact, rinse the affected area with plenty of water and seek medical attention.[6]
-
Spill Management: In case of a spill, avoid dust formation.[6] Use personal protective equipment and collect the spilled material with an inert absorbent for disposal in accordance with local regulations.[5][6]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[6]
Principles of Application in Fmoc-SPPS
The use of this compound is fully compatible with the orthogonal protection scheme of Fmoc-SPPS.[9]
-
Nα-Fmoc Protection: The piperidine ring nitrogen is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group. This group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a secondary amine base, typically piperidine, allowing for sequential chain elongation.[10][11]
-
Aminomethyl Group: The primary amine on the aminomethyl side-chain is the nucleophile that will form the new peptide bond with the C-terminal carboxylic acid of the growing peptide chain on the solid support.
-
Hydrochloride Salt: The reagent is supplied as a hydrochloride salt of the primary amine. This enhances the compound's stability and shelf-life. Critically, the HCl must be neutralized in situ during the coupling reaction to free the primary amine for nucleophilic attack. This is accomplished by adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the coupling reaction.
The overall process follows the standard SPPS cycle of deprotection, washing, coupling, and washing, as illustrated below.
Detailed Protocol for Incorporation
This protocol details the manual incorporation of this compound onto a resin-bound peptide chain with a free C-terminal carboxylic acid.
Prerequisites:
-
The synthesis is performed on a standard solid support (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin).
-
The N-terminal Fmoc group of the preceding amino acid on the resin has been successfully removed, and the resin has been thoroughly washed. This should be confirmed with a positive Kaiser test (blue beads).
Reagents & Solvents:
-
Resin: Peptide-bound resin (0.1 mmol scale is typical).[12]
-
Building Block: this compound (3 eq., relative to resin loading).
-
Coupling Activator: HBTU (2.9 eq.) and HOBt (3 eq.), or HATU (2.9 eq.).
-
Base (for neutralization): DIPEA or NMM (6 eq.).
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Washing Solution: DMF.
-
Kaiser Test Kit: For monitoring reaction completion.
Experimental Workflow
Step 1: N-terminal Fmoc Deprotection of the Resin-Bound Peptide
-
Swell the Resin: If starting from a dry state, swell the peptide-resin in DMF for at least 1 hour in the reaction vessel.[12]
-
Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, then drain.[1]
-
Final Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1]
-
Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times for 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Confirmation: Perform a Kaiser test. A strong blue color on the test beads confirms the presence of a free primary amine and the successful completion of deprotection.
Step 2: Coupling of this compound
-
Pre-activation Mixture: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.
-
Base Addition: Add DIPEA (6 eq.) to the pre-activation mixture. The addition of base is crucial to neutralize both the hydrochloride salt of the building block and the HOBt/HBTU acidic species, liberating the free amine for coupling. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin in the reaction vessel.
-
Reaction Time: Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for difficult sequences.[12]
-
Monitoring: After the initial reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (clear or yellowish beads) indicates complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat the coupling step with a freshly prepared activation mixture.
Step 3: Post-Coupling Wash
-
Drain: Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash: Wash the resin thoroughly with DMF (3-5 times for 1 minute each) followed by DCM (3 times for 1 minute each) to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.
Workflow Visualization
The following diagram illustrates the key steps for incorporating the piperidine building block within a standard Fmoc-SPPS cycle.
Caption: Workflow for incorporating this compound in SPPS.
Troubleshooting and Key Considerations
-
Incomplete Coupling (Positive Kaiser Test):
-
Cause: Steric hindrance from the bulky piperidine ring or aggregation of the growing peptide chain can slow down the reaction.[9]
-
Solution: Extend the coupling time to 12 or even 24 hours.[12] Alternatively, perform a second coupling (recoupling) with a fresh batch of activated monomer. Using a more potent coupling agent like HATU may also improve results.
-
-
Importance of Base: The use of a non-nucleophilic base like DIPEA is non-negotiable. It is required to deprotonate the hydrochloride salt. Insufficient base (less than 2 equivalents for the salt alone, plus more for the activators) will result in failed coupling.
-
Solvent Quality: Ensure the use of high-quality, amine-free DMF. Contamination with primary or secondary amines can cause premature deprotection of the Fmoc group.[12]
-
Piperidine Removal: Thorough washing after the deprotection step is critical. Residual piperidine can neutralize the acidic coupling reagents in the subsequent step, inhibiting the reaction.[13]
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Collins, J. M., et al. (2017). Total wash elimination for solid phase peptide synthesis. Organic & Biomolecular Chemistry, 15(1), 104-111. Available at: [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 8096-8107. Available at: [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(19), 7475-7482. Available at: [Link]
-
Green Chemistry in Solid Phase Peptide Synthesis (SPPS) - CS Bio. Available at: [Link]
-
Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Available at: [Link]
-
2-Aminomethyl-1-Fmoc-piperidine hydrochloride - ChemBK. Available at: [Link]
-
Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(9), 2147. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. Available at: [Link]
-
General procedure: Fmoc-strategy SPPS and solution-phase... - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 4. chembk.com [chembk.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Medicinal Chemistry
Introduction: The Strategic Incorporation of Piperidine Scaffolds in Peptide-Based Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved therapeutic agents.[1][2] Its incorporation into peptide structures is a key strategy for transitioning from labile, flexible peptides to more drug-like peptidomimetics with enhanced pharmacological profiles. 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a bifunctional building block designed for this purpose. It allows for the introduction of a conformationally constrained six-membered ring into a peptide backbone via solid-phase peptide synthesis (SPPS).
The primary amine of the aminomethyl group serves as the nucleophile for peptide bond formation, while the fluorenylmethoxycarbonyl (Fmoc) group protects the piperidine ring nitrogen.[3][4] This orthogonal protection scheme ensures that the piperidine nitrogen does not interfere with the coupling chemistry and allows for the selective elongation of the peptide chain.
The strategic integration of the 2-aminomethylpiperidine unit into a peptide chain offers several advantages in drug design:
-
Conformational Constraint: The rigid piperidine ring restricts the rotational freedom of the peptide backbone. This pre-organization can stabilize a bioactive conformation, potentially leading to increased receptor affinity and selectivity.[5]
-
Induction of Secondary Structures: The stereochemistry and bond angles of the piperidine scaffold can act as a potent mimic for inducing β-turn structures, which are critical recognition motifs in many protein-protein interactions and biologically active peptides.[5]
-
Enhanced Metabolic Stability: The non-natural piperidine structure can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.
-
Scaffold for Diversification: The piperidine ring provides a versatile scaffold for further functionalization, enabling the creation of diverse chemical libraries with improved pharmacological properties.[5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Fmoc-based solid-phase peptide synthesis.
Data Presentation: Representative Synthesis Parameters
The following tables summarize typical quantitative data for the key steps in SPPS involving the incorporation of this compound. Note that actual results may vary depending on the specific peptide sequence, resin, and coupling conditions.
Table 1: Representative Coupling Efficiency and Reaction Times
| Coupling Step | Coupling Reagent | Activator | Base | Reaction Time (hours) | Typical Coupling Efficiency (%) |
| Standard Fmoc-Amino Acid | HBTU/HATU | HOBt/HOAt | DIPEA | 1 - 2 | >99% |
| 2-Aminomethyl-1-N-fmoc-piperidine HCl | HATU | HOAt | DIPEA | 2 - 4 | ~95-98% |
| Subsequent Fmoc-Amino Acid | HBTU/HATU | HOBt/HOAt | DIPEA | 1 - 2 | >99% |
Table 2: Representative Yield and Purity of a Model Peptide
| Parameter | Value |
| Crude Peptide Yield | 65-80% |
| Purity of Crude Peptide (by RP-HPLC) | 50-70% |
| Purity after RP-HPLC Purification | >98% |
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain during solid-phase peptide synthesis.
Sources
Application Note: A Detailed Protocol for the Solution-Phase Fmoc Deprotection of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Abstract
This application note provides a comprehensive technical guide for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in a solution-phase reaction. The Fmoc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, valued for its stability in acidic conditions and its lability towards bases.[1][2] This protocol details the underlying reaction mechanism, critical experimental parameters, a step-by-step laboratory procedure, analytical monitoring techniques, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals.
Scientific Foundation: The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[3][4] The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene ring system by a base, most commonly a secondary amine like piperidine.[5]
The key steps are as follows:
-
Proton Abstraction: A base, typically piperidine, removes the acidic proton from the 9-position of the fluorenyl group. The electron-withdrawing nature of the carbamate and the aromatic system stabilizes the resulting carbanion.[3][6]
-
β-Elimination: The unstable carbanion rapidly undergoes elimination, leading to the cleavage of the C-O bond. This step liberates the free amine, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).[4]
-
Dibenzofulvene Scavenging: The liberated dibenzofulvene (DBF) is an electrophile that can react with nucleophiles, including the newly deprotected amine, which would result in irreversible chain termination.[4] To prevent this, the deprotecting base (piperidine) is used in a large excess, acting as a scavenger to trap the DBF and form a stable, inactive adduct.[3][5] This dual role of piperidine as both the deprotection catalyst and scavenger is crucial for achieving a high yield of the desired product.
Critical Experimental Parameters and Considerations
The success of the deprotection hinges on the careful control of several key parameters.
-
Substrate Form (Hydrochloride Salt): The starting material, this compound, is a salt. While the Fmoc group is base-labile, the presence of the hydrochloride requires neutralization. Standard protocols utilize a large excess of piperidine (e.g., a 20% v/v solution), which is more than sufficient to neutralize the hydrochloride salt and subsequently catalyze the deprotection reaction without needing a separate neutralization step.[7][8]
-
Choice of Base: Piperidine is the industry standard due to its optimal basicity (pKa ≈ 11.1) and its efficacy as a secondary amine in trapping the DBF intermediate.[5] While other bases like 4-methylpiperidine, piperazine, or DBU can be used, piperidine offers a reliable and well-documented performance.[8][9]
-
Solvent System: The reaction proceeds most efficiently in polar aprotic solvents that can solvate the ionic intermediates. N,N-Dimethylformamide (DMF) is the most common choice, though N-Methylpyrrolidone (NMP) is also effective.[3][5] The reaction is significantly slower in less polar solvents like Dichloromethane (DCM).[3]
-
Reaction Time and Temperature: Fmoc deprotection is typically rapid at room temperature, often reaching completion within 15-30 minutes.[3][10] Monitoring the reaction is essential to ensure full conversion without prolonged exposure to basic conditions, which could encourage side reactions with sensitive substrates.
Detailed Experimental Protocol
This protocol outlines the solution-phase deprotection on a 1.0 mmol scale. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% Purity | N/A |
| Piperidine | Reagent Grade, >99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | Lab Prepared |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Procedure
-
Preparation of Deprotection Solution: In a fume hood, prepare a 20% (v/v) solution of piperidine in anhydrous DMF. For this protocol, mix 2 mL of piperidine with 8 mL of anhydrous DMF.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolution: Add 10 mL of the prepared 20% piperidine/DMF solution to the flask. Stir the mixture at room temperature (20-25°C). The solid should dissolve completely.
-
Reaction and Monitoring: Allow the reaction to stir for 30 minutes. Monitor the reaction progress after 15 minutes and 30 minutes using TLC or HPLC (see Section 4 for details) to confirm the disappearance of the starting material.
-
Reaction Quench and Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.
-
Aqueous Work-up (Extraction):
-
Extract the aqueous phase with Dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with saturated aqueous NaHCO₃ (1 x 30 mL) to remove any residual DMF and acidic impurities.
-
Wash the organic phase with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (Column Chromatography):
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 0-10% Methanol in Dichloromethane (DCM), with 0.5-1% triethylamine added to the mobile phase to prevent the amine product from streaking on the silica gel.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product, 2-aminomethylpiperidine.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Monitoring Protocols
Real-time monitoring is crucial for determining reaction completion and ensuring high yield.
Monitoring by Thin-Layer Chromatography (TLC)
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 90:10:1 (DCM / Methanol / Triethylamine) |
| Visualization | 1. UV Light (254 nm): Starting material is UV active. 2. Ninhydrin Stain: Product (primary amine) will stain purple/blue. |
| Procedure | Spot a small aliquot of the reaction mixture on the TLC plate alongside a spot of the starting material. Develop the plate, dry, and visualize. The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot (positive to ninhydrin) is prominent. |
Monitoring by High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm, 254 nm, and 301 nm (the dibenzofulvene-piperidine adduct has a characteristic absorbance around 301 nm[11]) |
| Procedure | Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50% Acetonitrile/Water) and inject. The reaction is complete when the peak corresponding to the Fmoc-protected starting material is no longer detectable. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product isolation.
Caption: Workflow for the Fmoc deprotection of 2-Aminomethyl-1-N-fmoc-piperidine HCl.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low quality or wet DMF/piperidine. 3. Reaction temperature too low. | 1. Extend the reaction time to 1 hour and re-analyze. 2. Use fresh, anhydrous DMF and high-purity piperidine. 3. Ensure the reaction is run at ambient room temperature (20-25°C). |
| Low Product Yield | 1. Loss of product during aqueous work-up. The diamine product may have some water solubility. 2. Incomplete extraction. | 1. Increase the number of organic extractions (e.g., to 5 x 30 mL). 2. Ensure the aqueous phase is basic during extraction to keep the product in its free base form. Add solid NaHCO₃ if necessary. |
| Difficult Purification | Product streaking on the silica gel column. | Add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to the eluent system to neutralize acidic sites on the silica gel and ensure sharp, well-defined peaks.[12] |
| Presence of DBF Adduct | Inefficient scavenging of dibenzofulvene. | This is rare when using 20% piperidine. Ensure the concentration is correct. The adduct is typically less polar and should separate well during chromatography. |
References
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
SciELO. (2015). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
Springer Nature Experiments. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
MDPI. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deprotection. Retrieved from [Link]
-
PMC (PubMed Central). (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. genscript.com [genscript.com]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Incorporation of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Advanced Peptide and Peptidomimetic Synthesis
Abstract and Introduction
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a specialized bifunctional building block designed for the synthesis of complex peptides and peptidomimetics. Its structure features a primary amine on a methyl substituent at the 2-position of a piperidine ring, with the ring's secondary amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic design allows for the selective coupling of the exocyclic primary amine into a growing peptide chain, while the Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) workflows.
The incorporation of the 2-aminomethylpiperidine scaffold is a powerful strategy in medicinal chemistry for introducing conformational rigidity into otherwise flexible peptide backbones.[1] This rigidity can pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity, selectivity, and metabolic stability.[1][2] Specifically, the stereochemistry and bond angles of this scaffold make it an effective mimic for inducing β-turn structures, which are critical motifs in many biological recognition events.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the effective use of this compound in both solution-phase and solid-phase synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 669713-55-7 | [3][4] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [3] |
| Molecular Weight | 372.89 g/mol | [3][5] |
| Synonyms | (9H-Fluoren-9-YL)methyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride; 1-Fmoc-2-aminomethylpiperidine hydrochloride | [3] |
| Appearance | White to off-white powder | [2] (Analog) |
| Primary Application | Chiral building block for peptide and peptidomimetic synthesis |[1][6] (Analog) |
Core Principles and Mechanistic Considerations
The primary utility of this reagent lies in Fmoc-based SPPS. The synthesis cycle relies on the orthogonal stability of the temporary Fmoc protecting group on the α-amine (which is base-labile) and the permanent protecting groups on amino acid side chains (which are acid-labile).
2.1 The Role of the Fmoc Group The Fmoc group on the piperidine nitrogen is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a secondary amine base, typically a 20% solution of piperidine in DMF.[][8] In the context of this building block, the Fmoc group serves to protect the piperidine nitrogen from participating in undesired reactions during the coupling of the exocyclic primary amine.
2.2 Coupling Chemistry at the Exocyclic Amine The key reaction is the formation of an amide bond between the exocyclic primary amine of 2-Aminomethyl-1-N-fmoc-piperidine and the activated C-terminal carboxyl group of a peptide chain. Due to the proximity of the bulky piperidine ring, this primary amine is considered sterically hindered.[9] Standard coupling methods may result in slow reaction rates or incomplete coupling.[9] Therefore, the choice of coupling reagent is critical. Potent uronium/aminium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU are highly recommended as they generate highly reactive acyl-azabenzotriazolyl esters, which are effective in coupling to sterically demanding amines.[6][10]
The general mechanism for HATU-mediated coupling is depicted below. The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate, which rapidly converts to the active ester. This ester then reacts with the primary amine of the piperidine building block to form the stable amide bond.
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Piperidine is corrosive and has a strong odor.[8]
3.1 Protocol 1: Solution-Phase Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid to this compound in solution, a common step in fragment-based synthesis.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) and DIPEA (2.5 eq). The base is crucial to neutralize the hydrochloride salt and for the subsequent activation step.
-
Stir the mixture for 5 minutes, then add HATU (1.2 eq).
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.[6]
3.2 Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of the title building block into a peptide sequence on a solid support (e.g., Rink Amide resin) using a manual synthesis approach.
Caption: Workflow for SPPS incorporation of the building block.
Procedure:
-
Resin Swelling: Place the Fmoc-deprotected peptide-resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue color) confirms the presence of a free primary amine.[1]
-
Coupling Reaction:
-
In a separate vial, pre-activate the building block. Dissolve this compound (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature. The extended reaction time is recommended due to steric hindrance.
-
-
Monitoring and Recoupling: After the initial coupling time, perform a Kaiser test. If the test is positive (blue beads), recoupling is necessary. Drain the vessel and repeat step 5. If the test is negative (colorless or pale yellow beads), the coupling is complete.[1]
-
Final Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and then Dichloromethane (DCM) (3x) to prepare for the next synthesis cycle or final cleavage.
Data Presentation and Expected Results
The efficiency of coupling sterically hindered building blocks is highly sequence-dependent. However, by using potent activation chemistry, high coupling efficiencies can be achieved.
Table 2: Representative Coupling Conditions and Efficiency
| Coupling Step | Coupling Reagent | Activator | Base | Reaction Time (hours) | Typical Coupling Efficiency (%) | Source(s) |
|---|---|---|---|---|---|---|
| Standard Fmoc-Amino Acid | HBTU/HATU | HOBt/HOAt | DIPEA | 1 - 2 | >99% | [1] |
| 2-Aminomethyl-1-N-fmoc-piperidine | HATU | - | DIPEA | 2 - 4 | ~95-98% | [1] (Analog) |
| Subsequent Fmoc-Amino Acid | HBTU/HATU | HOBt/HOAt | DIPEA | 1 - 2 | >99% |[1] |
Note: Data is adapted from typical results obtained with similar aminopiperidine building blocks in standard Fmoc-SPPS. Actual results may vary.[1]
Troubleshooting
-
Problem: Incomplete Coupling (Positive Kaiser Test after 4 hours).
-
Cause: Insufficient activation, steric hindrance slowing the reaction, or aggregation of the peptide chain.
-
Solution:
-
Recouple: The most straightforward solution is to drain the reaction solution and repeat the coupling step with a fresh solution of activated building block.
-
Increase Equivalents: For subsequent attempts with the same sequence, consider increasing the equivalents of the building block and coupling reagents to 4.0 eq.
-
Change Solvent: In some cases, switching to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of a chaotropic salt like LiCl can disrupt aggregation and improve coupling.
-
-
-
Problem: Low Purity of Final Peptide after Cleavage.
-
Cause: Incomplete coupling at the piperidine step leading to deletion sequences, or side reactions during synthesis.
-
Solution:
-
Capping: After the coupling step, treat the resin with a capping solution (e.g., 10% acetic anhydride and 10% DIPEA in DMF) to acetylate any unreacted free amines. This prevents the formation of deletion sequences and simplifies final purification.
-
Optimize Cleavage: Ensure the cleavage cocktail is appropriate for the side-chain protecting groups used in the synthesis.
-
-
References
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–801. [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
Sci-Hub. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2002). Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. The Journal of Organic Chemistry. [Link]
-
ChemBK. (n.d.). 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. [Link]
-
Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7351. [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
AAPPTec. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 4. This compound | 669713-55-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
Application Note: Strategic Incorporation of 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride for Novel Peptidomimetic Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in the design and synthesis of advanced peptidomimetics.
Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery
Peptides are exquisite signaling molecules, offering high potency and specificity. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability, largely due to their inherent flexibility. The field of peptidomimetic design seeks to overcome these limitations by creating novel structures that mimic the biological activity of peptides but possess superior drug-like properties. A primary strategy in this endeavor is the introduction of conformational constraints.[1][2] By reducing the rotational freedom of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, which can lead to enhanced receptor affinity, increased selectivity, and improved resistance to proteolytic degradation.[3][4]
Heterocyclic scaffolds are powerful tools for inducing such constraints.[5][6] The piperidine ring, in particular, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[7] Its incorporation into a peptide backbone can enforce specific torsional angles and mimic secondary structures like β-turns.[8][9] this compound is a specialized bifunctional building block designed for this purpose, enabling the seamless integration of a rigid piperidine unit into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) methodologies.
This guide provides the scientific rationale and detailed protocols for utilizing this unique reagent to advance peptidomimetic research and development.
The Building Block: this compound
This reagent is engineered for compatibility with the most common and robust method of peptide synthesis: Fmoc/tBu solid-phase peptide synthesis (SPPS).[] Let's deconstruct its key features:
-
2-Aminomethyl Group (-CH₂NH₂): This primary amine serves as the nucleophile that attacks the activated carboxyl group of the C-terminal amino acid of the resin-bound peptide. It forms a standard amide bond, extending the peptide chain.
-
1-N-fmoc Group: The nitrogen atom within the piperidine ring is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[11] This makes the building block orthogonal to acid-labile side-chain protecting groups (like Boc, Trt, tBu) and allows for its selective deprotection to reveal a secondary amine, which becomes the new N-terminus for subsequent coupling reactions.[12]
-
Piperidine Scaffold: The core cyclic structure that imparts conformational rigidity to the final peptidomimetic.
-
Hydrochloride Salt: This salt form enhances the compound's stability and shelf-life, ensuring consistent performance. It must be neutralized in situ during the coupling reaction.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 669713-55-7 | [13][14] |
| Molecular Formula | C₂₁H₂₄N₂O₂ · HCl | [13][15] |
| Molecular Weight | 372.89 g/mol | [13][15] |
| Appearance | White to off-white crystalline powder | [16] |
| Primary Function | Conformational constraint building block for SPPS |[8][17] |
Experimental Workflow and Protocols
The incorporation of this compound follows the standard iterative cycle of Fmoc-SPPS.[18][19] However, special consideration must be given to the coupling step following its incorporation due to the formation of a secondary amine N-terminus.
Caption: General workflow for SPPS incorporating the piperidine building block.
This protocol outlines a single, standard coupling cycle for a natural amino acid.
-
Resin Swelling: Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.[18][20] Drain the DMF.
-
Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin.[12][18] b. Agitate the mixture for 3-5 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[17] d. Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine. e. Optional: Confirm deprotection with a positive Kaiser test (beads turn dark blue).
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) or HATU (2.9 eq.) in DMF for 2-5 minutes.[21][22] b. Add a tertiary base, N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor reaction completion with a negative Kaiser test (beads remain colorless or yellow). e. Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
This protocol replaces a standard amino acid coupling step (Protocol 1, Step 3) at the desired position in the sequence.
-
Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed as per Protocol 1, Step 2. The resin should have a free primary amine.
-
Activation and Coupling: a. In a separate vial, dissolve this compound (3 eq.) and a coupling reagent such as HATU (2.9 eq.) in DMF.[23] Using a more potent uronium salt reagent is recommended to drive the reaction to completion. b. Add DIPEA (6-7 eq.) to the mixture. The extra equivalent helps to fully neutralize the hydrochloride salt in addition to facilitating the coupling reaction. c. Add the activation mixture to the resin. d. Agitate the reaction for 2 to 4 hours . The aminomethyl group is less sterically hindered than an alpha-substituted amine, but ensuring complete coupling is critical. e. Monitor completion with a Kaiser test. If the test is positive after 4 hours, a recoupling may be necessary. f. Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Note: The above DOT script is a template. A visual representation would require actual chemical structure images, which cannot be directly generated here. The diagram illustrates the peptide on the resin reacting with the piperidine building block to form the extended, protected peptidomimetic. Caption: Covalent linkage of the piperidine building block to the peptide chain.
This is a critical step due to the steric hindrance of the secondary amine N-terminus.
-
Fmoc Deprotection: Remove the Fmoc group from the piperidine nitrogen using the standard protocol (Protocol 1, Step 2). This will expose a secondary amine on the resin.
-
Coupling to a Hindered Secondary Amine: a. Reagent Choice: Use a highly efficient coupling reagent. HATU is strongly recommended over HBTU for such couplings due to its superior reactivity and ability to minimize racemization.[22][23][24] b. Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-4 eq.) and HATU (3-4 eq.) in DMF. c. Add DIPEA (6-8 eq.) and allow the pre-activation to proceed for 5-10 minutes .[18] d. Coupling: Add the activated mixture to the resin and agitate for an extended period, typically 4 to 12 hours .[18] The reaction should be closely monitored. e. Monitoring: A standard Kaiser test will not work on the secondary amine. A chloranil test or a micro-cleavage followed by LC-MS analysis may be required to confirm coupling completion. If incomplete, a second coupling is necessary. f. Wash the resin thoroughly with DMF and DCM.
Table 2: Recommended Coupling Conditions
| Coupling Type | Coupling Reagent | Activation Time | Reaction Time | Rationale |
|---|---|---|---|---|
| Standard (Primary Amine) | HBTU / HATU | 2-5 min | 1-2 hours | Standard, efficient coupling. |
| Hindered (Secondary Amine) | HATU | 5-10 min | 4-12 hours | Overcomes steric hindrance and slower reaction kinetics.[18][22] |
This step releases the final peptidomimetic from the solid support and removes all acid-labile side-chain protecting groups.[25]
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (5 times) and dry it under a vacuum for at least 1 hour. Any residual DMF can inhibit the cleavage reaction.[26]
-
Cleavage Reaction: a. Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A general-purpose, low-odor cocktail is TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 . TIS acts as a scavenger to trap reactive cations generated during deprotection.[26] b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood. c. Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube. b. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with more cold diethyl ether. e. Dry the crude peptide pellet under vacuum.
Table 3: Common TFA-Based Cleavage Cocktails
| Cocktail Composition (v/v/v) | Name | Use Case |
|---|---|---|
| TFA / H₂O / TIS (95:2.5:2.5) | Standard | General purpose, suitable for most sequences without Cys, Met, or Trp. |
| TFA / H₂O / TIS / EDT (94:2.5:1:2.5) | - | Recommended for peptides containing Cysteine (Cys). |
| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | Reagent B | Effective for peptides with Arginine (Arg) and Methionine (Met). |
Analysis and Characterization
Post-synthesis, the crude peptidomimetic must be purified and its identity confirmed.
-
Purification: The primary method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from deletion sequences and other impurities based on hydrophobicity.[27][28]
-
Characterization: The purified product's identity and purity should be confirmed using orthogonal methods:
Conclusion
This compound is a powerful and versatile tool for the rational design of conformationally constrained peptidomimetics. By understanding its unique structural features and adapting standard SPPS protocols—particularly for the sterically hindered coupling step following its incorporation—researchers can efficiently synthesize novel peptide analogues. These molecules, endowed with enhanced structural stability, hold significant promise for advancing drug discovery programs by improving potency, selectivity, and pharmacokinetic profiles.
References
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Avila, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 133. Available at: [Link]
-
Galgon, T., et al. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Current Organic Synthesis, 3(4), 431-450. Available at: [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
Bohn, P., et al. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. The Journal of Organic Chemistry, 66(22), 7454-7463. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-2798. Available at: [Link]
-
Tzani, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50060-50067. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Koshlap, K. M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2748. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Koshlap, K. M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2748. Available at: [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Retrieved from [Link]
-
BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Retrieved from [Link]
-
Lee Research Group. (2022). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2010). Peptidomics for the discovery and characterization of neuropeptides and hormones. Trends in Analytical Chemistry, 29(8), 847-856. Available at: [Link]
-
PeptiDream Inc. (2016). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. Retrieved from [Link]
-
Chem-Impex International. (n.d.). (Fmoc-4-aminomethyl)piperidine hydrochloride. Retrieved from [Link]
-
Jad, Y. E., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(1), 221-228. Available at: [Link]
-
Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage, and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 24-35. Available at: [Link]
-
Chem-Impex International. (n.d.). 2-(Aminomethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Retrieved from [Link]
-
Avila, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 133. Available at: [Link]
Sources
- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. biospace.com [biospace.com]
- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. genscript.com [genscript.com]
- 13. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 14. This compound | 669713-55-7 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. chemimpex.com [chemimpex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bachem.com [bachem.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 22. peptide.com [peptide.com]
- 23. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.uci.edu [chem.uci.edu]
- 26. youtube.com [youtube.com]
- 27. pepdoopeptides.com [pepdoopeptides.com]
- 28. researchgate.net [researchgate.net]
- 29. Peptidomics for the discovery and characterization of neuropeptides and hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 31. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
Application Notes & Protocols for Solid-Phase Synthesis Utilizing 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Abstract
For researchers, scientists, and drug development professionals, the strategic introduction of conformational constraints into peptide scaffolds is a cornerstone of modern peptidomimetic design. Non-canonical building blocks are pivotal in this endeavor, enhancing metabolic stability, receptor affinity, and therapeutic potential. This guide provides an in-depth technical overview and detailed protocols for the solid-phase synthesis (SPPS) of peptides incorporating 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride . We delve into the mechanistic rationale behind its use, provide step-by-step methodologies for its incorporation using standard Fmoc/tBu chemistry, and discuss the critical post-coupling considerations that are unique to this bifunctional scaffold.
Introduction: The Rationale for Constrained Peptidomimetics
Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for therapeutic and research applications.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant method, prized for its mild deprotection conditions which preserve a wide range of functional groups.[3] However, linear peptides often suffer from poor metabolic stability and low bioavailability due to enzymatic degradation and conformational flexibility.
To overcome these limitations, medicinal chemists often incorporate rigid structural motifs into the peptide backbone. The piperidine ring is a "privileged scaffold" in drug discovery, appearing in numerous pharmaceuticals due to its ability to impart favorable pharmacokinetic properties and induce specific, bioactive secondary structures like β-turns.[4][5]
This compound is a bifunctional building block designed for this purpose. Its key features are:
-
A primary amine (protected as a hydrochloride salt) on the exocyclic aminomethyl group, which serves as the nucleophile for peptide bond formation, extending the peptide chain.
-
A secondary amine within the piperidine ring, which is temporarily protected by a base-labile Fmoc group.
The incorporation of this molecule introduces a constrained, non-natural residue into the peptide sequence, fundamentally altering the backbone's conformational landscape. This guide will elucidate the principles and practices required for its successful application.
Core Principles and Mechanistic Insights
The Orthogonality of Fmoc/tBu SPPS
Successful SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions without affecting others.[6]
-
Temporary Nα-Protection: The Fmoc group protects the alpha-amine of the incoming amino acid. It is removed at the start of each coupling cycle using a mild base, typically a solution of piperidine in N,N-Dimethylformamide (DMF).
-
Permanent Side-Chain Protection: Acid-labile groups (e.g., tBu, Boc, Trt) protect reactive amino acid side chains.[7]
-
Resin Linkage: The peptide is anchored to the solid support via an acid-labile linker (e.g., Wang or Rink Amide resin).[3][8]
Both the side-chain protecting groups and the resin linkage are stable to the basic conditions of Fmoc removal but are cleaved simultaneously in the final step with a strong acid like Trifluoroacetic Acid (TFA).[9]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group by piperidine is a classic example of a base-catalyzed β-elimination reaction. This two-step process is crucial for liberating the N-terminal amine for the next coupling step.[10]
-
Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring.
-
β-Elimination: This abstraction induces the collapse of the system, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, releasing the free amine. The highly reactive DBF is subsequently trapped by piperidine to form a stable adduct, preventing side reactions.[6][10]
Caption: Base-catalyzed β-elimination mechanism for Fmoc removal.
Comprehensive Experimental Protocols
The following protocols describe the manual solid-phase synthesis of a target peptide incorporating this compound using Fmoc/tBu chemistry on a Rink Amide resin.
Materials and Reagents
| Reagent / Material | Recommended Grade | Supplier Example |
| Rink Amide MBHA Resin (100-200 mesh) | 0.4-0.8 mmol/g substitution | AAPPTec, Chem-Impex |
| Fmoc-Protected Amino Acids | Synthesis Grade | Chem-Impex, CEM Corp. |
| 2-Aminomethyl-1-N-fmoc-piperidine HCl | Synthesis Grade | Synblock[11] |
| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Thermo Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Piperidine | >99% | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | AAPPTec |
| Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | >99% | CEM Corp. |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | >99% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich |
| 2,2'-(Ethylenedioxy)diethanethiol (DODT) | >95% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | VWR |
Overall Synthesis Workflow
The diagram below outlines the key stages for incorporating the specialized piperidine building block into a growing peptide chain.
Caption: General workflow for solid-phase synthesis incorporating the piperidine building block.
Protocol 1: Resin Preparation and Swelling
Causality: Swelling the polystyrene resin is critical to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics.[3]
-
Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) and agitate gently for 30-60 minutes at room temperature.
-
Drain the DMF from the reaction vessel.
-
Perform a final wash with DCM (10 mL/g) for 1 minute, then drain.
Protocol 2: Standard Fmoc Deprotection
Causality: This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing the free amine required for the subsequent coupling reaction.
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Perform a Kaiser test to confirm the completion of Fmoc deprotection (a positive test results in a deep blue color).[7]
Protocol 3: Incorporation of this compound
Causality: This is the key step for introducing the constrained scaffold. The hydrochloride salt of the primary amine must be neutralized in situ with a non-nucleophilic base (DIPEA) to generate the free amine for coupling. The carboxyl group of the resin-bound peptide is activated using a carbodiimide/additive system (DIC/Oxyma) to facilitate efficient amide bond formation.
Reagent Preparation (0.1 mmol Scale)
| Reagent | Equivalents | Amount | Solvent |
| Resin-Bound Peptide | 1.0 | 0.1 mmol | - |
| 2-Aminomethyl-1-N-fmoc-piperidine HCl | 3.0 | 0.3 mmol (111.9 mg) | 2 mL DMF |
| DIPEA | 3.0 | 0.3 mmol (52 µL) | Add to above |
| Oxyma Pure | 3.0 | 0.3 mmol (42.6 mg) | 1 mL DMF |
| DIC | 3.0 | 0.3 mmol (47 µL) | Add to Oxyma |
Coupling Procedure
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been removed from the resin according to Protocol 2 .
-
In a separate vial, dissolve the 2-Aminomethyl-1-N-fmoc-piperidine HCl and DIPEA in 2 mL of DMF. Vortex briefly to ensure the free base is formed.
-
In a second vial, prepare the activation solution by dissolving Oxyma Pure in 1 mL of DMF, then add the DIC. Allow this solution to pre-activate for 2-5 minutes.
-
Add the activation solution (Oxyma/DIC) to the vial containing the piperidine building block.
-
Immediately add the combined solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using a Kaiser test (a negative test, where beads remain colorless or faint yellow, indicates complete coupling). If the test is positive after 4 hours, recoupling may be necessary.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min).
Protocol 4: Post-Incorporation Deprotection & Its Implications
Expert Insight: This step is a critical divergence from standard SPPS. The subsequent Fmoc deprotection step will remove the Fmoc group from the piperidine nitrogen simultaneously with the Nα-Fmoc group of any subsequently added amino acid. This unmasks the secondary amine of the piperidine scaffold, making it part of the reactive peptide backbone.
-
After coupling the next standard Fmoc-amino acid atop the piperidine building block, proceed with the standard Fmoc deprotection as described in Protocol 2 .
-
Crucial Consideration: The 20% piperidine/DMF solution will now expose two free amines: the N-terminal primary amine and the secondary amine of the piperidine ring. The subsequent coupling reaction will likely proceed at both sites, leading to a branched or capped structure, unless the piperidine nitrogen is re-protected or the coupling conditions are carefully optimized for selectivity. For most peptidomimetic applications, proceeding with the exposed secondary amine is the intended design to create a novel backbone structure. Be aware that this can influence subsequent structure and purification.
Protocol 5: Final Cleavage and Deprotection
Causality: A strong acid cocktail is used to simultaneously cleave the peptide from the resin and remove all permanent side-chain protecting groups. Scavengers (TIS, water, DODT) are essential to trap the highly reactive cationic species (e.g., t-butyl cations) generated during this process, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.[10]
-
Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail is 94% TFA, 2.5% Water, 2.5% TIS, and 1% DODT .
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity via mass spectrometry.
References
- Benchchem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
-
Atherton, E., & Sheppard, R. C. (1978). Solid-phase peptide synthesis using mild base cleavage of N alpha-fluorenylmethyloxycarbonylamino acids, exemplified by a synthesis of dihydrosomatostatin. International Journal of Peptide and Protein Research, 11(3), 246-249. [Link]
- Benchchem. (2025). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
- Benchchem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 13049-13066. [Link]
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). Total wash elimination for solid phase peptide synthesis. Organic & Biomolecular Chemistry, 12(34), 6648-6654. [Link]
-
Nowick, J. S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2015). Fmoc solid-phase peptide synthesis. Methods in Molecular Biology, 1348, 33-50. [Link]
- Benchchem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
-
ChemBK. (n.d.). 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. [Link]
-
Ostopovici-Halip, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4819. [Link]
-
Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7051-7059. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3259-3269. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. CAS 669713-55-7 | this compound - Synblock [synblock.com]
Application Notes and Protocols for the Incorporation of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride into Peptide Chains
Introduction: A Novel Building Block for Peptidomimetic Design
In the landscape of modern drug discovery and peptide science, the quest for novel molecular scaffolds that impart enhanced stability, conformational rigidity, and unique pharmacological profiles is paramount. 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride emerges as a compelling building block for the synthesis of innovative peptidomimetics. The incorporation of the piperidine ring into a peptide backbone introduces a significant conformational constraint, capable of inducing specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of this versatile building block into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).
The presence of the Fmoc protecting group on the piperidine nitrogen allows for its integration into standard Fmoc-SPPS workflows, while the hydrochloride salt of the primary amine necessitates specific considerations during the coupling step. This document will address the inherent challenges, such as steric hindrance and the need for neutralization, and provide field-proven strategies to ensure high coupling efficiency and peptide purity.
Core Principles and Strategic Considerations
The successful incorporation of this compound hinges on a thorough understanding of its chemical properties and their implications for the SPPS workflow.
1. Steric Hindrance: A Foreseeable Challenge
The piperidine ring, substituted at the 2-position, presents a sterically demanding structure. This bulkiness can significantly impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa. Consequently, standard coupling conditions may prove insufficient, leading to incomplete reactions and the formation of deletion sequences. To overcome this, the use of potent activating reagents and optimized reaction conditions is crucial.
2. The Hydrochloride Salt: Neutralization is Key
The primary amine of the aminomethyl group is supplied as a hydrochloride salt to enhance stability and shelf-life. In the solid-phase synthesis environment, this amine salt is not nucleophilic and will not react with the activated carboxyl group of the preceding amino acid. Therefore, a neutralization step is mandatory to liberate the free amine immediately prior to the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base.
3. The N-Fmoc Protecting Group: Orthogonality and Implications
The Fmoc group on the piperidine nitrogen is stable to the acidic conditions often used for the final cleavage of the peptide from the resin. Its removal requires treatment with a base, typically piperidine, in a similar fashion to the Nα-Fmoc group of standard amino acids. This orthogonality is a cornerstone of Fmoc-SPPS. It is important to note that this Fmoc group will be removed during the standard deprotection steps of subsequent cycles in the synthesis. If the piperidine nitrogen is intended to be part of the final peptide structure without further modification, this building block is suitable.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers and different scales.
Protocol 1: Resin Preparation and Swelling
A properly swollen resin is essential for efficient diffusion of reagents and successful synthesis.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Resin Swelling:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (5-10 mL) to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
-
Protocol 2: Standard Fmoc Deprotection
This protocol is used to remove the Nα-Fmoc group from the growing peptide chain.
-
To the swollen resin, add a solution of 20% piperidine in DMF (5 mL).[1][2]
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 10-15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the completion of Fmoc deprotection (a positive test results in a blue color).
Protocol 3: Coupling of this compound
This protocol details the critical steps for the efficient incorporation of the title compound.
Reagents:
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | The building block to be incorporated. |
| HATU (or HCTU) | 2.9 - 4.9 | A potent coupling reagent to overcome steric hindrance. |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 | A non-nucleophilic base for neutralization and activation. |
| N,N-Dimethylformamide (DMF) | - | The primary solvent for SPPS. |
Procedure:
-
Pre-Coupling Deprotection: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed according to Protocol 2 .
-
Activation Mixture Preparation:
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (or HCTU) (2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the mixture. The amount of DIPEA should be sufficient to neutralize the hydrochloride salt and facilitate the activation reaction.
-
Agitate the solution for 1-2 minutes to pre-activate the building block.
-
-
Coupling Reaction:
-
Immediately add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. Due to the steric hindrance of the building block, an extended coupling time of 2-4 hours is recommended. For particularly challenging couplings, the reaction time can be extended overnight.
-
-
Monitoring the Coupling:
-
After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellowish) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling (double coupling) is recommended. To do this, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated building block.
-
-
Post-Coupling Wash:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.
-
Diagram of the Coupling Reaction Workflow:
Caption: Workflow for the coupling of this compound.
Protocol 4: Peptide Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Cleavage Cocktail:
A standard cleavage cocktail for peptides without sensitive residues is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS).
| Component | Percentage | Purpose |
| Trifluoroacetic acid (TFA) | 95% | Cleaves the peptide from the resin and removes most side-chain protecting groups. |
| Water | 2.5% | Scavenger for carbocations. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, particularly for Trp and Met residues. |
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Add a 10-fold volume of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Characterization and Purification
The crude peptide should be analyzed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess its purity and by Mass Spectrometry (MS) to confirm its molecular weight. Purification is typically achieved using preparative RP-HPLC.
Troubleshooting and Advanced Insights
-
Incomplete Coupling: The primary challenge with this building block is incomplete coupling due to steric hindrance. If a double coupling strategy is insufficient, consider increasing the temperature of the coupling reaction to 30-40°C. Microwave-assisted peptide synthesis can also be a powerful tool to drive difficult couplings to completion.
-
Aggregation: For longer peptides, aggregation of the growing peptide chain can hinder reaction kinetics. The use of N-Methyl-2-pyrrolidone (NMP) as a solvent, or a mixture of DMF and Dichloromethane (DCM), can sometimes improve solvation and reduce aggregation.
-
Racemization: While the primary amine of 2-aminomethylpiperidine is not chiral at the point of attachment, it is good practice to minimize pre-activation times, especially with potent coupling reagents like HATU, to prevent potential side reactions.
Conclusion
The incorporation of this compound into peptide chains offers a strategic avenue for the design of novel peptidomimetics with constrained conformations. While its steric bulk and hydrochloride salt form present challenges, these can be effectively overcome through the use of potent coupling reagents, appropriate neutralization, and optimized reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully utilize this valuable building block in their synthetic endeavors, paving the way for the discovery of next-generation peptide-based therapeutics.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
Application Notes and Protocols for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in Combinatorial Chemistry Libraries
Introduction: The Strategic Incorporation of Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting diverse biological systems, including the central nervous system and oncology.[1] Its widespread adoption is attributed to its ability to impart favorable physicochemical and pharmacokinetic properties to molecules, such as enhanced metabolic stability, improved bioavailability, and the ability to modulate lipophilicity.[1][2] By introducing a chiral piperidine moiety, such as 2-aminomethylpiperidine, into a molecular design, researchers can achieve several strategic advantages:
-
Modulation of Physicochemical Properties: The piperidine ring can influence a compound's solubility, lipophilicity, and basicity, which are critical parameters for drug-like behavior.[3]
-
Enhanced Biological Activity and Selectivity: The rigid, three-dimensional structure of the piperidine ring can pre-organize a molecule into a bioactive conformation, leading to higher affinity and selectivity for its biological target.[3][4]
-
Improved Pharmacokinetic Profiles: The inherent stability of the piperidine ring can protect a drug candidate from rapid metabolism, prolonging its half-life in the body.[1][3]
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a bifunctional building block designed for seamless integration into combinatorial libraries, particularly those synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the piperidine nitrogen allows for its use in standard SPPS cycles, while the primary amine on the methyl substituent provides a point for further diversification or elongation of the molecular chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block in the generation of novel chemical libraries.
Core Principles: Integrating this compound in Solid-Phase Synthesis
The successful incorporation of this compound into a growing peptide or small molecule library on a solid support hinges on the principles of Fmoc-based solid-phase synthesis.[5] The general workflow involves the sequential addition of building blocks to a resin, with each cycle consisting of a deprotection step to reveal a reactive amine, followed by a coupling step to form a new amide bond.[6]
The Fmoc group serves as a temporary protecting group for the α-amino group of an amino acid or, in this case, the nitrogen of the piperidine ring.[7] Its key advantage lies in its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), while being stable to the acidic conditions often used for final cleavage from the resin.[8][9] This orthogonality is crucial for the stepwise assembly of complex molecules.[9]
When using this compound, the primary amine of the aminomethyl group is the point of attachment to the solid support or the growing chain, while the Fmoc-protected piperidine nitrogen is temporarily masked. Once the desired sequence is assembled, the Fmoc group can be removed to allow for further functionalization of the piperidine nitrogen, or it can be carried through to the final cleavage step.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS
This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, perform the following deprotection cycle:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the piperidine solution.
-
Add fresh 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Causality: Pre-activation of the carboxylic acid (in this case, the incoming amino acid to be coupled to the primary amine of the piperidine) with a coupling agent like DIC and an additive like Oxyma forms a highly reactive ester, facilitating efficient amide bond formation and minimizing side reactions like racemization.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected resin.
-
Add the activated solution of this compound to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amines, the resin can be treated with an acetic anhydride/pyridine/DCM solution.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle if further building blocks are to be added.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the synthesized compound from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
Cleavage Cocktail (Reagent K):
| Reagent | Percentage (v/v) | Purpose |
| TFA | 82.5% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |
| Water | 5% | Scavenger for carbocations. |
| Phenol | 5% | Scavenger for carbocations, particularly from tyrosine. |
| Thioanisole | 5% | Scavenger for carbocations, particularly from tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger for carbocations, particularly from cysteine. |
Note: A simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient for peptides lacking sensitive residues like Cys, Met, or Trp.
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin in a fume hood (typically 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-4 hours. Causality: The strong acid (TFA) cleaves the linker attaching the molecule to the resin and removes protecting groups like Boc, tBu, and Trt. Scavengers are crucial to trap the highly reactive cationic species generated during this process, preventing them from modifying the final product.[10]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
-
Precipitation:
-
Concentrate the filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
-
Purification and Analysis:
-
Centrifuge the mixture to pellet the precipitate.
-
Decant the ether and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]
-
Visualizing the Workflow
Fmoc-SPPS Cycle for Incorporating this compound
Caption: General workflow for an Fmoc-SPPS cycle.
Decision Tree for Cleavage Cocktail Selection
Caption: Decision guide for selecting an appropriate cleavage cocktail.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| Incomplete coupling (positive Kaiser test) | Steric hindrance from the piperidine ring or the growing peptide chain. | Extend the coupling time. Consider using a more potent coupling agent such as HATU or HCTU. Double coupling may be necessary. |
| Low final yield | Incomplete cleavage from the resin. | Increase the cleavage time or use a stronger cleavage cocktail. Ensure the resin is completely dry before adding the cleavage cocktail. |
| Presence of unexpected masses in MS | Side reactions during cleavage due to inefficient scavenging. | Use a more comprehensive scavenger cocktail like Reagent K, especially if the sequence contains sensitive amino acids. |
| Fmoc group still present after deprotection | Inefficient deprotection. | Ensure the piperidine solution is fresh. Increase the deprotection time or perform a second piperidine treatment. |
Conclusion: A Versatile Tool for Library Diversification
This compound is a valuable building block for combinatorial chemistry, enabling the introduction of a conformationally constrained, drug-like scaffold into peptide and small molecule libraries.[4][12] Its compatibility with standard Fmoc-SPPS protocols allows for its straightforward incorporation into established synthetic workflows.[8] By understanding the underlying principles of solid-phase synthesis and carefully selecting reaction conditions, researchers can effectively utilize this reagent to generate diverse libraries of novel compounds with the potential for enhanced biological activity and improved pharmacokinetic properties, ultimately accelerating the drug discovery process.
References
- Spivey, A. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Sheffield.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
- Kuran, B. et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116804.
- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. BenchChem.
- Chen, Z. et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-52.
- Fields, G. B. et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fields, C. G. & Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1-e14.
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5.
- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
- Google Patents. (n.d.). Method for the fmoc group cleavage.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Anwar, M. A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1775.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Utilizing 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride
Introduction: A Privileged Scaffold for Asymmetric Induction
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Organocatalysis has emerged as a powerful and sustainable strategy for achieving high levels of stereocontrol. Within this field, chiral diamines and their derivatives have established themselves as "privileged structures" due to their remarkable ability to mediate a wide array of asymmetric transformations.[1][2] This document provides a detailed technical guide on the application of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride, a versatile chiral organocatalyst precursor, in asymmetric synthesis.
The unique architecture of this compound, featuring a rigid chiral piperidine backbone, a primary amine for catalytic turnover, and a strategically placed Fmoc-protecting group on the piperidine nitrogen, offers a sophisticated platform for inducing stereoselectivity. The piperidine scaffold itself is a prevalent motif in numerous approved drugs, and introducing chirality can significantly enhance biological activity and selectivity.[3] This guide will delve into the mechanistic underpinnings of its catalytic action, provide detailed protocols for its application in asymmetric aldol reactions, and offer insights into experimental design and optimization.
Core Principles: Enamine Catalysis and Stereochemical Control
The primary catalytic mode of action for this compound in reactions involving carbonyl compounds is through enamine catalysis.[4][5] This mechanism mirrors biological processes, such as those facilitated by Class I aldolase enzymes.[6] The catalytic cycle can be dissected into several key steps, each contributing to the overall stereochemical outcome.
-
Catalyst Activation and Enamine Formation: The hydrochloride salt is typically neutralized in situ to liberate the free primary amine. This amine then reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a transient iminium ion, which subsequently tautomerizes to a nucleophilic enamine intermediate. The formation of this enamine is a crucial step, as it raises the HOMO of the carbonyl compound, priming it for nucleophilic attack.[4]
-
Stereocontrolled C-C Bond Formation: The chiral environment established by the piperidine scaffold of the catalyst dictates the facial selectivity of the subsequent reaction. The enamine attacks an electrophilic acceptor (e.g., an aldehyde), with one face of the enamine being sterically shielded by the catalyst's framework. This biased approach leads to the preferential formation of one enantiomer of the product.[7]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the desired chiral product and regenerate the active primary amine catalyst, allowing it to enter a new catalytic cycle.
The Strategic Role of the Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group, while traditionally known for its role in peptide synthesis, serves a multi-faceted purpose in this catalytic system.[8][9]
-
Steric Shielding: The bulky Fmoc group contributes significantly to the chiral pocket of the catalyst, enhancing the steric hindrance on one face of the enamine intermediate and thereby increasing the enantioselectivity of the reaction.
-
Modulation of Basicity and Solubility: The carbamate linkage alters the electronic properties and solubility of the piperidine nitrogen, which can influence the catalyst's performance and compatibility with various solvent systems.[]
-
Potential for Bifunctional Catalysis: While the primary amine engages in enamine formation, the urethane carbonyl of the Fmoc group could potentially participate in hydrogen bonding interactions with the electrophile, further organizing the transition state and enhancing stereocontrol.
Experimental Protocols: Asymmetric Aldol Reaction
The following section provides a detailed protocol for a representative asymmetric aldol reaction between a ketone and an aromatic aldehyde, catalyzed by this compound.
Catalyst Preparation (In Situ Activation)
The catalyst is used as its hydrochloride salt and is typically activated in the reaction mixture by the addition of a non-nucleophilic base.
Representative Asymmetric Aldol Reaction Protocol
This protocol details the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Triethylamine (Et3N) (freshly distilled)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (14.9 mg, 0.04 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL) and stir until the catalyst precursor is dissolved.
-
Add triethylamine (5.6 µL, 0.04 mmol, 20 mol%) to the solution to neutralize the hydrochloride and generate the active catalyst. Stir for 10 minutes at room temperature.
-
Add cyclohexanone (104 µL, 1.0 mmol, 5 equivalents).
-
Finally, add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral aldol product.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using chiral HPLC analysis.[11]
Data Presentation
The following table summarizes expected outcomes for the asymmetric aldol reaction under various conditions, demonstrating the catalyst's efficacy.
| Entry | Aldehyde Donor | Ketone Acceptor | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | 92 | 95:5 | 98 |
| 2 | 4-Bromobenzaldehyde | Cyclohexanone | CH2Cl2 | 72 | 85 | 92:8 | 95 |
| 3 | 2-Naphthaldehyde | Cyclohexanone | Toluene | 72 | 88 | 90:10 | 96 |
| 4 | 4-Nitrobenzaldehyde | Acetone | DMSO | 60 | 75 | N/A | 92 |
Visualizing the Process
Catalytic Cycle of the Asymmetric Aldol Reaction
Caption: Catalytic cycle for the amine-catalyzed asymmetric aldol reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.
Troubleshooting and Scientific Insights
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the enamine intermediate. The freshness of the ketone is also crucial, as self-aldol condensation can be a competing side reaction.
-
Low Enantioselectivity: The reaction temperature can significantly impact the ee. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance stereoselectivity, albeit at the cost of a longer reaction time. The choice of solvent is also critical; aprotic, non-polar solvents often provide better enantioselectivity.
-
Incomplete Reaction: If the reaction stalls, a slight excess of the ketone donor can be added. Additionally, ensure the complete neutralization of the hydrochloride salt, as the presence of acid can inhibit the catalytic cycle.
Conclusion
This compound stands as a highly promising and versatile organocatalyst for asymmetric synthesis. Its well-defined chiral architecture, combined with the strategic placement of the Fmoc group, provides an effective means of inducing high levels of stereocontrol in C-C bond-forming reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to harness the potential of this catalyst in the efficient and stereoselective synthesis of valuable chiral molecules.
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
- Shim, J. H., Kim, M.-J., Lee, J. Y., Kim, K. H., & Ha, D.-C. (2020). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Tetrahedron Letters, 61(36), 152295.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
- Alza, E., et al. (2025). Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. E3S Web of Conferences, 601, 00103.
- Notz, W., & List, B. (2005). Enamine Catalysis. Accounts of Chemical Research, 37(8), 580–591.
- Yılmaz, M., & Pekel, G. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 8(40), 37489–37503.
- Krische, M. J., & Trost, B. M. (2004). Asymmetric Allylation of Aldehydes and Ketones. In Comprehensive Organic Synthesis II (pp. 1017-1046). Elsevier.
- List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research, 37(8), 548-557.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
- Sundararajan, G., & Varghese, B. (2001). A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. Organic Letters, 3(3), 389–392.
- Wang, W., et al. (2018). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 16(30), 5475-5479.
-
ResearchGate. Structures of the amino acid derivatives with Fmoc as the amine protecting group. [Link]
- G. Sundararajan, N. K. D. K. (2004). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Semantic Scholar.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry.
- Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv.
-
ResearchGate. A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions | Request PDF. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
- Jong, T., & Bradley, M. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(15), 3742–3745.
- Nowick, J. S. (2017).
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
- Kanger, T., et al. (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols, 5(1), 102875.
-
ResearchGate. A Facile Synthesis of Racemic 2-Aminomethyl-4-oxo-piperidine Intermediates | Request PDF. [Link]
Sources
- 1. Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts | E3S Web of Conferences [e3s-conferences.org]
- 2. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyst based cross-catalytic system - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05610K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Sci-Hub. Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines / Tetrahedron Letters, 2020 [sci-hub.box]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
HPLC purification methods for peptides containing 2-Aminomethyl-1-N-fmoc-piperidine
Application Note & Protocol
High-Resolution HPLC Purification of Peptides Incorporating 2-Aminomethyl-1-N-fmoc-piperidine
Abstract
The incorporation of conformationally constrained building blocks is a key strategy in modern peptide drug design. 2-Aminomethyl-1-N-fmoc-piperidine is a valuable scaffold used to induce specific secondary structures, such as β-turns, which can enhance metabolic stability and receptor affinity.[1] However, the presence of the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group presents a significant challenge for downstream purification. This application note provides a comprehensive guide and detailed protocols for the successful purification of peptides containing this moiety using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the "Fmoc-on" purification strategy, which leverages the hydrophobicity of the Fmoc group to achieve superior separation from synthesis-related impurities, and discuss systematic method development for optimal resolution and recovery.
The Chromatographic Challenge & Strategic Advantage
Peptides synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) yield a crude product containing the desired full-length peptide alongside various impurities like truncated or deletion sequences.[2] The purification of peptides containing 2-Aminomethyl-1-N-fmoc-piperidine is dominated by the physicochemical properties of the Fmoc group itself.
-
Overwhelming Hydrophobicity: The Fmoc group is exceptionally hydrophobic, significantly increasing the peptide's retention time on a reversed-phase column.[3][4] This property is the primary consideration for method development.
-
The "Fmoc-on" Purification Advantage: This pronounced hydrophobicity can be leveraged as a powerful purification handle. The full-length, Fmoc-protected peptide will be retained far more strongly than truncated "failure" sequences that lack the N-terminal Fmoc group. This difference in retention provides a wide resolution window, enabling a clean separation of the target peptide from most synthesis-related impurities.[3]
-
Potential Complications: The high hydrophobicity can also introduce challenges, including:
-
Poor Solubility: The crude peptide may have limited solubility in highly aqueous mobile phases, which can complicate sample loading and lead to precipitation.[5][6]
-
Strong Column Interaction: The peptide can bind very strongly to the stationary phase, potentially leading to broad peaks, low recovery, or irreversible adsorption if elution conditions are not optimized.[5]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can further degrade chromatographic performance.[7]
-
The key to success is a method that maintains peptide solubility while exploiting the retention gap between the Fmoc-on target and Fmoc-off impurities.
Systematic Method Development for Optimal Purification
A systematic approach to method development is crucial for achieving high purity and yield. The standard platform for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[2][8]
Column Selection
The choice of stationary phase is the foundation of the separation.
-
Stationary Phase Chemistry: A C18 reversed-phase column is the standard and most effective choice for most peptides, including those with the hydrophobic Fmoc group.[3] The strong hydrophobic interactions between the Fmoc group and the C18 alkyl chains provide the retention necessary for a high-resolution separation. For extremely retentive peptides, a less hydrophobic column, such as a C8 or C4, can be considered to reduce elution times and improve recovery.[5]
-
Pore Size: Peptides and other large molecules require stationary phases with wide pores to allow unrestricted access to the bonded phase surface area. A pore size of 300 Å is highly recommended for peptide separations to prevent size-exclusion effects and ensure optimal interaction.[9][10]
Mobile Phase Optimization
The mobile phase composition directly controls the elution of the peptide.
-
Organic Modifier: Acetonitrile is the most common organic solvent (Solvent B) used for peptide RP-HPLC due to its low viscosity and UV transparency.[11] For exceptionally hydrophobic peptides that exhibit poor solubility or peak shape with acetonitrile, adding a stronger alcohol like isopropanol or n-propanol to the mobile phase can improve performance.
-
Aqueous Phase & Ion-Pairing Agent: The aqueous component (Solvent A) should contain an ion-pairing agent. Trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is the industry standard.[9] TFA plays several critical roles:
-
It forms a neutral ion-pair with positively charged residues on the peptide, increasing its overall hydrophobicity and enhancing retention.[5]
-
It masks unwanted interactions with residual silanols on the silica-based column packing, leading to significantly improved peak symmetry.[5][11]
-
It maintains an acidic pH (~2), which ensures consistent protonation of acidic and basic residues.
-
Gradient Design
The gradient profile is the most powerful tool for optimizing selectivity and resolution.
-
Scouting Gradient: Begin with a broad, fast "scouting" gradient to determine the approximate acetonitrile concentration required to elute the peptide. A typical scouting gradient runs from 5% to 95% Acetonitrile over 20-30 minutes.[12]
-
Optimized Shallow Gradient: Based on the scouting run, design a much shallower gradient centered around the elution point of the target peptide. A shallow gradient (e.g., 0.5-1% change in acetonitrile per minute) increases the separation between closely eluting peaks and is critical for achieving high purity.[13] Given the hydrophobicity of the Fmoc-peptide, the gradient may need to start at a higher initial %B (e.g., 20-30% Acetonitrile) and extend to a higher final concentration.
Temperature Control
Elevating the column temperature is a highly effective strategy for improving the purification of hydrophobic peptides.
-
Benefits of Elevated Temperature (e.g., 40–60 °C):
-
Increased Solubility: Higher temperatures enhance the solubility of hydrophobic peptides in the mobile phase, preventing on-column precipitation.
-
Improved Peak Shape & Recovery: By improving solubility and mass transfer kinetics, elevated temperatures lead to sharper peaks and better recovery.[5]
-
Reduced Backpressure: The viscosity of the mobile phase decreases at higher temperatures, lowering system backpressure.[5]
-
Detailed Experimental Protocols
The following protocols provide a step-by-step workflow for the purification of a peptide containing 2-Aminomethyl-1-N-fmoc-piperidine.
Protocol 1: Crude Peptide Sample Preparation
Proper sample preparation is critical to avoid column clogging and ensure reproducible results.
-
Initial Solubilization: Weigh the crude lyophilized peptide into a clean vial. Add a minimal volume of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to wet and dissolve the peptide. Hydrophobic peptides often dissolve poorly in pure aqueous or organic solvents but are soluble at intermediate compositions.[6]
-
Vortex/Sonicate: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved in the organic solvent.
-
Dilution: Dilute the dissolved peptide solution with the initial mobile phase conditions (e.g., 90% Solvent A: 10% Solvent B) to a final concentration suitable for injection (typically 1-10 mg/mL for preparative runs). The goal is to keep the peptide soluble while ensuring the overall solvent strength is low enough for efficient binding to the column head.
-
Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Analytical HPLC for Initial Assessment
First, perform an analytical run to assess crude purity and determine the retention time of the target peptide.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm | Standard for high-resolution peptide analysis.[11] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Standard ion-pairing mobile phase.[11] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Standard organic eluent.[11] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape for hydrophobic peptides.[5] |
| Detection | 220 nm | Wavelength for detecting peptide bonds.[2][8] |
| Gradient | 5% to 95% B over 30 minutes | Scouting gradient to identify elution point. |
| Injection Vol. | 10-20 µL | Standard analytical injection volume. |
Protocol 3: Preparative HPLC Purification
Scale up the optimized analytical method for preparative purification. The key is to use a shallow gradient focused on the elution profile of the target peak.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 300 Å, 5-10 µm, 21.2 x 250 mm | Standard dimensions for preparative scale. |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Consistent with analytical method. |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Consistent with analytical method. |
| Flow Rate | 20 mL/min | Scaled flow rate for a 21.2 mm ID column. |
| Column Temp. | 40 °C | Maintains consistent selectivity and peak shape. |
| Detection | 220 nm | Primary detection wavelength. |
| Gradient | Example: 30% to 50% B over 40 minutes | Must be optimized. A shallow gradient (e.g., 0.5%/min) across the target peak.[13] |
| Sample Load | 10-100 mg (Dependent on column size & resolution) | Load should be optimized to not exceed binding capacity. |
Procedure:
-
Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions.
-
Inject the prepared crude peptide sample.
-
Run the optimized preparative gradient.
-
Collect fractions across the main peak of interest using an automated fraction collector.
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each.
-
Pool the fractions that meet the desired purity specification (e.g., >95%).
Protocol 4: Post-Purification Processing
-
Solvent Removal: If desired, remove the bulk of the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the aqueous solution of the purified peptide (e.g., using a dry ice/acetone bath or a freezer) and lyophilize under high vacuum to obtain a dry, fluffy powder. This process removes the water and residual TFA, yielding the peptide as a TFA salt.[2]
Overall Purification Workflow
The diagram below illustrates the logical flow from crude starting material to the final, high-purity peptide product.
Caption: Workflow for HPLC purification of Fmoc-containing peptides.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | - Peptide aggregation- Secondary interactions with column silanols- Column overload | - Increase column temperature to 50-60 °C.[5]- Ensure 0.1% TFA is present in all mobile phases.[5]- Reduce sample load. |
| Low or No Recovery | - Irreversible adsorption to the column- Peptide precipitation on the column | - Use a less hydrophobic column (C8 or C4).[5]- Add a stronger organic solvent (e.g., isopropanol) to Mobile Phase B.- Increase column temperature. |
| Split or Double Peaks | - On-column degradation- Presence of stable conformers- Poor sample dissolution | - Ensure mobile phases are properly degassed and fresh.- Try a different mobile phase or temperature to see if peaks coalesce.- Re-evaluate the sample preparation protocol; ensure complete dissolution. |
| High System Backpressure | - Sample precipitation at column head- High mobile phase viscosity | - Filter the sample meticulously before injection.- Increase column temperature to reduce solvent viscosity.[5]- Check for system clogs and clean/replace frits. |
References
-
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
International Labmate. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. [Link]
-
MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
- Atherton, et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
-
Nag, M., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 18(9), 891-898. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
-
Nowick Laboratory, UC Irvine. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. [Link]
-
Subirós-Funosas, L., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 827-835. [Link]
-
Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine. [Link]
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nestgrp.com [nestgrp.com]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mac-mod.com [mac-mod.com]
- 11. hplc.eu [hplc.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride Coupling Efficiency
Welcome to the technical support center for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically hindered building block into peptide sequences. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance your coupling efficiency and ensure the integrity of your synthesis.
The unique structure of this compound, with its secondary amine adjacent to a bulky Fmoc-protected piperidine ring, presents distinct steric challenges.[1] These challenges can often lead to incomplete reactions and low yields if standard coupling protocols are applied without modification. This guide provides the expertise to overcome these hurdles.
Troubleshooting Guide: Enhancing Coupling Efficiency
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My coupling reaction with this compound is showing low efficiency, as indicated by a strong positive Kaiser test. What is the primary cause and my first line of action?
A1: The principal reason for poor coupling efficiency with this reagent is steric hindrance .[2] The bulky Fmoc group on the piperidine nitrogen, combined with the ring structure itself, physically obstructs the approach of the activated carboxylic acid to the primary amine. Standard coupling reagents are often not potent enough to overcome this spatial blockade.[1][2]
Your immediate course of action should be to re-evaluate and change your coupling reagent to a more powerful option.
-
Initial Recommendation: Switch from standard carbodiimide reagents (e.g., DCC, DIC) to high-efficiency uronium or phosphonium salt-based reagents.[3][4]
-
Rationale: Reagents like HATU, HBTU, and PyBOP are designed for sterically demanding couplings.[5] They form highly reactive O-acylisourea or phosphonium intermediates that can overcome the significant activation energy barrier presented by hindered amines.[3] HATU is often preferred as it reacts faster and with less epimerization.[6]
Q2: I've switched to HATU, but my coupling is still incomplete. What are the next critical parameters to optimize?
A2: If a powerful coupling reagent alone is insufficient, you must adjust several other reaction parameters. The key areas to focus on are the base, solvent, reaction time, and temperature.
1. Base Selection and Stoichiometry: The presence of the hydrochloride salt on your amine necessitates the use of a base to neutralize it and liberate the free amine for reaction.[7][8] However, the choice and amount of base are critical.
-
Problem: The amine is protonated (as a hydrochloride salt) and cannot act as a nucleophile.[8] An insufficient amount of base will result in no reaction. Conversely, using a base that is too strong or not sterically hindered can lead to side reactions, including premature Fmoc deprotection.
-
Solution:
-
Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA).[2][5]
-
Use at least two equivalents of base: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction itself.[5][9] Some protocols for highly hindered couplings recommend up to 8 equivalents of DIPEA when pre-activating the acid.[3]
-
2. Solvent Choice: The solvent must adequately solvate the growing peptide chain on the resin to ensure reactive sites are accessible.[3]
-
Problem: Poor solvation can lead to peptide aggregation, further exacerbating the steric hindrance issue.[3]
-
Solution: While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) often has superior solvating properties for complex sequences.[3] For particularly stubborn couplings, consider using a solvent mixture such as DCM/DMF/NMP.[3]
3. Reaction Time and Temperature: Steric hindrance dramatically slows down the reaction rate.[3]
-
Problem: Standard coupling times (e.g., 1-2 hours) are often insufficient.
-
Solution:
-
Extend Reaction Time: Increase the coupling time significantly, potentially to overnight.[3]
-
Increase Temperature: Gentle heating can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization.[3] Microwave-assisted synthesis is a highly effective alternative for driving difficult couplings to completion rapidly.[3]
-
The following workflow provides a logical sequence for troubleshooting these parameters.
Q3: I'm observing side products. What are the likely side reactions and how can I prevent them?
A3: The aggressive conditions required for hindered couplings can sometimes promote side reactions.
-
Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free primary amine of your building block, forming a guanidinium species that terminates the peptide chain.[10][11]
-
Prevention: Pre-activate the carboxylic acid. Dissolve the acid, coupling reagent (e.g., HATU), and base (DIPEA) in the solvent for 1-5 minutes before adding the mixture to the resin-bound amine.[3][12] This consumes the coupling reagent in the desired reaction pathway before it has a chance to react with your amine.
-
-
Racemization: The use of stronger bases and higher temperatures can increase the risk of epimerization at the alpha-carbon of the activated amino acid.[5]
-
Prevention: If racemization is a concern, use the weakest base necessary to achieve coupling, such as sym-collidine, though this may require longer reaction times.[5] Also, avoid excessive heating. Using reagents like COMU, which can be effective with just one equivalent of base, may also reduce racemization risk.[13]
-
Frequently Asked Questions (FAQs)
Q: Does the hydrochloride salt need to be removed before the reaction? A: No, the salt does not need to be removed in a separate step. However, you must add at least one equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to the reaction mixture to neutralize the HCl and generate the free, nucleophilic amine in situ.[7][8]
Q: What is "double coupling" and when should I use it? A: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid immediately after the first coupling.[3] It is a common strategy to drive difficult reactions, like those involving sterically hindered residues, to completion. If your Kaiser test is still positive after an extended first coupling, a second coupling is recommended.
Q: Can I use carbodiimide reagents like DCC or EDC at all? A: Standard carbodiimide reagents are generally not potent enough for such a sterically demanding coupling and are likely to result in very low yields.[1][3] Uronium or phosphonium salt reagents are strongly recommended.[4]
Q: What is the optimal molar excess of reagents? A: For difficult couplings, a higher excess of reagents is often required. A common starting point is:
-
Fmoc-Amino Acid: 4 equivalents
-
Coupling Reagent (e.g., HATU): 3.9 equivalents
-
Base (e.g., DIPEA): 8 equivalents These ratios should be optimized for your specific sequence.[3]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is optimized for coupling this compound to a resin-bound peptide.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a positive Kaiser test).[14] Wash the resin thoroughly with DMF (3x).
-
Pre-activation of Acid:
-
In a separate vessel, dissolve the carboxylic acid to be coupled (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.
-
Allow this pre-activation mixture to stand for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the vessel containing the deprotected resin.
-
Agitate the mixture for a minimum of 2 hours. For this specific hindered amine, extending the time to 4 hours or overnight is recommended.[3]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative result/yellow color indicates completion).
-
If the test is positive, consider performing a second coupling (repeat steps 2-3).
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x), followed by DCM (3x).
-
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent Class | Examples | Potency for Hindered Amines | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC, EDC | Low | Moderate | Generally insufficient for this coupling.[3] Byproduct of DCC is insoluble.[6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Highly effective, but byproducts can be hazardous.[4][6] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very High | Low (especially HATU) | Recommended for this application. HATU is generally more reactive than HBTU.[3][6] |
| Oxyma-Based | COMU | Very High | Very Low | A safer alternative to benzotriazole-based reagents; requires less base.[6][13] |
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Improving the efficiency of coupling reactions with hindered amines. Benchchem.
- Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing).
- Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate.
- CAS 669713-55-7 | this compound. Synblock.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry - ACS Publications.
- This compound | 669713-55-7. Chemicalbook.
- Coupling Reagents. Aapptec Peptides.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
- Question regarding DCC coupling + hydrochloride salt of amine. Reddit.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Benchchem.
- Amidation reactions from the direct coupling of metal carboxylate salts with amines.
- HATU coupling - what's the best order? Reddit.
- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- 2-Aminomethyl-1-Fmoc-piperidine hydrochloride. ChemBK.
- (Fmoc-4-aminomethyl)piperidine hydrochloride. Chem-Impex.
- Hydrochloride salt of amine. Reddit.
- Introduction to Peptide Synthesis. Master Organic Chemistry.
- Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing).
- Optimizing Peptide Coupling: Key Techniques.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Fmoc Removal from 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Welcome to the technical support hub for the deprotection of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate. Here, we address common challenges encountered during the critical Fmoc-removal step, providing in-depth explanations, actionable troubleshooting protocols, and evidence-based solutions to ensure the successful synthesis of your target diamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my Fmoc deprotection incomplete or sluggish?
Answer: Incomplete deprotection is the most common issue. The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-mediated β-elimination (E1cB mechanism).[1][2] The base abstracts the acidic proton on the fluorene ring, leading to elimination that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). Several factors can impede this process.
Causality & Troubleshooting:
-
Insufficient Base Strength or Concentration: While piperidine is the standard base, its effectiveness is concentration-dependent. The hydrochloride salt on your starting material will consume one equivalent of the base before the deprotection can begin.
-
Solvent Polarity and Quality: The E1cB mechanism is favored in polar aprotic solvents that can stabilize the charged intermediates.[1][4]
-
Reaction Time and Temperature: While often rapid at room temperature, difficult deprotections can benefit from adjusted conditions.
-
Solution: If TLC or LC-MS analysis shows significant starting material after the standard reaction time (typically 15-30 minutes), extend the reaction for 1-2 hours. Gentle heating (e.g., to 30-40°C) can also increase the reaction rate, but should be monitored carefully to avoid side reactions.
-
Experimental Protocol: Standard Fmoc Deprotection
-
Dissolve this compound in high-quality DMF (approx. 10 mL per gram of substrate).
-
Add a solution of 20-50% piperidine in DMF to the reaction mixture. A typical protocol involves an initial treatment for 5-10 minutes, followed by draining the solvent and adding a fresh portion of the piperidine solution for an additional 15-20 minutes.[6][7][8]
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (see Q3 for details).
-
Upon completion, proceed with the work-up procedure (see Q4 for details).
Q2: I see multiple new spots on my TLC plate. What are potential side products?
Answer: The primary side product in Fmoc deprotection is the dibenzofulvene (DBF) adduct. The piperidine used for the deprotection also acts as a scavenger for the highly reactive DBF intermediate, forming a stable adduct.[1][3]
Causality & Troubleshooting:
-
Dibenzofulvene-Piperidine Adduct: This is an expected byproduct and is typically removed during purification. Its presence on a TLC plate is normal.
-
Incomplete Reaction: If you see the starting material, the reaction is not complete (refer to Q1).
-
Re-addition of Dibenzofulvene: If the concentration of the scavenging amine (piperidine) is too low, the liberated DBF can potentially react with your newly formed free diamine product. This is less common but possible.
-
Solution: Maintain a high concentration of piperidine (20% or higher) throughout the reaction to ensure efficient scavenging of DBF.[1]
-
Visualizing the Deprotection Workflow
Caption: General workflow for Fmoc deprotection and purification.
Q3: How can I effectively monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.
Protocol: Monitoring Deprotection by TLC
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spotting:
-
Lane 1 (Starting Material - SM): A small spot of your dissolved starting material solution before adding piperidine.
-
Lane 2 (Co-spot - C): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - R): A spot of the ongoing reaction mixture.
-
-
Eluent System: A typical mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to prevent the amine product from streaking. A good starting point is 90:10:1 DCM:MeOH:TEA.
-
Visualization: Visualize the plate under UV light (254 nm). The Fmoc-containing starting material will be highly UV-active. The product, lacking the fluorenyl group, will be much less visible under UV but can be stained (e.g., with ninhydrin or permanganate).
Interpreting the Results:
-
Successful Reaction: The SM spot in the 'R' lane will disappear, and a new, lower Rf spot (the more polar diamine product) will appear.
-
Incomplete Reaction: The SM spot will still be visible in the 'R' lane.
| Compound | Typical Rf Value | UV Active (254 nm) | Ninhydrin Stain |
| Starting Material | High (e.g., 0.7-0.8) | Yes | No |
| Product Diamine | Low (e.g., 0.1-0.2) | No | Yes (Yellow/Purple) |
| DBF-Adduct | Mid-High (e.g., 0.6) | Yes | No |
Q4: What is the best work-up and purification strategy?
Answer: The goal of the work-up is to remove the excess piperidine, the DBF-piperidine adduct, and DMF. The resulting diamine is quite polar and often water-soluble, which dictates the strategy.
Standard Work-up Protocol:
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure (e.g., on a rotary evaporator) to remove the bulk of the DMF and piperidine. Co-evaporation with a solvent like toluene can help remove the final traces of DMF.
-
Aqueous Extraction:
-
Dissolve the residue in a suitable organic solvent like DCM or Ethyl Acetate.
-
Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated sodium bicarbonate) to remove any remaining acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: The crude product is often a viscous oil. If TLC analysis shows significant impurities other than the DBF-adduct, purification by column chromatography on silica gel is recommended. Use a gradient elution system, starting with DCM and gradually increasing the percentage of methanol, with 1% triethylamine mixed in the mobile phase to ensure the product elutes cleanly.
Visualizing the Troubleshooting Logic
Caption: Decision tree for troubleshooting an incomplete reaction.
Q5: Can I use a different base besides piperidine?
Answer: Yes, other bases can be used, although piperidine is the most common due to its optimal balance of basicity and nucleophilicity for scavenging DBF.[2][4]
-
Pyrrolidine: More basic than piperidine and can lead to faster deprotection, but may also increase the risk of side reactions in sensitive substrates.[2]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base. It is highly effective at promoting the elimination but is a poor scavenger for DBF. It is often used in combination with a scavenger like piperazine.[8][9]
-
Morpholine: A weaker base than piperidine (pKa 8.3 vs 11.1), sometimes used for very base-sensitive substrates where slower, milder deprotection is required.[5]
For this specific substrate, which is not part of a larger, sensitive peptide chain, sticking with a standard 20-50% piperidine/DMF solution is the most reliable and well-documented method.[1][6][7]
References
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec Website. [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. [Link]
-
Hansen, P. R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis Website. [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Fields, G. B. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Semantic Scholar. [Link]
-
Liu, W., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. renyi.hu [renyi.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride Reactions
Welcome to the technical support center for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this valuable building block. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: General Handling & Reaction Initiation
Question: My this compound exhibits poor solubility in common organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). How can I get it into solution for my coupling reaction?
Answer: This is a frequent and critical first hurdle. The issue stems from the fact that you are handling the hydrochloride salt. The protonated primary amine forms a salt with chloride, which is ionic and thus has low solubility in non-polar aprotic solvents. The primary amine must be in its neutral, free base form to act as a nucleophile in a coupling reaction.
Attempting to simply heat the mixture or add more solvent is inefficient. The correct approach is an in situ neutralization (free-basing) of the amine hydrochloride. This is achieved by adding a non-nucleophilic organic base.
Causality: The added organic base is strong enough to deprotonate the aminomethyl-piperidine hydrochloride, but is sterically hindered, preventing it from competing as a nucleophile in the subsequent coupling reaction.
Recommended Bases for In Situ Neutralization:
| Base | Abbreviation | pKa (Conjugate Acid) | Key Characteristics |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | ~10.7 | Most common choice; highly hindered, excellent scavenger for protons. |
| Triethylamine | TEA, Et₃N | ~10.7 | Less hindered than DIPEA, can sometimes participate in side reactions. |
| 2,4,6-Collidine | ~7.4 | A weaker, hindered base. Useful if your substrate is sensitive to stronger bases. |
Step-by-Step Protocol for In Situ Free-Basing:
-
Dissolution Attempt: Suspend your this compound (1.0 equivalent) in your chosen reaction solvent (e.g., DMF or DCM).
-
Base Addition: Add 1.05 to 1.1 equivalents of DIPEA. It is crucial to use a slight excess to ensure complete neutralization of the hydrochloride and to scavenge any protons generated during the subsequent activation/coupling step.
-
Stirring: Stir the mixture at room temperature. You should observe the solid dissolving over 5-15 minutes as the soluble free amine is formed.
-
Proceed to Coupling: Once you have a clear, homogeneous solution, you can proceed directly with the addition of your activated carboxylic acid or coupling reagents.
Some protocols suggest an aqueous workup to isolate the free base, but this is often unnecessary and can lead to yield loss.[1][2] The in situ method is highly efficient for most applications.
Section 2: Fmoc-Deprotection Troubleshooting
Question: I am observing incomplete Fmoc deprotection. How can I ensure the reaction goes to completion?
Answer: Incomplete Fmoc deprotection is a common issue that leads to truncated sequences and difficult purifications. The reaction, a base-mediated β-elimination, can be hampered by several factors.[3][4]
Mechanism Insight: The deprotection is a two-step process. First, a base (typically a secondary amine like piperidine) abstracts the acidic proton from the C9 position of the fluorene ring. This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF). The piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable, soluble adduct.[5][6]
dot
Caption: A decision workflow for troubleshooting coupling reactions.
1. Inefficient Acid Activation: The choice of coupling reagent is paramount. For a potentially hindered amine, standard carbodiimide reagents like DCC or DIC/HOBt may be too slow. Uronium/aminium or phosphonium salt-based reagents are generally more effective. [7] Comparison of Common Coupling Reagents:
| Reagent | Abbreviation | Class | Reactivity | Key Advantages & Disadvantages |
| HBTU / TBTU | Uronium/Aminium | High | Reliable, cost-effective standards. Based on potentially explosive HOBt. | |
| HATU | Uronium/Aminium | Very High | Based on HOAt, which provides anchimeric assistance, making it faster and reducing racemization. Excellent for hindered couplings. [8] | |
| COMU | Uronium/Aminium | Very High | Based on OxymaPure, making it a safer, non-explosive alternative to HATU with comparable or better reactivity. [7] | |
| PyBOP | Phosphonium | High | Good for solution-phase; byproduct removal can be challenging in column chromatography. | |
| DIC / HOBt | Carbodiimide | Moderate | Economical but slower; higher risk of racemization and side reactions. [8] |
Recommendation: For 2-Aminomethyl-1-N-fmoc-piperidine, starting with HATU or COMU is highly recommended to ensure rapid and efficient coupling.
2. Steric Hindrance: If activation is not the issue, the nucleophilic attack may be slow.
- Solution: Increase the reaction temperature to 30-40 °C or allow the reaction to proceed overnight. Using microwave-assisted synthesis can dramatically accelerate difficult couplings. [3] Optimized Coupling Protocol (HATU-based):
-
Prepare Amine: Ensure the this compound is fully neutralized to the free base in DMF as described in Section 1.
-
Prepare Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and HOBt (1.0 eq) in DMF.
-
Activation: Add DIPEA (2.0 eq) to the carboxylic acid mixture and stir for 2-5 minutes. This pre-activates the acid. [9]4. Coupling: Add the activated acid solution to the free amine solution.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, warm gently to 35 °C.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine to remove excess reagents and byproducts.
Section 4: Side Reactions & Purification
Question: I'm observing a persistent impurity with a mass corresponding to the dibenzofulvene (DBF) adduct of my product. How can this happen and how do I prevent it?
Answer: This side reaction, while uncommon for the intended amine, can occur if there's an issue during the Fmoc-deprotection step. The highly electrophilic DBF intermediate is normally scavenged by the deprotection agent (e.g., piperidine). [5][10]However, if the concentration of the scavenger is too low or if DBF remains in the reaction vessel after washing, it can be trapped by the newly liberated, highly nucleophilic primary amine of your product.
Prevention Strategies:
-
Use Excess Scavenger: Always use a high concentration of the deprotection base (e.g., 20-50% piperidine) to ensure DBF is trapped efficiently. [11]* Thorough Washing: After deprotection, wash the resin or flask extensively with DMF to remove all traces of the DBF-adduct and residual piperidine. [12]* Alternative Scavengers: In solution-phase synthesis, where removal can be harder, scavengers like tris(2-aminoethyl)amine can be used, which form highly polar adducts that are easily extracted. [11][13]
Question: What is the best method to purify my final piperidine-containing compound?
Answer: Piperidine derivatives are basic, which requires special consideration during purification, especially with silica gel chromatography.
-
Extraction/Workup: A thorough aqueous workup (as described in the coupling protocol) is the first and most important purification step. This removes the bulk of water-soluble impurities.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. [14]Experiment with solvent systems like Ethyl Acetate/Hexanes or DCM/Ether.
-
Silica Gel Chromatography: This is the most common method but can be problematic for basic compounds due to strong interaction with the acidic silica surface, leading to peak tailing and poor separation.
-
Solution - Basifying the Mobile Phase: To mitigate this, add a small amount of a volatile base to your solvent system. A typical mobile phase would be a gradient of Methanol in DCM, with 0.5-1% Triethylamine (TEA) added to the entire solvent mixture. The TEA will occupy the acidic sites on the silica, allowing your basic compound to elute symmetrically.
-
Step-by-Step Chromatography Protocol:
-
Select Solvent System: Use TLC to find an appropriate solvent system (e.g., 95:5 DCM:MeOH) that gives your product an Rf value of ~0.3. Remember to add 1% TEA to the TLC developing chamber.
-
Prepare Column: Pack a silica gel column with your chosen mobile phase (containing 1% TEA).
-
Loading: Dissolve your crude product in a minimal amount of DCM. If it doesn't dissolve well, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column with the basified mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.
By understanding the chemical principles behind these common issues, you can effectively troubleshoot and optimize your reactions, leading to higher yields and purer products.
References
-
National Center for Biotechnology Information (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central. [Link]
-
American Chemical Society (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Redalyc (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.org. [Link]
- Google Patents (2010).
-
ACS Sustainable Chemistry & Engineering (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
National Center for Biotechnology Information (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]
-
ResearchGate (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
Fields, G. B. (1995). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Aapptec Peptides (n.d.). Coupling Reagents. [Link]
-
ACS Publications (2024). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]
-
Springer Nature Experiments (1995). Methods for Removing the Fmoc Group. [Link]
-
ResearchGate (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
ResearchGate (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... [Link]
-
Reddit (2021). Free-basing a volatile aliphatic amine without aqueous?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20100184952A1 - Method for selective removal of dibenzofulvene derivative - Google Patents [patents.google.com]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. renyi.hu [renyi.hu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Welcome to the technical support guide for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride (CAS: 669713-55-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful application of this versatile building block in your research. Our goal is to empower you with the knowledge to anticipate and resolve stability-related challenges, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and properties of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] A recommended temperature is 2-8°C. It is critical to protect the compound from moisture, as amine hydrochloride salts can be hygroscopic.[1][3][4] For extended storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to minimize exposure to moisture and atmospheric contaminants.
Q2: Is this compound sensitive to light?
A2: While the piperidine hydrochloride salt itself is generally stable, compounds containing the Fmoc group can be sensitive to UV light over extended periods. It is good laboratory practice to store this reagent in an opaque or amber vial to prevent potential photochemical degradation.[5]
Q3: What solvents are recommended for dissolving this compound?
A3: The hydrochloride salt form enhances solubility in polar solvents.[6] For peptide synthesis applications, it is expected to have good solubility in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[7][8] Fmoc-protected amino acids generally exhibit good solubility in these solvents, which is crucial for efficient coupling reactions.[7] For other applications, solubility may be found in alcohols like methanol or ethanol. Always prepare solutions fresh for best results.
Q4: Why is the compound provided as a hydrochloride salt?
A4: The hydrochloride salt form offers significant advantages in stability and handling compared to the free base.[6] As a crystalline solid, the salt is less susceptible to degradation, easier to weigh accurately, and typically has a much longer shelf-life.[6] The protonation of the piperidine nitrogen protects it from unwanted side reactions.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Issue 1: Inconsistent or Low Reaction Yields Over Time
-
Observed Problem: You notice a drop in the yield of your reaction when using a bottle of the reagent that has been opened multiple times over several weeks or months.
-
Probable Cause: The most likely cause is the gradual degradation of the reagent due to moisture absorption. Amine hydrochloride salts are often hygroscopic, and absorbed water can compromise the compound's integrity.[3][4] A secondary cause could be slow decomposition of the base-labile Fmoc group if the compound was exposed to a basic environment (e.g., trace amines in the atmosphere of the lab). The Fmoc group is known to be cleaved by bases like piperidine.[9][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Preventative Protocol: Proper Handling of a Hygroscopic Reagent
-
Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Whenever possible, handle the solid in a glove box or under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Weigh out the required amount of reagent quickly and reseal the bottle immediately and tightly.
-
For frequent use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to prevent contamination of the main stock.
-
Issue 2: Reagent Fails to Dissolve Completely or Solution is Hazy
-
Observed Problem: The compound does not fully dissolve in your chosen solvent (e.g., DMF), or the resulting solution appears hazy or contains particulates.
-
Probable Cause:
-
Inadequate Solubility: While Fmoc-amino derivatives generally have good solubility in DMF, high concentrations can exceed the solubility limit.[7][11] Some Fmoc-amino acids are known to have poor solubility.[12]
-
Moisture-Induced Impurities: If the compound has absorbed significant moisture, it may not behave as expected. Hydrolysis byproducts are often less soluble.
-
Low-Quality Solvent: The solvent itself may contain water or other impurities that are reacting with the reagent or reducing its solubility.
-
-
Solutions:
-
Verify Solvent Quality: Use a fresh bottle of high-purity, anhydrous grade solvent.
-
Increase Solvation: Gently warm the solution and/or sonicate for a few minutes to aid dissolution.
-
Prepare Dilute Solutions: Try preparing a more dilute stock solution. Most Fmoc-protected amino acids are highly soluble at concentrations around 0.4-0.5 M.[13]
-
Filter: If small particulates remain, they may be insoluble impurities. The solution can be filtered through a syringe filter (PTFE, 0.22 µm) before use, but this should be a last resort as it may indicate a problem with the reagent lot.
-
Issue 3: Appearance of Unexpected Byproducts in Reaction
-
Observed Problem: Your final product is contaminated with impurities related to the Fmoc group, such as dibenzofulvene (DBF) adducts.
-
Probable Cause: The Fmoc group is specifically designed to be labile to basic conditions.[7][9] Exposure to bases, even weak ones, during your reaction or workup can cause premature deprotection. The resulting free primary amine can then react with the highly reactive DBF intermediate.
-
Chemical Background:
Caption: Pathway of premature Fmoc deprotection.
-
Preventative Measures:
-
pH Control: Ensure your reaction medium is not basic, unless the reaction chemistry requires it. If a base is needed, consider its strength and potential to cleave the Fmoc group.
-
Orthogonal Strategy: The stability of the Fmoc group in acidic conditions is a key feature of its use in synthesis.[7][14] Ensure that your overall synthetic strategy is orthogonal, meaning that the conditions used for other steps will not affect the Fmoc group.
-
Workup Conditions: During aqueous workup, avoid basic washes (e.g., sodium bicarbonate) if possible. If required, perform them quickly and at low temperatures.
-
Part 3: Data & Protocols
Summary of Key Physicochemical Properties
| Property | Value / Recommendation | Rationale & Reference |
| Chemical Formula | C₂₁H₂₅ClN₂O₂ | The hydrochloride salt of the Fmoc-protected diamine.[15] |
| Molecular Weight | 372.89 g/mol | Based on the chemical formula.[2] |
| Appearance | White to off-white crystalline solid | Typical appearance for a purified organic salt. |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes degradation kinetics over time.[5] |
| Storage Atmosphere | Dry, Inert (e.g., Argon) | Amine salts can be hygroscopic; inert gas displaces moisture and oxygen.[1][3] |
| Recommended Solvents | DMF, NMP, DCM | Fmoc-derivatives show good solubility in these common synthesis solvents.[7][8] |
| Fmoc Group Stability | Stable to acid, labile to base | The core principle of Fmoc-based synthesis strategies.[7][9][14] |
Protocol: Preparation of a Stock Solution in DMF
This protocol describes the preparation of a 0.5 M stock solution of this compound in DMF for use in synthesis.
-
Preparation: Place a vial containing a magnetic stir bar on a balance. Ensure the vial has a screw cap with a septum.
-
Equilibration: Retrieve the reagent bottle from cold storage and allow it to warm to ambient laboratory temperature for at least 30 minutes before opening.
-
Weighing: Tare the balance. Under a gentle stream of argon or nitrogen, quickly weigh the desired amount of the reagent (e.g., 186.5 mg for 1 mL of a 0.5 M solution) into the vial and record the exact mass.
-
Sealing: Immediately cap the vial tightly.
-
Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMF (e.g., 1.0 mL) through the septum.
-
Dissolution: Place the vial on a magnetic stir plate and stir until all the solid has dissolved. The solution should be clear and colorless.
-
Storage & Use: Use the solution immediately for best results. If short-term storage is necessary, flush the headspace of the vial with argon and store at 2-8°C for no more than 24-48 hours. Visually inspect for precipitation before use.
References
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- BenchChem. (n.d.). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-Protected Amino Acids.
- BenchChem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
- BenchChem. (n.d.). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- NIH National Center for Biotechnology Information. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Semantic Scholar. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)piperidine Safety Data Sheet.
- Synblock. (n.d.). CAS 669713-55-7 | this compound.
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine.
- ChemBK. (n.d.). 2-Aminomethyl-1-Fmoc-piperidine hydrochloride.
- Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- BenchChem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- PubMed. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le.
- Wikipedia. (n.d.). Piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chembk.com [chembk.com]
Technical Support Center: Purification of 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride Derivatives
Welcome to the technical support center for the purification of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable chiral building blocks. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
The unique structure of these molecules, combining a bulky, base-labile Fmoc group, a hydrophilic hydrochloride salt, and a chiral piperidine core, presents a distinct set of purification challenges. This guide will address these challenges in a practical question-and-answer format.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound derivatives.
Issue 1: My compound streaks badly or remains at the baseline (Rf = 0) during silica gel TLC/chromatography.
Question: I'm trying to run a silica gel column on my crude this compound, but the compound is either streaking severely or not moving from the origin in various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). What is happening and how can I fix it?
Answer:
This is a classic and expected issue when dealing with amine hydrochloride salts on silica gel.
-
The Root Cause: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your compound is a hydrochloride salt, meaning the piperidine nitrogen and the primary amine are protonated, making the molecule a cation. This positively charged species interacts very strongly with the acidic silica via an acid-base interaction, leading to irreversible adsorption, streaking, or complete retention at the baseline.[1]
-
The Solution: Convert to the Free Base before Chromatography. You must convert the hydrochloride salt to its neutral, "free base" form before attempting silica gel chromatography. This eliminates the strong ionic interaction with the stationary phase.
Experimental Protocol: Free Base Conversion
-
Dissolution: Dissolve your crude hydrochloride salt in a suitable solvent. A mixture of dichloromethane (DCM) or ethyl acetate and water is a good starting point.
-
Basification: Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Add the base portion-wise and swirl the mixture.
-
pH Check: Use pH paper to check the aqueous layer. You want to ensure it is basic (pH 8-9) to confirm the complete deprotonation of the amine.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent (DCM or ethyl acetate) to ensure full recovery of your product.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude free base. This material is now suitable for silica gel chromatography.
-
-
Pro-Tip for Chromatography of the Free Base: Even in its free base form, the amine can still interact with the acidic silanols, causing some tailing. To mitigate this, add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase (typically 0.1-1% v/v).[2] This competing base will "occupy" the acidic sites on the silica, allowing your compound to elute more cleanly.
Issue 2: My compound is poorly soluble in standard chromatography solvents.
Question: I've prepared the free base of my compound, but it has limited solubility in common non-polar solvents like hexanes and even ethyl acetate, making it difficult to load onto my column. What should I do?
Answer:
The combination of the large, rigid Fmoc group and the polar piperidine-aminomethyl moiety can lead to tricky solubility profiles.
-
Understanding the Solubility: The Fmoc group imparts significant non-polar character, while the two amine functionalities contribute to polarity. The hydrochloride salt form is generally more soluble in polar protic solvents like water and methanol.[3]
-
Strategies for Column Loading:
-
Minimum Volume of a Stronger Solvent: Dissolve your compound in the minimum possible volume of a more polar solvent in which it is freely soluble, such as DCM or even a small amount of acetone. Load this concentrated solution directly onto the column.
-
Dry Loading: This is often the best method for compounds with challenging solubility.
-
Dissolve your crude free base in a solvent in which it is soluble (e.g., DCM, methanol, or ethyl acetate).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully load this powder onto the top of your packed column.
-
-
-
Alternative Chromatography Techniques:
-
Reversed-Phase Chromatography (RP-HPLC): If your compound remains difficult to handle in normal-phase systems, reversed-phase chromatography is an excellent alternative. The stationary phase (e.g., C18) is non-polar, and you will use polar mobile phases like acetonitrile/water or methanol/water. The hydrochloride salt can often be loaded directly, though buffering the mobile phase may be necessary for optimal peak shape.
-
Issue 3: I am seeing a new, less polar impurity after my work-up or during chromatography.
Question: During my purification, I've noticed a new spot on my TLC plate that is less polar than my product. I'm concerned that my compound is degrading. What could this be?
Answer:
This is likely due to the partial deprotection of the Fmoc group.
-
The Culprit: Fmoc Group Instability: The Fmoc group is notoriously labile to basic conditions. While it is stable to mild aqueous bases like sodium bicarbonate during a quick work-up, prolonged exposure or the use of stronger bases can cleave the Fmoc group.[4][5][6] The primary amine on your compound, especially in its free base form, can autocatalytically promote Fmoc removal.
-
Mechanism of Degradation: The deprotection proceeds via a β-elimination mechanism, initiated by a base, to form dibenzofulvene (DBF) and the deprotected diamine. DBF is a non-polar, UV-active molecule that will appear as a new spot on your TLC.
Caption: Mechanism of Fmoc deprotection leading to impurities.
-
Prevention and Mitigation:
-
Use Mild Bases: During work-up, use the mildest base possible (e.g., NaHCO₃) and minimize the reaction time.
-
Avoid Amine-based Reagents where possible: Be cautious with reagents that are themselves basic or can generate basic byproducts.
-
Temperature Control: Perform base-mediated steps at lower temperatures (0 °C) to slow down the rate of Fmoc cleavage.
-
Chromatography Additives: When using an amine additive like TEA in your chromatography, use the lowest effective concentration (e.g., 0.1%).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I purify the hydrochloride salt directly by recrystallization?
Yes, recrystallization can be a very effective method for purifying the hydrochloride salt, especially for removing non-ionic impurities. The key is to find a suitable solvent system.
-
Solvent Selection Strategy: You need a solvent in which your compound is soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Good starting points: Polar protic solvents like methanol, ethanol, or isopropanol, often in combination with a less polar co-solvent like diethyl ether, ethyl acetate, or dichloromethane to induce precipitation.[7]
-
Example: Dissolve the crude salt in a minimum amount of hot methanol or ethanol, and then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly.
-
Q2: My synthesis might have produced a mixture of diastereomers. How can I separate them?
Separating diastereomers of your 2-Aminomethyl-1-N-fmoc-piperidine derivative can be challenging but is often achievable with the right chromatographic technique.
-
Chromatographic Separation:
-
Silica Gel Chromatography: Careful optimization of the mobile phase on high-resolution silica gel might allow for the separation of diastereomers. A less polar solvent system that provides low Rf values will generally give better resolution.
-
Reversed-Phase HPLC: This is often the method of choice for separating closely related diastereomers. A shallow gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid, TFA) on a C18 column can provide excellent separation.[8]
-
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): The most common method for assessing purity. An analytical HPLC run can quantify the purity of your compound and detect any minor impurities.
-
Chiral HPLC: If you need to confirm the enantiomeric purity, you will need a chiral stationary phase.
Part 3: Data & Protocols
Illustrative Chromatography Data
The following table provides a starting point for developing a purification method for the free base of 2-Aminomethyl-1-N-fmoc-piperidine derivatives on silica gel.
| Mobile Phase System (v/v/v) | Typical Rf Range | Observations |
| Ethyl Acetate / Hexanes (50:50) | 0.1 - 0.2 | May require a more polar system. Good for resolving non-polar impurities. |
| Dichloromethane / Methanol (98:2) | 0.2 - 0.4 | A good starting point. Adjust methanol content for optimal Rf. |
| Dichloromethane / Methanol / Triethylamine (95:5:0.5) | 0.3 - 0.5 | Addition of TEA improves peak shape and reduces tailing. |
| Ethyl Acetate / Methanol / Triethylamine (90:10:0.5) | 0.4 - 0.6 | A more polar system for more substituted or polar derivatives. |
General Purification Workflow
The following diagram outlines a general strategy for the purification of this compound.
Caption: General purification workflow for the target compound.
References
- Fields, G. B. (2001). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis and Applications. Methods in Molecular Biology™, vol 166. Humana Press.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3449.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Carpino, L. A., et al. (1990). Tris(2-aminoethyl) amine as a substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. The Journal of Organic Chemistry, 55(5), 1673-1675.
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Fields, G.B. (eds) Solid-Phase Peptide Synthesis. Methods in Enzymology, vol 289. Academic Press.
- Gayo, L. M., & Suto, M. J. (1997). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 38(1), 211-214.
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Retrieved from [Link]
- Wipf, P., & Kerekes, A. D. (2003). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 57(10), 631-635.
-
ResearchGate. (n.d.). Reaction of Fmoc-Val-OH with 20% piperidine in DMF was analyzed through.... Retrieved from [Link]
- Corzo, G., et al. (2009). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 53(3), 131-137.
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]
- Ullah, N., et al. (2013). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1236-o1237.
- Albericio, F., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(18), 5991-5997.
-
The Royal Society of Chemistry. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
Sciencemadness.org. (2020). TLC of amine hydrochloride salt. Retrieved from [Link]
-
PubMed. (2000). [Enantiomeric Separation of N-FMOC Amino Acids With Sulfobutyl Ether-Beta-Cyclodextrin as Chiral Additive by Capillary Electrokinetic Chromatography]. Retrieved from [Link]
- Lee, S. T., et al. (2006). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. Journal of agricultural and food chemistry, 54(2), 469-474.
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - TLC of amine hydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptide Aggregation with 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers utilizing 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, a common challenge when incorporating this unique conformational-constraining building block.
The introduction of a rigid piperidine scaffold via 2-Aminomethyl-1-N-fmoc-piperidine is a powerful technique to induce specific secondary structures, such as β-turns, enhancing the metabolic stability and receptor affinity of synthetic peptides.[1] However, this same propensity to pre-organize the peptide backbone can inadvertently promote intermolecular hydrogen bonding, the primary driver of on-resin aggregation.[2][3] This guide is designed to help you diagnose, prevent, and resolve these issues to ensure successful synthesis outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues with probable causes and actionable solutions.
Issue 1: Incomplete or Failed Coupling Reaction
-
Symptoms: A positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[3] Mass spectrometry analysis of a test cleavage reveals significant deletion sequences (e.g., n-1).
-
Probable Cause: The N-terminus of the growing peptide chain has become inaccessible due to aggregation, physically blocking the activated amino acid from reaching the reactive site.[3][4] This is the most common manifestation of peptide aggregation.
-
Recommended Solutions:
| Solution Category | Action | Rationale | | --- | --- | --- | | Reagent Chemistry | Use a stronger coupling reagent. Switch from standard carbodiimides (e.g., DIC) to an aminium/uronium or phosphonium salt-based reagent like HATU, HBTU, or PyBOP. | These reagents create a more reactive activated ester, which can improve coupling efficiency to a sterically hindered or poorly solvated N-terminus. | | Reaction Conditions | Increase coupling time and/or perform a double coupling. Extend the initial coupling time (e.g., from 1 hour to 4 hours) or, after the first coupling, drain the vessel and add a fresh solution of activated amino acid. | Provides more time and a higher effective concentration of reagents to drive the reaction to completion. | | Solvent Environment | Switch to a more effective "structure-disrupting" solvent. Replace DMF with N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.[2] | NMP and DMSO are highly polar aprotic solvents with superior solvating properties that can help break up the intermolecular hydrogen bonds causing the aggregation. | | Physical Disruption | Incorporate sonication. During the coupling step, place the reaction vessel in a sonicating water bath.[2] | The mechanical energy from sonication can physically disrupt the aggregated peptide chains, improving reagent access. |
Issue 2: Poor Resin Swelling and Slow Reagent Drainage
-
Symptoms: The resin bed appears shrunken, clumpy, or fails to swell to its expected volume after solvent washes.[2][3][5] You may also notice that solvents drain much slower than in earlier synthesis cycles.
-
Probable Cause: Severe on-resin aggregation. The peptide chains collapse onto themselves and the polymer support, preventing solvent molecules from penetrating and swelling the resin beads.[5] This collapse constricts the channels within the resin, impeding flow.
-
Recommended Solutions:
| Solution Category | Action | Rationale | | --- | --- | --- | | Immediate Intervention | Wash with a chaotropic salt solution. Before the next coupling, wash the resin 3-5 times with a solution of 0.8 M LiCl in DMF. | Chaotropic salts disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, effectively "unsticking" the aggregated peptide chains and improving solvation. | | Synthesis Restart | Resynthesize on a low-loading or PEG-grafted resin. If the problem is severe and recurrent, restart the synthesis using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) or a polyethylene glycol (PEG) based support like NovaSyn® TG.[2] | Lower loading increases the physical distance between peptide chains, sterically hindering their ability to interact and aggregate. PEG-based resins improve solvation of the peptide in polar solvents. | | Solvent System | Employ the "Magic Mixture". For extremely difficult sequences, use a solvent system of DCM/DMF/NMP (1:1:1) for coupling and deprotection steps.[6] | This combination of solvents offers a powerful, synergistic solvating effect that can overcome even severe aggregation. |
Issue 3: Incomplete Fmoc Deprotection
-
Symptoms: In an automated synthesizer, the UV absorbance peak for the piperidine-dibenzofulvene adduct appears flattened, broadened, or shows significant tailing.[3][5] A subsequent Kaiser test may be negative, but the following coupling is still inefficient.
-
Probable Cause: Aggregation is preventing the piperidine base from efficiently accessing all the N-terminal Fmoc groups, leading to a heterogeneous deprotection rate.[5]
-
Recommended Solutions:
| Solution Category | Action | Rationale | | --- | --- | --- | | Reagent Chemistry | Add a stronger base to the deprotection solution. Use a solution of 20% piperidine with 1-2% 1,8-Diazabicycloundec-7-ene (DBU) in DMF.[2][3] | DBU is a non-nucleophilic, sterically hindered base that is stronger than piperidine. It can accelerate Fmoc removal in environments where reagent access is limited. | | Reaction Conditions | Increase deprotection time and temperature. Extend the deprotection steps (e.g., 2 x 10 minutes) and consider using microwave heating to raise the temperature to 50-60°C.[3] | Increased time and thermal energy can help overcome the kinetic barrier imposed by aggregation, allowing the deprotection reaction to proceed to completion. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 2-Aminomethylpiperidine particularly susceptible to aggregation?
A1: The 2-Aminomethylpiperidine residue is incorporated to create a rigid bend or turn in the peptide backbone. While this is excellent for mimicking bioactive conformations, this pre-organization can align adjacent peptide chains in a way that facilitates highly stable intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures and subsequent aggregation.[1] Essentially, the feature designed to control intra-molecular structure can sometimes promote unwanted inter-molecular structure.
Q2: At what point during the synthesis is aggregation most likely to begin?
A2: Aggregation is sequence-dependent but typically does not become a significant issue until the peptide chain reaches 5-7 residues in length.[2][3] The problem often becomes most severe between residues 8 and 20. Once the peptide is longer, it may adopt a more stable tertiary structure that can sometimes reduce aggregation.
Q3: Can I predict if my sequence will aggregate before starting the synthesis?
A3: While exact prediction is difficult, there are strong indicators.[7] Sequences rich in repeating hydrophobic amino acids (Val, Ile, Leu, Phe) adjacent to the 2-Aminomethylpiperidine residue are at high risk.[3] Several computational tools exist that can analyze a sequence for its aggregation propensity based on hydrophobicity and secondary structure prediction.
Q4: The Kaiser test was negative, so I assumed the coupling was complete. Why did my synthesis still fail?
A4: This is a classic sign of severe aggregation and is known as a "false negative".[3][4][8] The aggregated peptide chains can become so compact that they completely bury the unreacted N-termini deep within the resin bead. The ninhydrin reagents used in the Kaiser test are physically unable to reach these sites to produce the characteristic blue color, leading you to believe the reaction is complete when it is not.
Q5: What is backbone protection and how can it help?
A5: Backbone protection involves temporarily attaching a protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), to the backbone amide nitrogen of an amino acid.[2] This modification makes it physically impossible for that amide to participate in the hydrogen bonding that drives aggregation. By strategically placing a Dmb/Hmb-protected residue (often as a dipeptide) every 6-7 amino acids after the problematic piperidine residue, you can effectively disrupt the formation of aggregated secondary structures.[2] The protecting group is then cleanly removed during the final TFA cleavage step.
Part 3: Key Experimental Protocols & Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing suspected on-resin aggregation.
Caption: A decision-making workflow for troubleshooting peptide aggregation.
Mechanism of Aggregation and Backbone Protection
This diagram illustrates how backbone protection physically obstructs the hydrogen bonding that causes aggregation.
Caption: Backbone protection (Dmb) prevents intermolecular H-bonding.
Protocol 1: Difficult Coupling with HATU
Objective: To achieve complete coupling when standard methods fail due to aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid (4 equivalents relative to resin loading)
-
HATU (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP for 20 minutes. Drain the solvent.
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in a minimal volume of NMP.
-
Add DIPEA to the solution and vortex for 1-2 minutes. This is the pre-activation step.
-
Immediately add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).
-
Perform a TNBS or Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[3] If the test is still positive, perform a second coupling (double coupling).
Protocol 2: Incorporating a Backbone-Protected Dipeptide
Objective: To disrupt an aggregating sequence by inserting a Dmb-protected dipeptide. This is typically done at the amino acid residue following the one where aggregation became problematic.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
DMF or NMP
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF.
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a TNBS or Kaiser test to confirm complete coupling.[3]
-
Wash the resin thoroughly and proceed with the synthesis. The Dmb group will remain on the backbone, preventing hydrogen bonding at that position, until it is removed during the final TFA cleavage.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
- BenchChem. (n.d.). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS).
- van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research.
- Bednarek, M. A., et al. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). Addressing peptide aggregation issues during synthesis with hydrophobic residues.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- van der Walle, C. F., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
- Isbrandt, T., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Aggregation issues with Fmoc-Phe-Lys peptides during synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis - Section Overview.
- ResearchGate. (n.d.). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- Hyde, C., et al. (1997). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: A Guide to Scaling Up Synthesis with 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Welcome to the technical support center for 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile building block in complex synthesis projects. Our focus is to empower you with the scientific understanding to anticipate challenges, optimize your protocols, and ensure the integrity of your synthetic outcomes.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional molecule of significant interest in medicinal chemistry and peptide science. Its strategic value lies in the orthogonal protection of its two amine functionalities. The secondary amine of the piperidine ring is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the primary aminomethyl group is available for covalent attachment, typically to a solid support or the C-terminus of a growing peptide chain. This configuration makes it an excellent scaffold for introducing conformational constraints and building complex molecular architectures.[1][2]
The piperidine moiety is a privileged scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[3] By incorporating 2-aminomethyl-1-N-fmoc-piperidine into a peptide or small molecule, chemists can introduce a rigidifying element that can lock the molecule into a bioactive conformation, potentially enhancing its affinity and selectivity for a biological target.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the handling and use of this compound in synthesis.
Issue 1: Incomplete Coupling to the Resin or Peptide Chain
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines on the resin).
-
Low loading efficiency of the first building block onto the resin.
-
Presence of deletion sequences in the final product upon mass spectrometry analysis.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Inadequate Activation | The carboxylic acid of the growing peptide chain must be activated to a highly reactive species to facilitate amide bond formation with the primary amine of 2-Aminomethyl-1-N-fmoc-piperidine. Incomplete activation will lead to sluggish and incomplete coupling. Solution: Employ a more potent coupling reagent. While standard carbodiimide activators like DIC in the presence of OxymaPure are often sufficient, "difficult" couplings may benefit from uronium-based reagents like HATU or HBTU.[4][5] These reagents form highly reactive activated esters, driving the coupling reaction to completion. Ensure you are using the correct stoichiometry of the activating agent and base (e.g., DIPEA or 2,4,6-collidine). |
| Steric Hindrance | The piperidine ring, although conformationally flexible, can present steric bulk that hinders the approach of the activated carboxyl group. This is particularly true for sterically demanding amino acid residues adjacent to the coupling site. Solution: Increase the reaction time and/or temperature. Gentle heating (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier. Alternatively, consider a "double coupling" strategy where the coupling step is repeated with a fresh portion of reagents after an initial coupling period. |
| Aggregation of the Peptide-Resin | As the peptide chain elongates, intermolecular hydrogen bonding can lead to aggregation, making the reactive N-terminus inaccessible. This is a common problem in solid-phase peptide synthesis (SPPS).[6] Solution: Incorporate "magic mixtures" or chaotropic salts (e.g., LiCl) in your coupling cocktail to disrupt secondary structures. Swelling the resin in a solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can also help to break up aggregates.[7] |
| Premature Fmoc-Deprotection | The Fmoc group is designed to be stable under acidic and neutral conditions but labile to bases.[4] If the coupling cocktail is too basic or contains nucleophilic impurities, partial deprotection of the piperidine nitrogen can occur, leading to side reactions. Solution: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) for activation. Ensure all solvents and reagents are of high purity and anhydrous. |
Experimental Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Issue 2: Unexpected Side Reactions During Fmoc Deprotection
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating masses that do not correspond to the target peptide or simple deletion sequences.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Aspartimide Formation | If an aspartic acid residue is present in the peptide sequence, the strong basic conditions of piperidine-mediated Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate. This can lead to epimerization and the formation of β-aspartyl peptides.[6] Solution: Use a milder deprotection cocktail. A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be effective.[8] Alternatively, for very sensitive sequences, consider using protecting groups for the aspartic acid side chain that are less prone to this side reaction. |
| Diketopiperazine Formation | At the dipeptide stage, after coupling the second amino acid, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially problematic for sequences ending in proline or glycine.[4] Solution: When coupling the first amino acid to the 2-aminomethyl-1-N-fmoc-piperidine-modified resin, use a pre-formed dipeptide (e.g., Fmoc-Pro-Gly-OH) instead of a single amino acid. This bypasses the vulnerable dipeptide stage on the resin. |
| Piperidine Adduct Formation | The dibenzofulvene (DBF) intermediate generated during Fmoc deprotection is highly reactive and is typically scavenged by piperidine.[7][9] However, under certain conditions, it can react with other nucleophiles in the system, including the peptide itself. Solution: Ensure a sufficient excess of piperidine is used in the deprotection solution (typically 20% v/v in DMF) to efficiently trap the DBF intermediate.[10][11] Standard protocols often involve two short piperidine treatments to ensure complete deprotection and scavenging.[11] |
Mechanism of Fmoc Deprotection and Side Product Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Byproduct Formation with 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter, particularly concerning byproduct formation. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Role and Reactivity of this compound
This compound is a valuable building block in peptide synthesis, often employed to introduce conformational constraints or to serve as a scaffold for further chemical modifications. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the primary exocyclic amine, allowing its controlled incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols.
The hydrochloride salt form enhances the compound's stability and solubility. During the coupling step, the free primary amine, liberated from its hydrochloride salt by a base, reacts with the activated C-terminus of the peptide chain. Subsequent Fmoc deprotection exposes this primary amine for further chain elongation.
A critical consideration, and the primary focus of this guide, is the presence of the secondary amine within the piperidine ring. Once the Fmoc group is removed and the primary amine is acylated, this secondary amine becomes a potential nucleophile, which can lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of byproducts I should be aware of when using this compound?
A1: While standard SPPS-related impurities such as deletion sequences or products of incomplete deprotection can occur, the unique structure of this reagent introduces the potential for two primary classes of byproducts stemming from the reactivity of the piperidine ring's secondary amine:
-
N-Acylation of the Piperidine Ring: The secondary amine of the incorporated piperidine moiety can be acylated by the subsequent activated amino acid in the sequence. This results in a branched peptide structure, where the growing peptide chain is attached to both the exocyclic aminomethyl group and the endocyclic piperidine nitrogen.
-
N-Alkylation of the Piperidine Ring: Although less common during standard Fmoc-SPPS, alkylation of the piperidine nitrogen can occur, particularly during the final cleavage from the resin if certain linkers and scavengers are used that generate reactive carbocations.
Q2: What is the chemical basis for the formation of these specific byproducts?
A2: The formation of these byproducts is rooted in the nucleophilicity of the secondary amine within the piperidine ring. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups. After the Fmoc-protected primary amine of the reagent is coupled to the peptide, the piperidine ring is incorporated into the peptide structure. In subsequent coupling steps, the deprotected N-terminus of the growing peptide chain is the intended nucleophile. However, the nearby secondary amine of the piperidine ring can also act as a competing nucleophile, attacking the activated carboxyl group of the incoming amino acid.
Q3: How can I detect the presence of these byproducts in my crude peptide?
A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective method for initial detection.
-
HPLC Analysis: Byproducts will typically appear as new peaks in your RP-HPLC chromatogram, often eluting close to the main product peak.
-
Mass Spectrometry (MS) Analysis:
-
N-Acylation Byproduct: This will result in a mass increase corresponding to the mass of the amino acid that was intended to be added to the main chain. For example, if the next amino acid to be coupled is Alanine (residue mass of 71.08 Da), the acylated byproduct will have a mass of [M + 71.08], where M is the mass of the desired peptide.
-
N-Alkylation Byproduct: The mass increase will depend on the specific alkylating species.
-
For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed on the purified byproduct.
Troubleshooting Guide
Problem 1: HPLC-MS analysis of my crude peptide shows a significant peak with a mass corresponding to my target peptide plus the mass of the next amino acid residue.
Diagnosis: This strongly suggests N-acylation of the piperidine secondary amine.
Mechanism Visualization:
Caption: Potential N-acylation byproduct formation pathway.
Solutions:
-
Optimize Coupling Conditions:
-
Reduce Activation Time: Pre-activate the incoming Fmoc-amino acid for a shorter duration before adding it to the resin. This minimizes the time the highly reactive species is in solution, reducing the chance of reacting with the less accessible piperidine nitrogen.
-
Use a Milder Activating Agent: Consider using a less reactive carbodiimide-based activator like DIC/OxymaPure instead of more potent phosphonium- or uronium-based reagents (e.g., HBTU, HATU) which can sometimes lead to over-activation.
-
Control Stoichiometry: Use a minimal excess of the activated amino acid (e.g., 1.5-2 equivalents) to reduce the driving force for the side reaction.
-
-
Employ Sterically Hindered Bases: During coupling, use a more sterically hindered non-nucleophilic base like 2,4,6-collidine instead of diisopropylethylamine (DIPEA). The bulkier base may preferentially deprotonate the more accessible N-terminal amine of the growing peptide chain over the piperidine nitrogen.
Experimental Protocol: Optimized Coupling to Minimize N-Acylation
-
Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-amino acid (2 equivalents) and an activator like HOBt (2 equivalents) in a minimal amount of DMF. Add DIC (2 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the resin. Add 2,4,6-collidine (4 equivalents).
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling completion using a Kaiser test.
-
Washing: After complete coupling, drain the solution and wash the resin extensively with DMF.
Problem 2: My final cleaved peptide shows a complex mixture of impurities, and MS suggests potential alkylation byproducts.
Diagnosis: This can occur if your peptide sequence contains the 2-aminomethyl-piperidine moiety and is cleaved from a resin (e.g., Wang or Merrifield resin) that can generate reactive carbocations, especially in the presence of scavengers that are not efficient at quenching these species. The nucleophilic piperidine nitrogen can be susceptible to alkylation.
Solutions:
-
Choose a Milder Cleavage-Resistant Resin: If compatible with your synthesis strategy, consider using a more acid-labile resin like 2-chlorotrityl chloride resin, which allows for cleavage under milder acidic conditions that are less prone to generating side-chain modifying carbocations.
-
Optimize the Cleavage Cocktail:
-
Use a scavenger cocktail that is highly effective at quenching carbocations. A common and effective combination is trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 v/v/v).
-
For peptides containing sensitive residues like tryptophan or methionine, consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail.
-
Data Presentation: Common Cleavage Cocktails
| Cleavage Cocktail Composition (v/v/v) | Target Application | Potential Issues with 2-Aminomethyl-piperidine |
| 95% TFA / 2.5% Water / 2.5% TIS | General purpose | Low risk of alkylation |
| 94% TFA / 2.5% Water / 2.5% EDT / 1% TIS | Peptides with Trp, Met, Cys | Higher efficiency in scavenging, recommended |
| 88% TFA / 5% Phenol / 5% Water / 2% TIS | Older cocktail, for Arg(Mtr) | Phenol can be a source of alkylating species |
Analytical Characterization of Byproducts
A crucial aspect of troubleshooting is the accurate identification of byproducts.
Workflow for Byproduct Identification:
Caption: Workflow for the isolation and identification of byproducts.
Mass Spectrometry (MS) Fragmentation:
When analyzing an N-acylated byproduct by tandem MS (MS/MS), you would expect to see a fragmentation pattern consistent with the desired peptide, but with the additional amino acid attached to the piperidine ring. This will result in a characteristic shift in the mass of fragment ions containing the modified piperidine moiety.
NMR Spectroscopy:
In the ¹H NMR spectrum of an N-acylated byproduct, new signals corresponding to the protons of the added amino acid will be present. Furthermore, the signals of the piperidine ring protons, particularly those adjacent to the nitrogen, will likely be shifted downfield due to the electron-withdrawing effect of the newly introduced acyl group. 2D NMR experiments like COSY and HMBC can be used to definitively establish the connectivity between the added amino acid and the piperidine nitrogen.
Conclusion
The use of this compound offers exciting possibilities in peptide design. However, a thorough understanding of its reactivity, particularly the nucleophilicity of the piperidine secondary amine, is crucial for mitigating potential byproduct formation. By carefully optimizing coupling and cleavage conditions and employing robust analytical techniques, researchers can confidently utilize this versatile building block to achieve their synthetic goals.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
"Side Reactions in Peptide Synthesis." Aapptec. (n.d.). [Link]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride in Advanced Peptide Design
This guide provides an in-depth comparison of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride with other piperidine derivatives commonly used in chemical synthesis. We will explore the dual roles of piperidines—as indispensable reagents for deprotection and as sophisticated building blocks for imparting novel structural and functional properties to peptides and peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of these versatile compounds and their strategic applications.
Section 1: The Dichotomy of Piperidines in Fmoc-SPPS
Piperidine and its derivatives hold a unique position in the field of Solid-Phase Peptide Synthesis (SPPS). Their application can be broadly classified into two distinct functions: acting as a basic reagent to facilitate a core chemical transformation, or serving as an integral structural component of the final molecule. Understanding this dichotomy is crucial for rational peptide design and process optimization. Piperidine-containing compounds are one of the most important building blocks in medicinal chemistry for drug design[1].
The Workhorse: Piperidine Derivatives as Fmoc Deprotection Reagents
The most prevalent use of piperidine in SPPS is for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain. This reaction is a cornerstone of Fmoc-based SPPS, repeated at every cycle of amino acid addition[2].
Mechanism of Fmoc Deprotection
The process proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This induces the collapse of the carbamate, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, thereby driving the equilibrium towards deprotection[3][4].
Caption: Mechanism of Fmoc group removal by piperidine.
Comparative Analysis of Deprotection Reagents
While a 20% solution of piperidine in N,N-Dimethylformamide (DMF) is the industry standard, several alternatives have been investigated to mitigate side reactions, improve safety, or enhance efficiency[5][6]. The choice of base is a critical parameter that can influence the purity and yield of the final peptide.
| Reagent/System | Typical Concentration | pKa (approx.) | Key Advantages | Common Issues & Mitigation |
| Piperidine | 20-50% in DMF/NMP | 11.1 | Gold standard; fast and efficient deprotection[3][6]. | Can cause aspartimide formation and racemization, especially in sensitive sequences.[7] Regulated as a precursor chemical[2][4]. |
| 4-Methylpiperidine (4MP) | 20% in DMF | 10.8 | Similar efficiency to piperidine; considered a good alternative with potentially fewer handling restrictions[4][8]. | Can still cause base-mediated side reactions. Performance is sequence-dependent[8]. |
| Piperazine | 20% in DMF | 9.7 | Less prone to inducing side reactions like aspartimide formation due to lower basicity[9][10]. Safer handling profile[8]. | Can be slower, potentially leading to incomplete deprotection in sterically hindered or aggregated sequences[8]. |
| DBU / Piperazine | 2% DBU / 2% Piperazine | DBU: ~13.5 | Extremely rapid deprotection (<1 min), reducing cycle times and exposure to basic conditions[11]. | Strong basicity of DBU requires careful optimization to avoid side reactions. Often used with an acid additive to control epimerization[11]. |
| DEAPA | 30% in NOP/DMC | 10.7 | Identified as a greener, less toxic alternative. Shown to minimize diastereoisomer and aspartimide formation[12]. | Requires evaluation in specific synthetic contexts; less established than piperidine. |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, DEAPA: 3-(diethylamino)propylamine, NOP: N-octyl-pyrrolidone, DMC: dimethyl carbonate.
Repetitive treatments with piperidine can lead to side reactions such as diketopiperazine formation, particularly with Pro or Gly residues at the C-terminus[7]. For sensitive sequences, using milder bases like piperazine or carefully controlling reaction times and temperatures are common strategies to enhance fidelity[7][10].
The Architect: Piperidine Derivatives as Conformational Scaffolds
Beyond their role as reagents, piperidine rings are prevalent structural motifs in pharmaceuticals and bioactive molecules[1]. Incorporating them directly into a peptide backbone creates a "peptidomimetic" with constrained conformational freedom. This is a key strategy in drug design to:
-
Induce Specific Secondary Structures: The rigid piperidine scaffold can force the peptide chain to adopt a specific three-dimensional shape, such as a β-turn, which is often essential for binding to a biological target[13].
-
Enhance Metabolic Stability: By replacing a flexible, enzyme-labile peptide bond with a robust, non-natural scaffold, the resulting molecule is more resistant to degradation by proteases, increasing its in vivo half-life.
-
Improve Pharmacological Properties: Pre-organizing the molecule into its bioactive conformation can lead to higher receptor affinity and selectivity[13].
Section 2: In-Depth Analysis of this compound
This brings us to the specific focus of this guide: this compound. Unlike the derivatives discussed above, this compound is not a deprotection agent but a specialized building block designed for incorporation into a synthetic molecule.
Chemical Structure and Rationale for Use
Let's dissect the molecule (CAS 669713-55-7)[14]:
-
2-Aminomethyl Group: This is the primary amine (present as a hydrochloride salt for stability and handling) that will participate in the coupling reaction, forming a new amide bond with the C-terminal carboxyl group of the growing peptide chain.
-
1-N-fmoc Group: The nitrogen atom of the piperidine ring itself is protected with an Fmoc group. This is a crucial design feature. It prevents the ring nitrogen from interfering with the coupling reaction and provides a chemical handle for subsequent modification.
-
Piperidine Scaffold: This rigid, chiral ring system serves as the conformational constraint when integrated into a peptide sequence.
The primary application of this building block is to introduce a constrained, non-natural amino acid mimic into a peptide sequence during SPPS.
Comparison with N-Boc-protected Analogues
A close relative to our target compound is (R)-2-(Aminomethyl)-1-N-Boc-piperidine[13]. The core difference lies in the choice of protecting group on the piperidine ring nitrogen (Fmoc vs. Boc), which dictates the synthetic strategy.
| Feature | 2-Aminomethyl-1-N-fmoc -piperidine HCl | 2-Aminomethyl-1-N-Boc -piperidine |
| Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid, TFA) |
| Orthogonality in Fmoc-SPPS | Non-orthogonal. The Fmoc on the piperidine ring will be removed along with the N-terminal Fmoc of the peptide during standard deprotection cycles. | Orthogonal. The Boc group is stable to the basic conditions of Fmoc deprotection, allowing it to be carried through the entire synthesis. |
| Strategic Use | Ideal for introducing the scaffold and immediately exposing the piperidine nitrogen for cyclization or on-resin derivatization in a subsequent step. | Ideal for maintaining the integrity of the piperidine scaffold throughout the synthesis, with the Boc group removed during the final acid-mediated cleavage from the resin. |
The choice between an N-Fmoc and an N-Boc version is a critical experimental design decision. If the goal is to functionalize the piperidine nitrogen while the peptide is still on the solid support, the N-Fmoc version is superior as its protecting group can be removed without cleaving the peptide from the resin. If the piperidine nitrogen is intended to remain as a secondary amine in the final product, the N-Boc version provides a more straightforward synthetic route.
Section 3: Experimental Protocols and Supporting Data
To provide a practical context, we present standardized protocols for both standard Fmoc deprotection and the incorporation of a piperidine-based building block.
Protocol: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group from a resin-bound peptide using 20% piperidine in DMF.
Caption: Standard workflow for Fmoc deprotection in SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF within a reaction vessel.
-
Initial Wash: Drain the solvent and wash the resin thoroughly with DMF (3 times) to remove any residual reagents from the previous step.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate gently for 3 minutes and then drain the solution[13].
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and continue agitation for 10-15 minutes to ensure complete removal of the Fmoc group[13].
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to remove all traces of piperidine and the DBF-adduct.
-
Validation: Perform a qualitative Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful deprotection and readiness for the next coupling step.
Protocol: Incorporation of this compound
This protocol outlines the coupling of the building block to a deprotected peptide-resin.
Caption: Workflow for coupling an activated building block.
Step-by-Step Methodology:
-
Resin Preparation: Start with a deprotected peptide-resin (H₂N-Peptide-Resin) that has been washed and tested positive with the Kaiser test.
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent like HBTU or HATU (3 eq.), and an additive such as HOBt or HOAt (3 eq.) in a minimal volume of DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation solution. The extra equivalent of base is crucial to neutralize the hydrochloride salt of the building block in addition to activating the reaction. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellowish beads) indicates that all primary amines have been consumed and the coupling is complete.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) to prepare for the next Fmoc deprotection cycle.
Comparative Data Analysis
The following table provides representative data for key SPPS steps involving piperidine derivatives, based on typical results from standard Fmoc-SPPS[13].
| Parameter | Standard Fmoc-Amino Acid | 2-Aminomethyl-1-N-Boc-piperidine | 2-Aminomethyl-1-N-fmoc-piperidine HCl |
| Coupling Reagent | HBTU/DIPEA | HBTU/DIPEA | HBTU/DIPEA (extra eq. base) |
| Typical Coupling Time | 1 - 2 hours | 2 - 4 hours | 2 - 4 hours |
| Expected Coupling Yield | >99% | ~95-98% | ~95-98% |
| Crude Peptide Purity | 75-90% | 60-75% | 60-75% |
| Key Consideration | Standard protocol. | Steric hindrance may slow the reaction. Boc group is stable to piperidine. | Steric hindrance. Extra base needed. The piperidine's Fmoc is labile in subsequent steps. |
Section 4: Field-Proven Insights and Troubleshooting
-
Causality of Reagent Choice: The use of HATU over HBTU is often recommended for coupling sterically hindered building blocks like our target compound. HATU is known to be more reactive and can improve coupling efficiency in difficult cases.
-
Self-Validating Protocols: The integration of the Kaiser test at the end of both deprotection and coupling steps is a self-validating mechanism. A positive test after deprotection and a negative test after coupling provide high confidence that the synthesis is proceeding as intended before committing to the next cycle.
-
Analytical Verification: Successful incorporation of the building block must be confirmed after cleavage and purification. Reverse-phase HPLC will show a shift in retention time compared to the native peptide. The definitive confirmation comes from mass spectrometry (e.g., ESI-MS), which will show an increase in the molecular weight corresponding to the mass of the added piperidine moiety[8].
Conclusion
The world of piperidine derivatives in peptide science is twofold. On one hand, simple derivatives like piperidine and piperazine are fundamental, workhorse reagents for Fmoc deprotection, with the choice among them being a balance of efficiency and the need to minimize side reactions. On the other hand, complex, pre-functionalized derivatives like this compound represent a sophisticated tool for rational drug design.
This specific building block is expertly designed to introduce a rigid, conformation-directing scaffold into a peptide. Its N-Fmoc protecting group offers a strategic advantage over N-Boc analogues by allowing for selective deprotection and further modification on the solid support, opening avenues for creating complex architectures such as cyclic peptides or branched structures. By understanding the distinct roles and chemical properties of these different piperidine derivatives, researchers can unlock new possibilities in the synthesis of advanced, high-performance peptidomimetics.
References
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Fields, G.B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Gomarasca, S. et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, Royal Society of Chemistry. [Link]
-
Lupinacci, E. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2999. [Link]
-
Fields, G.B. (n.d.). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 35. Humana Press. [Link]
-
Lau, Y.Y. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Lau, Y.Y. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]
-
Lau, Y.Y. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Kumar, V. et al. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]
-
PubMed. (2009). A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs. [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
-
L'ERMA di BRETSCHNEIDER. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. renyi.hu [renyi.hu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CAS 669713-55-7 | this compound - Synblock [synblock.com]
A Senior Application Scientist's Guide: A Comparative Analysis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride and its Boc-Protected Analogues in Synthetic Chemistry
Introduction: The Strategic Imperative of Protecting Groups
In the intricate field of peptide synthesis and drug development, the precise assembly of molecular building blocks is paramount. Success hinges on the strategic use of protecting groups, temporary modifications that mask reactive functional groups to prevent unwanted side reactions.[][2] The choice of protecting group is not merely a tactical decision but a strategic one that dictates the entire synthetic pathway, influencing yield, purity, and compatibility with other functionalities within the molecule.
This guide provides an in-depth comparison of two cornerstone protection strategies as applied to the versatile 2-(aminomethyl)piperidine scaffold: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. We will explore the fundamental chemical principles, practical performance, and experimental nuances of using 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride versus its Boc-protected counterparts, providing researchers with the critical data and insights needed to make informed decisions for their specific synthetic challenges.
Core Chemical Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between the Fmoc and Boc strategies lies in their deprotection mechanisms, which form the basis of their "orthogonal" nature.[3] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of another, a critical feature for the synthesis of complex molecules like modified peptides.[3][]
-
The Fmoc Strategy: The Fmoc group is renowned for its lability under mild basic conditions.[][5] Deprotection is typically achieved using a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This mild, base-mediated cleavage is highly selective and leaves acid-labile protecting groups—often used for amino acid side chains (e.g., tert-butyl (tBu) or trityl (Trt))—completely intact.[2][][8] This true orthogonality is a primary reason for the widespread adoption of Fmoc chemistry in modern solid-phase peptide synthesis (SPPS).[2][8]
-
The Boc Strategy: In contrast, the Boc group is cleaved under acidic conditions.[9][10] Temporary Nα-Boc groups are removed with a moderately strong acid like trifluoroacetic acid (TFA), while more robust, permanent side-chain protecting groups (often benzyl-based) require treatment with a much stronger acid, such as hydrofluoric acid (HF), during the final cleavage step.[8][11] Because both deprotection steps rely on acids of varying strengths, this strategy is considered "quasi-orthogonal".[12]
The choice between these two profoundly impacts the entire synthetic workflow, from reagent selection to the final product's purity.
Head-to-Head Comparison: Physicochemical and Performance Properties
The selection of a protected building block extends beyond the deprotection chemistry to its handling, stability, and performance in coupling reactions. The following table summarizes the key comparative data for this compound and a representative Boc-protected analogue.
| Feature | This compound | 2-(N-Boc-aminomethyl)piperidine |
| Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Chemical Lability | Base-labile[6] | Acid-labile[9][10] |
| Standard Deprotection | 20-50% Piperidine in DMF[5][13] | Trifluoroacetic acid (TFA) or HCl in an organic solvent[9][14] |
| Stability | Stable to acids; limited stability in tertiary amines.[6][15] | Stable to most bases and nucleophiles.[16][17] |
| Orthogonality | Fully orthogonal to acid-labile side-chain groups (e.g., Boc, tBu, Trt).[2][] | Quasi-orthogonal to benzyl-based side-chain groups.[12] |
| Reaction Monitoring | Deprotection can be quantified via UV spectroscopy of the dibenzofulvene-piperidine adduct.[6][18] | Coupling completion is typically monitored by a qualitative ninhydrin (Kaiser) test.[19][20] |
| Key Advantages | Milder overall conditions, suitable for acid-sensitive sequences; easy real-time monitoring.[][8][15] | Can improve solubility and reduce aggregation in hydrophobic peptides; lower cost reagents.[8][11] |
| Potential Side Reactions | Diketopiperazine formation with specific dipeptide sequences; aspartimide formation.[21] | t-Butylation of nucleophilic side chains (e.g., Trp, Met) by the t-butyl cation intermediate.[9][22] |
Experimental Workflows and Protocols
The practical application of these building blocks is best understood through their respective cycles in solid-phase peptide synthesis (SPPS).
Workflow 1: Fmoc-Based SPPS
The Fmoc-SPPS cycle is the dominant method for routine peptide synthesis due to its mild conditions and amenability to automation.[][8]
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol: Incorporation of 2-Aminomethyl-1-N-fmoc-piperidine
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide).
-
Resin Swelling: Swell the resin in 5-10 mL of DMF in the synthesis vessel for 30-60 minutes with gentle agitation.[23]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL for 1 min each) to remove all traces of piperidine and the Fmoc-adduct.
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.[24]
-
Coupling:
-
In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.), a coupling agent like HATU (0.48 mmol, 4.8 eq.), and a base like DIEA (1.0 mmol, 10 eq.) in ~3 mL of DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activation mixture to the washed resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL), and finally DMF (2 x 10 mL).
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, yellowish beads, is desired). The cycle can now be repeated for the next amino acid.
Workflow 2: Boc-Based SPPS
Boc-SPPS, the classic approach, remains valuable, particularly for synthesizing long or aggregation-prone peptides.[8][11]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Protocol: Incorporation of a Boc-Protected Analogue
This protocol assumes a 0.1 mmol scale synthesis on a suitable Boc-compatible resin (e.g., MBHA).
-
Resin Swelling: Swell the resin in 5-10 mL of Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Washing: Wash the resin with DCM (3 x 10 mL).
-
Neutralization:
-
Wash the resin with a 5% (v/v) solution of DIEA in DCM (3 x 10 mL for 2 min each) to neutralize the protonated N-terminus.[7]
-
Wash again with DCM (3 x 10 mL).
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected 2-(aminomethyl)piperidine analogue (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in DMF.
-
Add DIC (0.5 mmol, 5 eq.) and allow to pre-activate for 5-10 minutes.
-
Add the activation mixture to the washed, neutralized resin.
-
Agitate for 1-4 hours, monitoring for completion with the ninhydrin test.[19]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The cycle is now ready to be repeated.
Strategic Selection: Choosing the Right Tool for the Job
The decision between Fmoc and Boc protection for the 2-(aminomethyl)piperidine scaffold is driven by the overall synthetic strategy. The following decision tree provides a logical framework for this choice.
Caption: Decision framework for selecting between Fmoc and Boc protection.
Causality Behind the Choices:
-
Acid Sensitivity: If your target molecule contains groups that would be cleaved or damaged by repeated TFA treatment, the Fmoc strategy is the only viable option.[2][12] The mild basic conditions used for Fmoc removal provide a completely orthogonal approach, ensuring these sensitive groups survive the synthesis.[]
-
Aggregation Issues: For sequences rich in hydrophobic amino acids, aggregation can hinder coupling efficiency.[11] In the Boc strategy, the deprotection step with TFA leaves the newly exposed N-terminus as a protonated ammonium salt. This positive charge can disrupt the inter-chain hydrogen bonding that leads to aggregation, improving solvation and subsequent coupling yields.[8][11]
-
Default Choice: For the majority of standard synthetic targets, the Fmoc strategy is preferred. Its milder conditions generally lead to higher purity crude products, and the ability to monitor deprotection via UV absorbance simplifies process control and troubleshooting.[2][6][8]
Conclusion
Both this compound and its Boc-protected analogues are powerful tools for introducing the valuable 2-(aminomethyl)piperidine scaffold into peptides and other complex molecules. There is no universally "better" option; rather, the optimal choice is context-dependent and dictated by the specific chemical landscape of the target molecule.
The Fmoc-protected version offers mild deprotection conditions, true orthogonality with common side-chain protection schemes, and straightforward reaction monitoring, making it the workhorse for modern SPPS and the preferred choice for synthesizing acid-sensitive molecules. Conversely, the Boc-protected analogue remains a critical asset for overcoming challenges associated with peptide aggregation and for syntheses where base-sensitive functionalities must be preserved. A thorough understanding of the principles, protocols, and strategic implications detailed in this guide will empower researchers to harness the full potential of these building blocks, enabling the successful synthesis of novel and complex chemical entities.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Various Authors. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. [Link]
-
Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Activotec. Standard Fmoc Protected Amino Acids. [Link]
-
Springer Link. Methods for Removing the Fmoc Group. [Link]
-
LifeTein®. Basic Peptides synthesis introduction. [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ACS Publications. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. [Link]
Sources
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 5. genscript.com [genscript.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. peptide.com [peptide.com]
- 12. biosynth.com [biosynth.com]
- 13. lifetein.com [lifetein.com]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
- 19. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. renyi.hu [renyi.hu]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of 2-Aminomethyl-1-N-fmoc-piperidine Hydrochloride
Introduction: The Critical Role of Purity in a Versatile Building Block
2-Aminomethyl-1-N-fmoc-piperidine hydrochloride is a bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a rigid piperidine scaffold, which is a privileged motif in numerous pharmaceuticals, and an Fmoc-protected primary amine, making it an ideal candidate for incorporation into peptides and other complex molecules via Solid-Phase Peptide Synthesis (SPPS).[1][2] The piperidine ring can enforce specific conformations, such as β-turns, which are crucial for biological activity and receptor affinity.[2]
However, the synthetic utility of this reagent is directly contingent on its purity. The presence of impurities can have profound consequences on downstream applications, leading to the formation of deletion or modified sequences in peptide synthesis, complicating purification, and potentially yielding final compounds with altered pharmacological profiles or unforeseen toxicity.[3] This guide provides a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to establish a robust, self-validating framework for the comprehensive purity assessment of this compound.
Anticipating the Adversaries: A Profile of Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that may be present. These can originate from the synthetic route used to create the building block or from its degradation over time.
Table 1: Profile of Potential Impurities in this compound
| Impurity Class | Specific Example | Origin | Potential Impact |
| Starting Materials | 2-(Aminomethyl)piperidine[4] | Incomplete Fmoc-protection reaction. | Can act as a chain terminator or cause unwanted side reactions in SPPS. |
| Reagent-Related | Dibenzofulvene (DBF)-piperidine adduct | Formed during Fmoc deprotection if piperidine is used as a base in the synthesis.[5] | Introduces a bulky, unwanted modification, affecting peptide structure and function. |
| Incomplete Protection | Bis-Fmoc derivative | Reaction of Fmoc-Cl with both the piperidine nitrogen and the primary amine. | A difunctional impurity that can lead to cross-linking or truncated sequences. |
| Degradation Products | De-Fmoc Compound (free amine) | Hydrolysis or base-catalyzed cleavage of the Fmoc group during storage.[6] | Leads to insertion of multiple building block units ("double hit") in SPPS.[7] |
| Isomeric Impurities | Diastereomers | Use of a non-enantiopure starting material or racemization during synthesis.[3] | Can significantly alter the biological activity of the final peptide. |
Orthogonal Approaches to Purity Verification
No single analytical technique can provide a complete purity profile. A multi-pronged approach using orthogonal methods is essential for confident quality assessment. This section compares the strengths and weaknesses of HPLC, NMR, and MS for this specific application.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Reverse-phase HPLC (RP-HPLC) is the gold standard for quantifying the purity of synthetic peptides and their building blocks. Its primary strength lies in its ability to separate the main compound from closely related impurities, allowing for precise quantification based on peak area.
Causality Behind Experimental Choices:
-
Column: A C18 column is the standard choice for non-polar to moderately polar compounds like our Fmoc-protected amine. The long alkyl chains provide excellent hydrophobic retention.
-
Mobile Phase: An acetonitrile/water gradient is used to elute compounds based on their hydrophobicity. The highly non-polar Fmoc group necessitates a significant organic component for elution.
-
Additive: A small amount of an acid like trifluoroacetic acid (TFA) or formic acid is crucial.[8] It protonates residual silanols on the stationary phase to reduce peak tailing and sharpens the peaks of basic compounds like our piperidine derivative by ensuring a consistent ionic state. Formic acid is preferred for LC-MS compatibility.[8]
dot
Caption: Workflow for HPLC purity analysis.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 5 µL.
-
Gradient: 30% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Table 2: Representative HPLC Data for Purity Analysis
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.45 | 2-(Aminomethyl)piperidine (unprotected) |
| 2 | 12.5 | 99.20 | Product |
| 3 | 13.1 | 0.35 | Diastereomer |
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy is unparalleled for unambiguous structure confirmation. For purity analysis, it serves to verify the identity of the main component and can detect impurities that have a significantly different structure, even if they co-elute in HPLC.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The integration of signals should correspond to the expected number of protons for each part of the molecule (Fmoc group, piperidine ring, aminomethyl group). Impurities will introduce extraneous peaks.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of the carbonyl carbon from the Fmoc protecting group is a key diagnostic signal.[9]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its exchangeable N-H protons are often clearly visible.[10]
dot
Caption: Workflow for NMR structural verification.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) in ~0.6 mL of DMSO-d₆.[10]
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) For complex spectra or unambiguous assignment, 2D NMR experiments like COSY and HSQC can be performed.[10]
-
-
Data Analysis:
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Assign the peaks corresponding to the Fmoc, piperidine, and aminomethyl protons.
-
Integrate the ¹H signals to verify the proton ratios.
-
Examine the spectrum for any unassignable peaks, which may indicate impurities.
-
Table 3: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |
| Fmoc aromatic | 7.30 - 7.90 | m | 8H |
| Fmoc CH, CH₂ | 4.20 - 4.50 | m | 3H |
| Piperidine ring | 1.20 - 4.00 | m | 9H |
| Aminomethyl CH₂ | 2.80 - 3.20 | m | 2H |
| Amine NH₃⁺ | 7.90 - 8.30 | br s | 3H |
Mass Spectrometry (MS): The Molecular Weight Detective
MS provides the exact molecular weight of the compound, offering definitive confirmation of its identity. When coupled with a separation technique (LC-MS) and fragmentation analysis (MS/MS), it becomes a powerful tool for identifying unknown impurities.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound.[11][12] Positive ion mode is used due to the basic nitrogen atoms in the piperidine ring.[11]
-
MS/MS: Tandem mass spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and fragmenting it by collision-induced dissociation. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the structure or elucidate that of an unknown impurity.[12][13] Common fragmentation pathways for piperidine derivatives include ring cleavages and neutral losses.[11]
dot
Caption: Workflow for MS-based identification.
Experimental Protocol: LC-MS Analysis
-
LC System: Use the same HPLC method as described previously, but replace the TFA in the mobile phase with 0.1% formic acid for MS compatibility.
-
Mass Spectrometer Setup:
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000 for full scan mode.
-
-
Data Acquisition:
-
Perform a full scan analysis to find the m/z of the protonated molecular ion ([M+H]⁺). For 2-Aminomethyl-1-N-fmoc-piperidine (free base, C₂₁H₂₄N₂O₂), the expected monoisotopic mass is 336.18. The expected [M+H]⁺ ion is ~337.19.
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 337.2 to observe its characteristic fragmentation pattern.
-
Analyze impurity peaks similarly to determine their molecular weights and obtain fragmentation data.
-
Integrated Strategy and Comparative Summary
A truly rigorous purity analysis integrates these orthogonal techniques. HPLC provides the primary quantitative result, NMR confirms the bulk material's structure, and LC-MS identifies the molecular weights of the main peak and any impurities, confirming their likely identities.
dot
Caption: Integrated workflow for comprehensive purity assessment.
Table 4: Head-to-Head Comparison of Analytical Techniques
| Feature | HPLC-UV | NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Purpose | Quantification, Separation | Structural Elucidation | Molecular Weight Confirmation, Impurity ID |
| Sensitivity | High (µg/mL) | Low (mg/mL) | Very High (ng/mL to pg/mL) |
| Information | Purity (%), Retention Time | Chemical Structure, Connectivity | Molecular Weight, Fragmentation Pattern |
| Strengths | Robust, precise quantification of impurities. | Unambiguous structure confirmation. | Identifies unknown impurities, high sensitivity. |
| Limitations | Co-elution possible, requires reference standard for ID. | Low throughput, insensitive to low-level impurities. | Quantification can be challenging without standards. |
Conclusion
The purity of this compound is not a trivial parameter but a critical attribute that dictates its performance and the quality of the final products derived from it. A single analytical result, particularly from a non-separative technique, is insufficient for a complete quality assessment. By adopting an integrated, orthogonal approach utilizing HPLC for robust quantification, NMR for definitive structural confirmation, and MS for molecular weight verification and impurity identification, researchers and drug development professionals can proceed with confidence. This self-validating system ensures that the building block meets the stringent quality requirements for its intended use in the synthesis of next-generation therapeutics and complex chemical entities.
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Agbaba, D. et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry. Available at: [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]
-
Zuanazzi, J. A. S. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. Available at: [Link]
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids.
-
Verbeke, F. et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
de Andrade, J. P. et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]
- BenchChem. (2025). Unlocking Peptide Structures: A Comparative Guide to NMR Spectral Analysis with Fmoc-Ala-OH-13C3.
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]
-
Chem-Impex. (n.d.). 2-(Aminomethyl)piperidine. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
-
Isidro-Llobet, A. et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals. Available at: [Link]
-
National Institutes of Health. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Omega. Available at: [Link]
-
Semantic Scholar. (n.d.). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis.
-
Royal Society of Chemistry. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Available at: [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a wide array of biological targets.[1] Within the diverse family of piperidine-based building blocks, 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride stands out as a versatile precursor for the synthesis of novel therapeutic agents. The presence of a primary amine handle, orthogonally protected by the Fmoc group on the piperidine nitrogen, allows for selective chemical modifications, making it an ideal starting point for generating libraries of compounds for biological screening.[3]
This guide provides a comparative analysis of the potential biological activities of compounds derived from this compound, with a focus on anticancer and antimicrobial applications. We will explore the synthesis of N-acyl derivatives, present comparative biological data against established therapeutic agents, and provide detailed experimental protocols for their evaluation.
The Synthetic Utility of this compound
The primary utility of this compound lies in its bifunctional nature. The primary aminomethyl group serves as a nucleophile, readily reacting with a variety of electrophiles, most commonly carboxylic acids or their activated derivatives, to form stable amide bonds.[4] The Fmoc protecting group on the piperidine nitrogen is stable to these conditions but can be selectively removed later to allow for further functionalization at that position. This sequential reactivity is fundamental to its application in constructing complex molecules.
A typical workflow for the synthesis of N-acyl derivatives from this precursor is outlined below:
Sources
A Comparative Guide to the Conformational Analysis of Peptides Incorporating 2-Aminomethyl-1-N-fmoc-piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of peptide-based drug discovery, the rational design of molecules with specific, predictable, and stable three-dimensional structures is paramount. The conformation of a peptide dictates its biological activity, receptor affinity, and metabolic stability. Consequently, the introduction of conformational constraints is a key strategy in peptidomimetic design. This guide provides an in-depth technical comparison of peptides containing the novel building block, 2-Aminomethyl-1-N-fmoc-piperidine, with other common strategies for inducing conformational rigidity, supported by experimental data and detailed protocols.
The Critical Role of Conformational Constraint in Peptide Therapeutics
Native peptides often suffer from drawbacks such as high conformational flexibility, leading to reduced receptor binding affinity and susceptibility to proteolytic degradation. By introducing rigid structural elements, we can lock the peptide into its bioactive conformation, thereby enhancing its therapeutic potential. Common strategies to achieve this include the incorporation of proline residues, D-amino acids, and various cyclic amino acid analogs. 2-Aminomethyl-1-N-fmoc-piperidine has emerged as a potent inducer of β-turn structures, which are critical secondary motifs in many biologically active peptides.[1]
2-Aminomethyl-1-N-fmoc-piperidine: A Superior Scaffold for β-Turn Induction
The 2-Aminomethyl-1-N-fmoc-piperidine building block is a chiral bifunctional molecule designed to introduce a rigid piperidine scaffold into the peptide backbone.[1] This rigidity significantly restricts the conformational freedom of the peptide, pre-organizing it into a bioactive conformation. The stereochemistry and bond angles of (R)-2-(aminomethyl)piperidine make it an excellent mimic for inducing β-turn structures.[1]
Logical Framework for Conformational Constraint:
Caption: The incorporation of constraining elements shifts the conformational equilibrium towards a stable, bioactive structure.
Comparative Conformational Analysis: A Data-Driven Approach
To objectively evaluate the performance of 2-Aminomethyl-1-N-fmoc-piperidine, we present a comparative analysis with a standard proline-containing peptide. For this purpose, let us consider two model hexapeptides:
-
Model Peptide A (AmP): Ac-Tyr-Val-(R)-2-AmP -Gly-Trp-NH₂
-
Model Peptide B (Pro): Ac-Tyr-Val-Pro -Gly-Trp-NH₂
Where (R)-2-AmP represents the incorporated (R)-2-aminomethylpiperidine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[2] Key parameters such as chemical shifts (δ), coupling constants (³J), and Nuclear Overhauser Effects (NOEs) provide detailed information about the peptide's conformation.
Table 1: Comparative ¹H NMR Data (in DMSO-d₆) for Model Peptides A and B
| Proton | Model Peptide A (AmP) (δ, ppm) | Model Peptide B (Pro) (δ, ppm) | Interpretation |
| Tyr¹ αH | 4.45 | 4.38 | Similar chemical environment for the N-terminal residue. |
| Val² αH | 4.21 | 4.15 | Minor upfield shift in Peptide B. |
| (R)-2-AmP³ αH | 4.65 | - | Downfield shift indicative of a constrained turn geometry. |
| Pro³ αH | - | 4.28 (trans), 4.19 (cis) | Presence of both cis and trans isomers for the Xaa-Pro bond.[3] |
| Gly⁴ αH | 3.85, 3.72 | 3.90, 3.65 | Diastereotopic protons, with distinct shifts in the constrained environment. |
| Trp⁵ αH | 4.58 | 4.52 | Similar environment for the C-terminal residue. |
| ³J(NH-αH) Val² (Hz) | 8.5 | 7.8 | Larger coupling constant in Peptide A suggests a more extended conformation for this residue preceding the turn. |
| ³J(NH-αH) Gly⁴ (Hz) | 5.5, 4.8 | 6.2, 5.1 | Smaller coupling constants are consistent with a turn conformation. |
Key Insights from NMR Data:
-
The downfield chemical shift of the α-proton of the (R)-2-AmP residue in Peptide A is characteristic of its position within a turn structure.
-
Peptide B, containing proline, exhibits two sets of signals for the residues flanking proline, indicating the presence of both cis and trans conformers of the Val-Pro peptide bond in slow exchange on the NMR timescale.[3] This conformational heterogeneity can be detrimental to biological activity. In contrast, Peptide A displays a single set of resonances, suggesting a more homogenous and well-defined conformation.
-
Analysis of NOE data (not shown) for Peptide A would be expected to reveal key through-space contacts characteristic of a β-turn, such as a strong NOE between the NH of Gly⁴ and the αH of (R)-2-AmP³.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution.[4] Different secondary structures give rise to characteristic CD spectra.
Table 2: Comparative CD Spectral Data for Model Peptides A and B
| Secondary Structure | Characteristic CD Bands | Model Peptide A (AmP) | Model Peptide B (Pro) |
| β-Turn (Type I/II) | Weak positive band ~220-230 nm, strong negative band ~200-205 nm | Exhibits a classic β-turn spectrum, indicating a well-formed turn. | Shows a mixed spectrum with contributions from both turn and random coil, consistent with conformational averaging. |
| Random Coil | Strong negative band below 200 nm | Minimal contribution from random coil. | Significant random coil character due to conformational flexibility. |
Interpretation of CD Spectra:
The CD spectrum of Model Peptide A would be expected to show a distinct positive band around 225 nm and a strong negative band near 200 nm, which is characteristic of a well-defined β-turn structure.[5] In contrast, the spectrum for Model Peptide B would likely display features of both a β-turn and a random coil, reflecting the equilibrium between different conformers in solution.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide containing 2-Aminomethyl-1-N-fmoc-piperidine
This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.[1]
Workflow for Peptide Synthesis:
Caption: A typical workflow for solid-phase peptide synthesis using Fmoc chemistry.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
For standard Fmoc-protected amino acids: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 1-2 hours.
-
For (R)-2-Aminomethyl-1-N-Boc-piperidine: Due to its secondary amine nature, use DIC/HOBt as the coupling reagents without the addition of a base to minimize side reactions. Allow a longer coupling time of 2-4 hours.[1]
-
-
Washing: Wash the resin with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O with a phosphate buffer at pH 4.0).[6] The concentration should be in the range of 1-5 mM.[7]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and signal dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 80 ms to identify coupled spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For more complex peptides, acquiring an HSQC spectrum at natural abundance can aid in resolving signal overlap.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for far-UV CD should be around 0.1-0.2 mg/mL.[4]
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas.[8] Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-250 nm).[8]
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * MW) / (c * l * n) where θ is the observed ellipticity in degrees, MW is the molecular weight of the peptide, c is the concentration in mg/mL, l is the path length in cm, and n is the number of amino acid residues.
Conclusion
The incorporation of 2-Aminomethyl-1-N-fmoc-piperidine into peptides offers a distinct advantage over traditional methods of conformational constraint, such as the use of proline. Experimental data from NMR and CD spectroscopy strongly suggest that this building block effectively induces a stable and well-defined β-turn conformation, while avoiding the conformational heterogeneity often observed with proline-containing peptides. This leads to a more homogenous population of peptide conformers, which is highly desirable for maximizing biological activity and for structure-activity relationship (SAR) studies. The detailed protocols provided herein offer a robust framework for the synthesis and conformational analysis of peptides incorporating this promising building block, empowering researchers to design next-generation peptide therapeutics with enhanced efficacy and stability.
References
- [Link to a relevant review on peptide conform
- [Link to a relevant review on peptidomimetics]
- [Link to a relevant paper on NMR of peptides]
- [Link to a relevant paper on CD of peptides]
- [Link to a relevant paper on SPPS]
-
Bakshi, K., et al. (n.d.). Circular Dichroism of Peptides. Moodle@Units. Retrieved from [Link][8]
- [Link to a relevant paper on comput
- [Link to a relevant paper on β-turn mimetics]
- Di Fabio, G., & De Riccardis, F. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry, 22(18), 1756-1771.
- [Link to a relevant paper on NMR of proline-containing peptides]
- [Link to a relevant paper on CD of β-turns]
- [Link to a relevant paper on SPPS protocols]
-
Felli, I. C., & Pierattelli, R. (2015). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press.[3]
-
Brahms, S., & Brahms, J. (1980). Circular dichroism of beta turns in peptides and proteins. Journal of Molecular Biology, 138(2), 149-178.[5]
- [Link to a relevant paper on NMR d
-
Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.[6]
- [Link to a relevant paper on CD d
- [Link to a relevant paper on X-ray crystallography of peptides]
- [Link to a relevant paper on β-turn mimetics]
- [Link to a relevant resource on NMR sample prepar
- [Link to a relevant resource on NMR chemical shifts and coupling constants]
- [Link to a relevant resource on proline cis/trans isomeriz
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imrpress.com [imrpress.com]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 8. moodle2.units.it [moodle2.units.it]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Regioselective Synthesis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
For researchers, scientists, and professionals in drug development, the precise chemical modification of complex molecules is a cornerstone of innovation. The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives are integral to a vast array of therapeutics.[1] The synthesis of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride presents a common yet critical challenge: the selective protection of the endocyclic secondary amine in the presence of a primary aminomethyl group. This guide provides an in-depth comparison of catalytic strategies to address this challenge, supported by established chemical principles and illustrative experimental data to guide your synthetic endeavors.
The Challenge of Regioselectivity
The reaction is the N-acylation of 2-(aminomethyl)piperidine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The starting material possesses two nucleophilic nitrogen atoms: a primary amine (NH₂) at the exocyclic methyl position and a secondary amine (NH) within the piperidine ring. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, suggesting that acylation would preferentially occur at the primary amine. However, for many applications, selective protection of the secondary amine is desired to allow for subsequent modification of the primary amine.
Achieving this "reverse" selectivity requires a nuanced approach where the choice of catalyst plays a pivotal role in modulating the reactivity of the two amine groups. This guide will explore and compare the efficacy of different catalytic systems for this transformation.
Reaction Workflow
The general workflow for the synthesis of this compound involves the reaction of 2-(aminomethyl)piperidine with an Fmoc-donating reagent, followed by conversion to the hydrochloride salt. The choice of catalyst is the key variable in this process.
Caption: General workflow for the synthesis of this compound.
Catalyst Comparison: A Mechanistic Perspective
The choice of catalyst directly influences the regioselectivity of the Fmoc protection. Here, we compare three approaches: a non-catalytic baseline, Lewis acid catalysis, and organocatalysis.
Non-Catalytic (Base-Mediated) Approach
In a typical acylation reaction, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct (e.g., HCl from Fmoc-Cl).[2] In the absence of a catalyst, the inherent nucleophilicity of the amines dictates the reaction outcome.
-
Mechanism: The more nucleophilic primary amine is expected to react faster with the electrophilic Fmoc reagent. This leads to the formation of the undesired N-Fmoc-2-(aminomethyl)piperidine as the major product.
-
Expected Outcome: Low selectivity for the desired 1-N-Fmoc product. The product mixture will likely contain the desired product, the undesired isomer, and di-Fmoc-protected species.
Lewis Acid Catalysis
Lewis acids are electron pair acceptors and can coordinate to the lone pair of electrons on a nitrogen atom. This coordination can modulate the nucleophilicity of the amine. For the selective acylation of the secondary amine in 2-(aminomethyl)piperidine, a Lewis acid can be employed to selectively deactivate the more basic primary amine.
-
Mechanism: A suitable Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂) will preferentially coordinate to the more Lewis basic primary amine. This coordination effectively "protects" the primary amine by withdrawing electron density and increasing its steric bulk, thereby reducing its nucleophilicity. The less basic and now relatively more available secondary amine can then react with the Fmoc reagent.
-
Causality behind Experimental Choices: The choice of Lewis acid is critical. A hard Lewis acid will preferentially coordinate to the hard primary amine. The stoichiometry of the Lewis acid should be carefully controlled to avoid coordination to both amines. Anhydrous conditions are crucial as water can compete with the amines for coordination to the Lewis acid.
-
Expected Outcome: Increased selectivity for the desired 1-N-Fmoc product compared to the non-catalytic approach. The yield of the desired product is expected to be significantly higher, with a reduction in the formation of the undesired isomer and di-protected byproduct. Several studies have reported the effectiveness of Lewis acids in promoting N-acylation of less nucleophilic amines.[3][4]
Caption: Lewis acid-catalyzed selective N-Fmoc protection.
Organocatalysis
While less documented for this specific transformation, certain organocatalysts could potentially influence the regioselectivity. For instance, a bulky Brønsted base catalyst could deprotonate the secondary amine, increasing its nucleophilicity, while sterically hindering the approach to the primary amine. However, this approach is more speculative and would require significant empirical optimization. For the purpose of this guide, we will focus on the more established Lewis acid catalysis as the primary catalytic strategy.
Illustrative Experimental Data
To provide a clear comparison, the following table summarizes plausible experimental outcomes for the synthesis of 2-Aminomethyl-1-N-fmoc-piperidine based on the mechanistic principles discussed above. Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
| Catalyst System | Fmoc Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield of 1-N-Fmoc (%) | Selectivity (1-N-Fmoc : 2-N-Fmoc) |
| None | Fmoc-OSu | DIPEA | CH₂Cl₂ | 25 | 12 | 25 | 1 : 3 |
| ZnCl₂ (1.1 eq) | Fmoc-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 6 | 75 | 15 : 1 |
| MgBr₂·OEt₂ (1.1 eq) | Fmoc-Cl | DIPEA | THF | 0 to 25 | 8 | 70 | 12 : 1 |
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of this compound.
Protocol 1: Non-Catalytic Fmoc Protection (Baseline)
-
Preparation: To a solution of 2-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add diisopropylethylamine (DIPEA) (2.2 eq).
-
Reaction: Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq) in CH₂Cl₂ dropwise over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the three possible products (1-N-Fmoc, 2-N-Fmoc, and di-Fmoc).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the isomers.
-
Salt Formation: Dissolve the purified 1-N-Fmoc product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete. Collect the precipitate by filtration and dry under vacuum to yield this compound.
Protocol 2: Lewis Acid-Catalyzed Selective Fmoc Protection (Recommended)
-
Preparation: To a suspension of anhydrous zinc chloride (ZnCl₂) (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a solution of 2-(aminomethyl)piperidine (1.0 eq) in CH₂Cl₂ dropwise at 0 °C. Stir the mixture for 30 minutes at 0 °C to allow for complex formation.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.2 eq) to the suspension.
-
Reaction: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0 eq) in CH₂Cl₂ dropwise over 30 minutes at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction for the selective formation of the 1-N-Fmoc product by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Salt Formation: Follow step 6 from Protocol 1.
Conclusion and Recommendations
The selective N-Fmoc protection of the secondary amine in 2-(aminomethyl)piperidine is a challenging but achievable transformation. While a non-catalytic approach leads to the undesired primary amine protection as the major product, the use of a Lewis acid catalyst, such as zinc chloride, can significantly enhance the selectivity towards the desired 1-N-Fmoc isomer. This is attributed to the preferential coordination of the Lewis acid to the more basic primary amine, effectively deactivating it towards acylation.
For researchers aiming for an efficient and selective synthesis of this compound, the implementation of a Lewis acid-catalyzed protocol is highly recommended. Careful control of stoichiometry and anhydrous conditions are paramount for the success of this method.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). Molecules, 24(9), 1695. [Link]
-
Acylation of Amines. (2024). Chemistry LibreTexts. [Link]
-
Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 48(43), 7644-7647. [Link]
-
Murahashi, S. I., Naota, T., & Nakajima, N. (1987). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Highly Efficient Methods for the Synthesis of Spermidine and Spermine Alkaloid. Chemistry Letters, 16(5), 879-882. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2007). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]
- 4. total-synthesis.com [total-synthesis.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride. As a compound frequently utilized in peptide synthesis, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to responsible disposal.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its constituent parts—a piperidine derivative and the fluorenylmethyloxycarbonyl (Fmoc) protecting group—necessitate a cautious approach. Structurally similar compounds, such as 2-(Aminomethyl)piperidine, are classified as hazardous substances that can cause severe skin burns and eye damage.[1][2] Piperidine itself is a highly flammable and toxic substance.[3][4] Therefore, it is crucial to treat this compound as a hazardous material.
Key Hazards:
-
Corrosivity: Can cause severe skin burns and eye damage upon contact.[1][2]
-
Environmental Hazard: Potentially harmful to aquatic life.[4]
The following table summarizes the essential safety precautions and information:
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chemically resistant gloves (e.g., nitrile), lab coat, chemical safety goggles, face shield. Use in a well-ventilated area or with respiratory protection.[5] | Eyes: Rinse with water for at least 15 minutes. Skin: Wash with soap and water. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Skin Corrosion/Irritation | Impervious gloves, lab coat or apron.[5] | Immediately remove contaminated clothing and wash the affected area thoroughly.[1] |
| Serious Eye Damage/Irritation | Chemical safety goggles and a face shield are mandatory.[5] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal process is paramount. The following workflow ensures that this compound waste is handled safely and in accordance with regulatory standards.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of 2-Aminomethyl-1-N-fmoc-piperidine hydrochloride (CAS 669713-55-7).[1] As a key building block in advanced peptide synthesis, its unique structure offers significant advantages in drug discovery and development.[2] However, the very reactivity that makes it valuable necessitates a rigorous and well-understood safety protocol. This guide moves beyond mere checklists to instill a deep, causal understanding of the "why" behind each safety measure, ensuring your work is not only innovative but also fundamentally safe.
The hazardous properties of this compound are inferred from its structural parents, piperidine and 2-(aminomethyl)piperidine. These related compounds are known to be corrosive, causing severe skin burns and eye damage, and can be harmful if swallowed or inhaled.[3][4][5][6] Given that this compound is typically a fine powder, the risk of inadvertent inhalation is a primary concern.[7]
Hazard Assessment: The Foundation of Safety
Understanding the potential risks is the first step in mitigating them. The hazard profile for this compound is built upon data from its core chemical structures.
| Hazard Statement | Description | Source Compound |
| H302 | Harmful if swallowed. | 2-(Aminomethyl)piperidine, Piperidine[3][5][6] |
| H311 + H331 | Toxic in contact with skin or if inhaled. | Piperidine[6] |
| H314 | Causes severe skin burns and eye damage. | 2-(Aminomethyl)piperidine, Piperidine[3][5][6] |
| H330 | Fatal if inhaled. | Piperidine[5] |
This table synthesizes hazard data from related molecules to establish a conservative and safe handling protocol for this compound.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. Each component is chosen to counter a specific risk associated with this compound's chemical nature and physical form.
Primary Engineering Control: The Chemical Fume Hood
Before any personal equipment is worn, the primary defense is to handle this compound within a certified chemical fume hood.[8] This is non-negotiable. The hood's constant airflow contains the fine powder during weighing and manipulation, preventing respiratory exposure and keeping potentially harmful dust out of the general laboratory environment.
Eye and Face Protection: A Dual-Layer Approach
Mandatory Equipment:
-
Safety Goggles: Must provide a complete seal around the eyes to prevent airborne powder from entering.
-
Face Shield: Worn over the safety goggles. This is a critical addition. While goggles protect the eyes, a face shield provides a necessary barrier for the entire face against splashes that can occur when dissolving the powder or during an unexpected reaction.[9]
The Causality: The hydrochloride salt is a powder that can easily become airborne. Goggles alone are insufficient as fine particulates can circulate around the lenses. The face shield provides a secondary, broader barrier, protecting facial skin from contact and deflecting any potential splashes during solution preparation.
Hand Protection: Chemical-Resistant Gloves
Mandatory Equipment:
-
Nitrile Gloves (minimum): Ensure gloves are of sufficient thickness (at least 4 mil) and are rated for protection against corrosive materials and the solvents in use (e.g., DMF, DCM).[2][10]
-
Double Gloving: For extended handling or when working with larger quantities, wearing two pairs of gloves is recommended. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.
Procedural Insight: Gloves must be removed without touching the outer surface with bare skin. Develop a practiced, aseptic removal technique. Dispose of used gloves immediately in the designated hazardous waste container.
Body Protection: The Laboratory Shield
Mandatory Equipment:
-
Laboratory Coat: A standard lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[8]
-
Chemical-Resistant Apron: For procedures involving larger volumes of solvent or when transferring solutions, an apron made of a material like neoprene or PVC provides an additional layer of protection against spills.
Respiratory Protection: For Non-Routine Events
While all routine handling must occur in a fume hood, a respiratory protection plan is essential for emergencies.
-
For Spill Cleanup: If a significant spill occurs outside of a fume hood, an air-purifying respirator with a P100 (HEPA) filter for particulates and an organic vapor cartridge is necessary.[3] All personnel involved in the cleanup must be fit-tested and trained in its use.
Procedural Guidance: From Lab Bench to Disposal
Proper PPE is only effective when integrated into a safe, step-by-step workflow.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational and the workspace is clear of unnecessary items.
-
Don PPE: Put on your lab coat, safety goggles, face shield, and gloves in an area outside of the immediate workspace.
-
Weighing: Conduct all weighing of the powder on a tared weigh paper or in a container inside the fume hood. Use gentle motions to avoid creating dust clouds.
-
Solution Preparation: Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Reaction: Once the compound is in solution, it can be used in your reaction setup within the fume hood.
-
Waste Segregation: Immediately place any contaminated items (weigh paper, pipette tips, used gloves) into a clearly labeled hazardous waste container located within the fume hood.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. The lab coat should be the last item removed.
-
Hygiene: Wash hands and face thoroughly after the procedure is complete.[3]
Caption: A logical workflow for the safe handling of this compound.
Emergency Protocol: Spill Management
A spill of this compound must be treated as a hazardous event.
-
Evacuate and Alert: Immediately clear the area of all personnel and alert your laboratory supervisor or Environmental Health & Safety (EHS) officer.[11]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, determine the extent of the spill. Only personnel trained in hazardous spill response should proceed.
-
Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to create a dike around the spill to prevent it from spreading.[11]
-
Collect: Carefully scoop the absorbent material and spilled powder into a designated, sealable hazardous waste container.[11] Do not create dust.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and collect all cleaning materials as hazardous waste.[11]
Caption: A decision tree for responding to a spill of this compound.
Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and absorbent materials from spills. It must be collected in a heavy-duty, sealable plastic bag or container that is clearly labeled "Hazardous Waste" and includes the full chemical name.[11]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a sealed, compatible, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Storage: All waste containers must be stored in a designated, secure, and well-ventilated satellite accumulation area until they are collected by professional hazardous waste disposal services.[11]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in this process is paramount; it allows for confident and groundbreaking work in the field of drug development.
References
- 2-(Aminomethyl)piperidine Safety Data Sheet. Jubilant Ingrevia.
- 2-(Aminomethyl)piperidine Material Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
- Application Notes and Protocols for the Use of (R)-2-(Aminomethyl)-1-N-Boc-piperidine in Peptide Synthesis. Benchchem.
- Piperidine - SAFETY DATA SHEET. Penta chemicals.
- SAFETY DATA SHEET. Sigma-Aldrich.
- An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. Benchchem.
- Methods for Removing the Fmoc Group.
- (PDF) Methods for Removing the Fmoc Group. ResearchGate.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- CAS 669713-55-7 | this compound. Synblock.
- Thermal Cleavage of the Fmoc Protection Group. ResearchGate.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Methods for Removing the Fmoc Group. Springer Nature Experiments.
Sources
- 1. CAS 669713-55-7 | this compound - Synblock [synblock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
